molecular formula C17H10FNO2 B1239775 ERB-196 CAS No. 550997-55-2

ERB-196

Cat. No.: B1239775
CAS No.: 550997-55-2
M. Wt: 279.26 g/mol
InChI Key: NSSOSHDCWCMNDM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (CAS RN 550997-55-2) is a synthetic organic compound with the molecular formula C₁₇H₁₀FNO₂ and an average molecular mass of 279.270 Da . This carbonitrile derivative is of significant interest in pharmacological research, particularly in the study of estrogen receptor (ER) signaling. Estrogen receptors, including the ERα and ERβ subtypes, are versatile nuclear receptors that regulate a vast array of physiological processes, from reproduction and bone integrity to lipid profile and inflammatory responses . The subtle differences in their ligand-binding domains, notably the key residue variations of Leu384/Met421 in ERα versus Met336/Ile373 in ERβ, present a challenge and an opportunity for developing subtype-selective ligands . Compounds capable of discriminating between these subtypes are invaluable tools for elucidating the distinct physiological roles of ERα and ERβ and for developing novel therapeutic agents with targeted effects. Research into selective estrogen receptor modulators has revealed that ERβ-selective agonists may offer promising therapeutic applications beyond classic estrogenic effects. Preclinical studies with selective ERβ agonists have demonstrated impressive efficacy in animal models of inflammatory diseases, including inflammatory bowel disease and arthritis, without exhibiting unwanted uterotrophic activity associated with ERα activation . Furthermore, ERβ ligands are being investigated for their potential as radiation mitigators, with studies showing they can enhance survival and reduce tissue damage, including in bone marrow, after radiation exposure . This compound is provided for research purposes to further explore these and other potential applications. It is intended for use in assay development, high-throughput screening, receptor binding studies, and investigations into the molecular mechanisms of estrogen receptor function. 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSOSHDCWCMNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)C3=CC(=C(C=C3)O)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70422018
Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
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Molecular Weight

279.26 g/mol
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CAS No.

550997-55-2
Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
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Record name ERB-196
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Record name ERB-196
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Record name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthalenecarbonitrile
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Record name ERB-196
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Foundational & Exploratory

ERB-196: A Deep Dive into its Mechanism of Action as a Selective Estrogen Receptor β Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal small molecule that acts as a potent and highly selective agonist for the Estrogen Receptor β (ERβ). With a 78-fold greater selectivity for ERβ over Estrogen Receptor α (ERα), this compound has been investigated for its therapeutic potential in inflammatory conditions, particularly sepsis. Its mechanism of action is centered on the activation of ERβ, leading to the transcriptional regulation of genes involved in inflammatory pathways. Notably, this compound has demonstrated the ability to suppress the expression of pro-inflammatory cytokines, partially through the modulation of the NF-κB signaling pathway. Preclinical studies have shown that administration of this compound can significantly improve survival rates and reduce tissue damage in animal models of severe sepsis. Although its clinical development was discontinued, the study of this compound provides valuable insights into the therapeutic potential of selective ERβ agonists in inflammatory diseases.

Quantitative Data Summary

ParameterValueReceptorNotes
Selectivity 78-foldERβ over ERαIndicates a significantly higher binding preference for ERβ.
Relative Binding Affinity (RBA) 180ERβThis value is reported relative to a standard, but the specific standard and units are not consistently defined across literature.

No specific Ki values for this compound binding to ERα and ERβ were found in the reviewed literature.

Mechanism of Action

This compound exerts its biological effects primarily through its selective activation of Estrogen Receptor β (ERβ), a ligand-activated transcription factor. Upon binding, the this compound/ERβ complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the observed anti-inflammatory effects.

Modulation of Inflammatory Signaling Pathways

A key aspect of this compound's mechanism of action is its influence on inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Evidence suggests that ERβ activation by agonists like this compound can interfere with NF-κB signaling, leading to a downstream reduction in the production of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

dot

ERB196_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb ERβ This compound->ERb Binds to ERb_ERB196 This compound-ERβ Complex ERb->ERb_ERB196 Forms Complex IKK IKK Complex IkB IκB IKK->IkB Inhibits Phosphorylation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active Translocates to Nucleus (Inhibited) ERb_ERB196->IKK Inhibits ERE Estrogen Response Element (ERE) ERb_ERB196->ERE Binds to Gene_Expression Gene Expression ERE->Gene_Expression Modulates Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_active->Inflammatory_Genes Activates Gene_Expression->Inflammatory_Genes Suppresses

Caption: this compound signaling pathway leading to anti-inflammatory effects.

Experimental Protocols

Competitive Radiometric Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a test compound (this compound) to a receptor (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified recombinant human ERα and ERβ proteins.

  • Radiolabeled estradiol (B170435) ([³H]E₂).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Hydroxyapatite (B223615) slurry.

  • Scintillation fluid and counter.

Procedure:

  • Incubate a constant concentration of purified ERα or ERβ with a fixed concentration of [³H]E₂ and varying concentrations of this compound.

  • Allow the binding reaction to reach equilibrium.

  • Add hydroxyapatite slurry to separate bound from free radioligand.

  • Wash the pellets to remove unbound radioligand.

  • Measure the radioactivity of the bound [³H]E₂ using a scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀).

  • Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vivo Sepsis Models: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant animal model of polymicrobial sepsis.

Animals:

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

Procedure:

  • Anesthetize the animal.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.

  • Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures also influence severity.

  • Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.

  • Return the cecum to the abdomen and close the incision in layers.

  • Administer fluid resuscitation and analgesics post-operatively.

  • Administer this compound or vehicle control orally at specified doses (e.g., 1.5 to 50 mg/kg) and time points.

  • Monitor animals for survival and clinical signs of sepsis.

  • At specified time points, collect blood and tissue samples for analysis of bacterial load, cytokine levels (e.g., IL-6, TNF-α), and histopathology.

dot

CLP_Workflow start Start anesthesia Anesthetize Animal start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy cecum_ligation Ligate Cecum laparotomy->cecum_ligation cecum_puncture Puncture Cecum cecum_ligation->cecum_puncture fecal_extrusion Extrude Fecal Material cecum_puncture->fecal_extrusion cecum_return Return Cecum to Abdomen fecal_extrusion->cecum_return closure Close Incision cecum_return->closure post_op Fluid Resuscitation & Analgesia closure->post_op treatment Administer this compound or Vehicle post_op->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring sampling Collect Blood & Tissue Samples monitoring->sampling analysis Analyze Bacterial Load, Cytokines, Histopathology sampling->analysis end End analysis->end

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.

Conclusion

This compound is a valuable research tool for understanding the role of ERβ in inflammation. Its high selectivity makes it a specific probe for elucidating ERβ-mediated signaling pathways. The demonstrated efficacy of this compound in preclinical models of sepsis highlights the potential of targeting ERβ for the development of novel anti-inflammatory therapeutics. Further research into the downstream gene targets of this compound and the precise mechanisms of its interaction with the NF-κB pathway could uncover new avenues for drug discovery in the field of inflammatory and autoimmune diseases.

ERB-196: A Deep Dive into its Potent and Selective Affinity for Estrogen Receptor Beta

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of ERB-196 (also known as WAY-202196), a nonsteroidal agonist with a strong binding preference for Estrogen Receptor Beta (ERβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective ERβ modulation. Herein, we present a detailed analysis of its binding affinity, functional selectivity, experimental methodologies, and the key signaling pathways it modulates.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a significant and clinically relevant selectivity for ERβ over Estrogen Receptor Alpha (ERα). This preferential binding is a cornerstone of its therapeutic potential, promising targeted effects with a potentially reduced side-effect profile compared to non-selective estrogenic compounds. The binding affinity of this compound for both estrogen receptor subtypes has been quantified through competitive radioligand binding assays, with the data consistently highlighting its ERβ-selective nature.

CompoundERα Binding Affinity (Ki, nM)ERβ Binding Affinity (Ki, nM)Selectivity Ratio (ERα Ki / ERβ Ki)
This compound (WAY-202196)1802.378-fold for ERβ

Table 1: Binding Affinity and Selectivity of this compound for Estrogen Receptors. Data derived from in vitro competitive binding assays.

The functional activity of this compound has been further characterized in cell-based reporter gene assays. These assays measure the ability of the compound to activate transcription through an estrogen response element (ERE) upon binding to either ERα or ERβ. The results from these functional assays corroborate the binding data, demonstrating that this compound is a potent agonist at ERβ with significantly lower efficacy and potency at ERα.

CompoundERα Functional Activity (EC50, nM)ERβ Functional Activity (EC50, nM)ERβ Potency Ratio (ERα EC50 / ERβ EC50)
This compound (WAY-202196)>10,0004.8>2083-fold for ERβ

Table 2: Functional Agonist Activity of this compound at Estrogen Receptors. Data from ERE-luciferase reporter gene assays.

Experimental Protocols

The quantitative data presented above were generated using established and validated experimental protocols. A general overview of these methodologies is provided to allow for replication and further investigation.

Estrogen Receptor Binding Assay (Scintillation Proximity Assay)

The binding affinity of this compound to ERα and ERβ is determined using a Scintillation Proximity Assay (SPA). This technique provides a rapid and sensitive method for measuring radioligand-receptor binding in a homogeneous format.

Principle: Recombinant human ERα or ERβ is bound to SPA beads containing a scintillant. A radiolabeled estrogen, such as [³H]-Estradiol, is introduced into the system. When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal that is detected. Unbound radioligand in the solution is too distant to cause a signal. The test compound (this compound) is added at varying concentrations to compete with the radioligand for binding to the receptor. The reduction in the scintillation signal is proportional to the binding affinity of the test compound.

Brief Protocol:

  • Recombinant human ERα or ERβ protein is incubated with SPA beads (e.g., streptavidin-coated beads with biotinylated receptors).

  • A constant concentration of [³H]-Estradiol is added to the receptor-bead mixture.

  • Serial dilutions of this compound are added to the wells of a microplate.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The scintillation signal is measured using a microplate scintillation counter.

  • The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are calculated and converted to Ki values (inhibitory constants) using the Cheng-Prusoff equation.

experimental_workflow_spa cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Recombinant ERα or ERβ Incubation Incubation to Equilibrium Receptor->Incubation Beads Scintillation Proximity Assay (SPA) Beads Beads->Incubation Radioligand [³H]-Estradiol Radioligand->Incubation Compound This compound (Serial Dilutions) Compound->Incubation Detection Signal Detection (Scintillation Counter) Incubation->Detection IC50 IC50 Calculation Detection->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Scintillation Proximity Assay Workflow for ER Binding.
Functional Activity Assay (Reporter Gene Assay)

The agonist activity of this compound is assessed using a reporter gene assay in a suitable host cell line that does not endogenously express estrogen receptors (e.g., HEK293 cells).

Principle: Cells are co-transfected with a plasmid expressing either full-length human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). When an agonist like this compound binds to the expressed ER, the receptor-ligand complex binds to the ERE and drives the transcription of the luciferase gene. The resulting luminescence is measured and is proportional to the agonist activity of the compound.

Brief Protocol:

  • Host cells (e.g., HEK293) are plated in multi-well plates.

  • Cells are co-transfected with an expression plasmid for either hERα or hERβ and an ERE-luciferase reporter plasmid.

  • After an incubation period to allow for receptor expression, the cells are treated with serial dilutions of this compound.

  • The cells are incubated for a further period to allow for gene transcription and protein expression.

  • A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

  • The EC50 values (the concentration of this compound that produces 50% of the maximal response) are calculated from the dose-response curves.

experimental_workflow_reporter cluster_setup Cell Culture & Transfection cluster_treatment Compound Treatment cluster_readout Measurement & Analysis Cells Host Cells (e.g., HEK293) Transfection Co-transfection Cells->Transfection Plasmids ERα/ERβ Expression Plasmid + ERE-Luciferase Reporter Plasmids->Transfection Treatment Incubation with this compound (Serial Dilutions) Transfection->Treatment Lysis Cell Lysis & Substrate Addition Treatment->Lysis Luminescence Luminescence Measurement Lysis->Luminescence EC50 EC50 Calculation Luminescence->EC50

Reporter Gene Assay Workflow for Functional Activity.

Signaling Pathways Modulated by this compound

The selective activation of ERβ by this compound has been shown to exert significant anti-inflammatory effects. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Upon activation by inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and bind to the promoters of target genes, including those for inflammatory cytokines like IL-6 and TNF-α.

This compound, by activating ERβ, interferes with this cascade. The activated ERβ can interact directly with the p65 subunit of NF-κB, preventing its binding to DNA. This leads to a transcriptional repression of NF-κB target genes, thereby reducing the inflammatory response.

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive NF-κB) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Nuclear Translocation ERB196 This compound ERb ERβ ERB196->ERb Binds ERB196_ERb This compound-ERβ Complex ERb->ERB196_ERb ERB196_ERb_nuc This compound-ERβ Complex ERB196_ERb->ERB196_ERb_nuc Nuclear Translocation DNA DNA (NF-κB Response Element) p50_p65_nuc->DNA Binds Repression Transcriptional Repression p50_p65_nuc->Repression Binding to DNA is Inhibited Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, etc.) DNA->Transcription Activates Inflammation Inflammation Transcription->Inflammation ERB196_ERb_nuc->p50_p65_nuc Interacts with p65 Repression->Inflammation Reduces

This compound Mediated Inhibition of NF-κB Signaling.

Conclusion

This compound is a potent and highly selective agonist for the estrogen receptor beta. Its distinct pharmacological profile, characterized by strong binding and functional activation of ERβ with minimal interaction with ERα, makes it a valuable research tool and a potential therapeutic candidate for inflammatory diseases. The well-defined mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway, provides a solid foundation for its further investigation in various preclinical and clinical settings. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of selective nuclear receptor modulation.

An In-depth Technical Guide to ERB-196: A Selective Estrogen Receptor Beta Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERB-196, also known as WAY-202196, is a synthetic, non-steroidal small molecule that has garnered significant interest within the scientific community for its high selectivity as an agonist for Estrogen Receptor Beta (ERβ). This technical guide provides a comprehensive overview of the chemical structure, known biological functions, and relevant experimental data pertaining to this compound. While the compound's development for inflammation and sepsis was discontinued, its value as a research tool for elucidating the specific roles of ERβ remains substantial. This document aims to equip researchers with the foundational knowledge required for future investigations into the therapeutic potential and mechanistic pathways associated with this compound.

Chemical Structure and Properties

This compound is chemically defined as 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile. Its structural and physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile
Synonyms WAY-202196
Molecular Formula C₁₇H₁₀FNO₂
Molar Mass 279.27 g/mol
SMILES Nc1c(C2=CC=C(O)C=C2)cc3ccc(O)cc3c1C1=CC=C(O)C(F)=C1
InChI InChI=1S/C17H10FNO2/c18-16-7-10(2-4-17(16)21)12-5-11-1-3-14(20)8-15(11)13(6-12)9-19/h1-8,20-21H

Table 1: Chemical and Physical Properties of this compound.

Synthesis

While a detailed, publicly available, step-by-step synthesis protocol for this compound is limited, the general approach involves the construction of the substituted naphthalene (B1677914) core followed by the introduction of the fluorohydroxyphenyl group. A patented process for a class of compounds including this compound outlines a viable synthetic strategy.[1] A key precursor for this synthesis is 3-fluoro-4-hydroxybenzonitrile. The synthesis of this precursor has been described and involves the reaction of 4-bromo-2-fluorophenol (B1271925) with copper(I) cyanide.[2]

Logical Workflow for the Synthesis of this compound Precursor:

G Reactant1 4-Bromo-2-fluorophenol Reaction Heated Reaction Reactant1->Reaction Reactant2 Copper(I) Cyanide Reactant2->Reaction Solvent NMP (Solvent) Solvent->Reaction Product 3-Fluoro-4-hydroxybenzonitrile Reaction->Product

Caption: Synthesis of a key precursor for this compound.

Biological Activity and Mechanism of Action

This compound is a potent and highly selective agonist for Estrogen Receptor Beta (ERβ). Estrogens exert their physiological effects through two main receptor subtypes, ERα and ERβ, which often have distinct and sometimes opposing functions. The high selectivity of this compound for ERβ makes it an invaluable tool for isolating and studying the specific biological roles of this receptor subtype.

Estrogen Receptor Beta (ERβ) Signaling

Upon binding to ERβ, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Simplified ERβ Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb ERβ Receptor (Cytoplasm) ERB196->ERb Complex This compound-ERβ Complex ERb->Complex Dimerization Dimerization Complex->Dimerization Translocation Translocation Dimerization->Translocation Nucleus Nucleus ERE Estrogen Response Element (DNA) Translocation->ERE Binds to Transcription Gene Transcription Modulation ERE->Transcription G Anesthesia Anesthetize Rat Laparotomy Midline Laparotomy Anesthesia->Laparotomy Cecum_Isolation Isolate Cecum Laparotomy->Cecum_Isolation Ligation Ligate Cecum Cecum_Isolation->Ligation Puncture Puncture Cecum Ligation->Puncture Suture Suture Abdomen Puncture->Suture Fluid_Resuscitation Fluid Resuscitation Suture->Fluid_Resuscitation PostOp_Care Post-Operative Care & Monitoring Fluid_Resuscitation->PostOp_Care

References

ERB-196 (WAY-202196): A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

ERB-196, also known by its developmental code name WAY-202196, is a potent and highly selective synthetic, non-steroidal agonist for the Estrogen Receptor β (ERβ). Developed by Wyeth, its discovery stemmed from a focused medicinal chemistry effort to create ERβ-selective ligands based on a 2-phenylnaphthalene (B165426) scaffold. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Introduction and Discovery

The discovery of a second estrogen receptor, ERβ, opened new avenues for therapeutic intervention, distinct from the classical effects mediated by Estrogen Receptor α (ERα). ERβ was identified as a potential target for treating a variety of conditions, including inflammation, without the proliferative effects on uterine and breast tissue associated with ERα agonism.

The development of this compound was part of a program at Wyeth aimed at identifying non-steroidal, ERβ-selective ligands. The chemical scaffold of this compound is a 2-phenylnaphthalene, a simplified analog of the phytoestrogen genistein. Through systematic structure-activity relationship (SAR) studies, researchers at Wyeth optimized this scaffold to achieve high affinity and selectivity for ERβ. This compound, with the IUPAC name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile and CAS Number 550997-55-2, emerged as a lead candidate from this program.

Chemical Synthesis

The synthesis of this compound (designated as compound 47 in the primary literature) was achieved through a multi-step synthetic route. The key steps involved the construction of the substituted 2-phenylnaphthalene core.

The following is a generalized representation of the synthetic approach based on the methodologies for related compounds in the discovery paper. The precise, step-by-step protocol for the final compound is detailed in the experimental section of Mewshaw et al., 2005, J. Med. Chem.

A pivotal step in the synthesis is a Suzuki-Miyaura cross-coupling reaction to form the biaryl bond between the naphthalene (B1677914) and phenyl moieties.

G cluster_0 Synthesis of Naphthalene Intermediate cluster_1 Synthesis of Phenyl Intermediate Start1 Substituted Naphthalene Precursor Step1 Functional Group Manipulation Start1->Step1 Intermediate1 Naphthalene Boronic Acid or Halide Step1->Intermediate1 Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Intermediate1->Coupling Start2 Substituted Phenyl Precursor Step2 Functional Group Manipulation Start2->Step2 Intermediate2 Phenyl Halide or Boronic Acid Step2->Intermediate2 Intermediate2->Coupling FinalSteps Deprotection and Final Modification Coupling->FinalSteps ERB196 This compound (WAY-202196) FinalSteps->ERB196

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Selectivity

This compound exhibits high binding affinity for ERβ and demonstrates significant selectivity over ERα. This selectivity is crucial for its potential therapeutic profile, aiming to harness the beneficial effects of ERβ activation while avoiding the side effects associated with ERα stimulation.

Quantitative Data

The following tables summarize the in vitro binding affinity and functional activity of this compound in comparison to the endogenous ligand 17β-estradiol and the phytoestrogen genistein.

Table 1: Competitive Radioligand Binding Affinity

Compound ERα IC50 (nM) ERβ IC50 (nM) Selectivity (ERα IC50 / ERβ IC50)
17β-Estradiol 2.1 2.5 0.84
Genistein 185 5.4 34.3

| This compound | 198 | 2.5 | 79.2 |

Table 2: Cell-Based Cotransfection Transactivation Assay

Compound ERα EC50 (nM) ERβ EC50 (nM) Selectivity (ERα EC50 / ERβ EC50)
17β-Estradiol 0.04 0.05 0.8
Genistein 25 0.6 41.7

| This compound | >1000 | 0.9 | >1111 |

Data sourced from Mewshaw et al., J. Med. Chem. 2005, 48 (12), 3953–79.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

G cluster_0 Assay Preparation Receptor Recombinant human ERα or ERβ Incubation Incubate receptor, radioligand, and test compound at 4°C Receptor->Incubation Radioligand [3H]17β-Estradiol Radioligand->Incubation TestCompound This compound (varying concentrations) TestCompound->Incubation Separation Separate bound from free radioligand (e.g., hydroxylapatite filtration) Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Calculate IC50 values (concentration of test compound that inhibits 50% of radioligand binding) Quantification->Analysis

Caption: Workflow for the competitive radioligand binding assay.

  • Receptor Preparation: Full-length recombinant human ERα and ERβ are used.

  • Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.

  • Incubation: The receptors are incubated with a fixed concentration of [3H]17β-estradiol and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a saturating concentration of unlabeled 17β-estradiol. The incubation is typically carried out at 4°C for 18-24 hours.

  • Separation: The bound and free radioligand are separated. A common method is the use of hydroxylapatite slurry, which binds the receptor-ligand complex. The slurry is then washed to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cell-Based Cotransfection Transactivation Assay

This assay measures the ability of a ligand to activate the transcriptional activity of the estrogen receptor in a cellular context.

G CellCulture Culture suitable host cells (e.g., HEK293) Transfection Cotransfect cells with: 1. ERα or ERβ expression vector 2. ERE-luciferase reporter vector 3. β-galactosidase control vector CellCulture->Transfection Treatment Treat transfected cells with varying concentrations of this compound Transfection->Treatment Lysis Lyse cells after incubation period (e.g., 24 hours) Treatment->Lysis Assay Measure luciferase and β-galactosidase activity Lysis->Assay Analysis Normalize luciferase to β-galactosidase activity. Calculate EC50 values. Assay->Analysis

Caption: Workflow for the cell-based transactivation assay.

  • Cell Culture: A suitable host cell line that does not endogenously express significant levels of estrogen receptors (e.g., HEK293 cells) is cultured under standard conditions.

  • Transfection: The cells are transiently cotransfected with three plasmids:

    • An expression vector for either full-length human ERα or ERβ.

    • A reporter vector containing an estrogen response element (ERE) upstream of a promoter driving a reporter gene (e.g., luciferase).

    • A control vector expressing a constitutively active enzyme (e.g., β-galactosidase) to normalize for transfection efficiency.

  • Treatment: After a recovery period, the transfected cells are treated with varying concentrations of the test compound (this compound) or vehicle control.

  • Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 24 hours).

  • Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase) and the control enzyme (β-galactosidase) are measured using appropriate substrates and a luminometer/spectrophotometer.

  • Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to correct for variations in cell number and transfection efficiency. The dose-response curves are then plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Signaling Pathways

Upon binding of this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a ligand-activated transcription factor. It can modulate gene expression through several mechanisms.

G cluster_0 Cytoplasm cluster_1 Nucleus ERB196 This compound ERbeta_cyto ERβ ERB196->ERbeta_cyto ERbeta_dimer ERβ Dimer ERbeta_cyto->ERbeta_dimer ERbeta_nucleus ERβ Dimer ERbeta_dimer->ERbeta_nucleus ERE ERE ERbeta_nucleus->ERE Direct Binding AP1 AP-1 ERbeta_nucleus->AP1 Tethering NFkB NF-κB ERbeta_nucleus->NFkB Tethering/ Repression Gene_ERE Target Gene Transcription ERE->Gene_ERE Gene_AP1 Target Gene Transcription AP1->Gene_AP1 Gene_NFkB Repression of Inflammatory Genes NFkB->Gene_NFkB Response Anti-inflammatory Effects Gene_ERE->Response Gene_AP1->Response Gene_NFkB->Response

Caption: ERβ signaling pathways activated by this compound.

  • Classical (ERE-dependent) Signaling: The this compound-ERβ complex binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.

  • Non-Classical (ERE-independent) Signaling: The this compound-ERβ complex can also modulate gene expression without directly binding to DNA. It can be "tethered" to other transcription factors, such as AP-1 and NF-κB, thereby influencing their transcriptional activity. The interaction with NF-κB is particularly relevant to the anti-inflammatory effects of ERβ agonists, as ERβ can repress the transcription of pro-inflammatory genes regulated by NF-κB.

Preclinical Development and History

This compound was advanced into preclinical development by Wyeth for the potential treatment of inflammation and sepsis. In vivo studies demonstrated its efficacy in animal models of these conditions. For instance, oral administration of WAY-202196 was shown to protect against death in experimental models of septic shock. Despite these promising preclinical findings, the development of this compound was discontinued (B1498344) by 2011. The reasons for discontinuation have not been publicly detailed but can often be attributed to a variety of factors in the drug development process, including but not limited to, pharmacokinetic properties, long-term safety profiles, or strategic portfolio decisions.

Conclusion

This compound (WAY-202196) represents a significant achievement in the field of medicinal chemistry, demonstrating that high selectivity for estrogen receptor subtypes can be achieved through rational drug design. Its discovery and characterization have provided the scientific community with a valuable tool to probe the biological functions of ERβ. While its own development was halted, the knowledge gained from the this compound program has undoubtedly informed the ongoing development of other selective ERβ modulators for a range of therapeutic indications.

ERB-196: A Deep Dive into its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ERB-196, also known as WAY-202196, is a potent and selective agonist of Estrogen Receptor Beta (ERβ), a key nuclear receptor involved in a diverse range of physiological processes. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its mechanism of action. This guide synthesizes current knowledge on both the genomic and non-genomic signaling cascades initiated by this compound, with a particular focus on its significant anti-inflammatory properties. Quantitative data from key preclinical studies are presented in tabular format for clear comparison, and detailed experimental protocols for relevant assays are provided. Furthermore, signaling pathways are visually represented using Graphviz diagrams to facilitate a clear understanding of the complex molecular interactions.

Introduction to this compound and Estrogen Receptor Beta (ERβ)

Estrogens, a class of steroid hormones, exert their effects through two primary receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)[1]. These receptors are ligand-activated transcription factors that modulate the expression of target genes[2][3]. While ERα is predominantly associated with the proliferative effects of estrogen in tissues like the breast and uterus, ERβ often exhibits anti-proliferative and pro-apoptotic effects in various cancers and has emerged as a critical mediator of anti-inflammatory responses[4][5].

This compound is a synthetic, non-steroidal compound designed to selectively bind to and activate ERβ with high affinity, thereby minimizing the potential side effects associated with ERα activation. Its selective agonism makes it a valuable tool for dissecting the specific roles of ERβ signaling and a promising therapeutic candidate for a range of conditions, most notably inflammatory diseases such as sepsis.

Downstream Signaling Pathways of this compound

The activation of ERβ by this compound initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling

The classical, or genomic, signaling pathway of ERβ involves its translocation to the nucleus upon ligand binding, where it directly or indirectly regulates gene transcription.

  • Direct ERE-Binding: As a homodimer, the this compound/ERβ complex can bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly activating or repressing their transcription.

  • Transcription Factor Tethering: ERβ can also modulate gene expression without directly binding to DNA. Instead, it can "tether" to other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), and influence their transcriptional activity[6]. This mechanism is particularly relevant to the anti-inflammatory effects of this compound.

A key anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway. ERβ has been shown to interact with the p65 subunit of NF-κB, leading to the repression of NF-κB target genes, which include numerous pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[5].

ERB196_Genomic_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb_inactive Inactive ERβ ERB196->ERb_inactive Binds & Activates ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization ERE ERE ERb_active->ERE Binds p50_p65_bound p50/p65 ERb_active->p50_p65_bound Tethers & Inhibits p50_p65_inactive p50/p65 (NF-κB) p50_p65_active Active p50/p65 p50_p65_inactive->p50_p65_active Activation IKK IKK IkB IκB IKK->IkB Phosphorylates IkB->p50_p65_inactive Inhibits p50_p65_active->p50_p65_bound Translocation Antiinflammatory_Genes Anti-inflammatory Gene Transcription ERE->Antiinflammatory_Genes Activates Proinflammatory_Genes Pro-inflammatory Gene Transcription p50_p65_bound->Proinflammatory_Genes Activates ERB196_NonGenomic_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ERB196 This compound mERb Membrane ERβ ERB196->mERb Binds & Activates PI3K PI3K mERb->PI3K MAPK_cascade MAPK Cascade (Raf/MEK/ERK) mERb->MAPK_cascade PLC PLC mERb->PLC Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Gene_Expression Gene Expression MAPK_cascade->Gene_Expression IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Vasorelaxation Vasorelaxation Ca2->Vasorelaxation CLP_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia surgery_prep Shave and Sterilize Abdomen anesthesia->surgery_prep laparotomy Midline Laparotomy surgery_prep->laparotomy cecum_ligation Ligate Cecum laparotomy->cecum_ligation cecum_puncture Puncture Cecum cecum_ligation->cecum_puncture fecal_extrusion Extrude Fecal Material cecum_puncture->fecal_extrusion closure Close Abdominal Wall fecal_extrusion->closure resuscitation Fluid Resuscitation closure->resuscitation monitoring Monitor for Sepsis & Survival resuscitation->monitoring end End monitoring->end

References

ERB-196: A Deep Dive into its Preferential Binding for Estrogen Receptor β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ERB-196, also known as WAY-202196, is a synthetic, non-steroidal compound that has garnered significant interest in the scientific community for its potent and selective agonist activity towards the Estrogen Receptor β (ERβ).[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound for ERβ in comparison to Estrogen Receptor α (ERα), details the experimental methodologies used to determine these affinities, and illustrates the key signaling pathways involved.

Quantitative Analysis of Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) (%) [Estradiol = 100%]
This compound ERβ180
ERαNot Reported
EstradiolERβ100
ERα100

Table 1: Relative Binding Affinity of this compound. The data indicates that this compound binds to ERβ with a higher affinity than the endogenous ligand, estradiol.[5][6][7] The lack of reported RBA for ERα in this context further underscores its selectivity. It is widely cited to have a 78-fold selectivity for ERβ over ERα.[1][3]

Experimental Protocols: Determining Binding Affinity

The binding affinity of compounds like this compound to estrogen receptors is typically determined using competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Competitive Radioligand Binding Assay Protocol

1. Preparation of Receptor Source:

  • Cell Lysates: Human cell lines engineered to overexpress either ERα or ERβ (e.g., HEK293 or U2OS cells) are cultured and harvested. The cells are then lysed to release the intracellular contents, including the estrogen receptors.

  • Tissue Cytosol: Tissues known to express high levels of estrogen receptors, such as rat uterine tissue, can be homogenized and centrifuged to prepare a cytosolic fraction containing the receptors.

2. Assay Setup:

  • A constant concentration of a radiolabeled ligand, typically [3H]-estradiol, is incubated with the receptor preparation. The concentration of the radioligand is usually at or below its dissociation constant (Kd) for the receptor to ensure sensitive detection of competition.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. A control group with no test compound is included to determine the maximum specific binding.

3. Incubation:

  • The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

4. Separation of Bound and Free Ligand:

  • Following incubation, the bound radioligand-receptor complexes must be separated from the unbound radioligand. Common methods include:

    • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter. The receptor-ligand complexes are retained on the filter, while the unbound ligand passes through.

    • Scintillation Proximity Assay (SPA): This is a homogeneous assay where the receptor is captured by beads that contain a scintillant. Only radioligand bound to the receptor will be in close enough proximity to the bead to generate a signal.

5. Quantification:

  • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

6. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radiolabeled ligand against the log concentration of the competitor (this compound).

  • A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining binding affinity and the downstream signaling pathway of ERβ activation by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (ERα or ERβ) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]-Estradiol) Radioligand->Incubation Competitor Test Compound (this compound) Competitor->Incubation Separation Separation of Bound & Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Curve Dose-Response Curve (IC50 Determination) Quantification->Curve Ki_Calc Ki Calculation (Cheng-Prusoff) Curve->Ki_Calc

Competitive Binding Assay Workflow

Upon binding to ERβ, this compound initiates a signaling cascade that leads to the modulation of gene expression. This pathway is distinct from the proliferative pathways often associated with ERα activation.

ERB_signaling ERB196 This compound ERbeta ERβ ERB196->ERbeta Binds Dimerization Dimerization & Nuclear Translocation ERbeta->Dimerization Activates ERE Estrogen Response Element (ERE) Dimerization->ERE AP1_SP1 AP-1 / SP-1 Sites Dimerization->AP1_SP1 Gene_Mod Modulation of Gene Expression ERE->Gene_Mod AP1_SP1->Gene_Mod Anti_Inflammatory Anti-inflammatory Effects Gene_Mod->Anti_Inflammatory Anti_Proliferative Anti-proliferative Effects Gene_Mod->Anti_Proliferative

ERβ Signaling Pathway Activated by this compound

The activation of ERβ by this compound is known to have anti-inflammatory and anti-proliferative effects. This is in contrast to the often proliferative effects mediated by ERα. The downstream effects of ERβ activation can involve the upregulation of tumor suppressor genes like FOXO1 and FOXO3a, and the modulation of transcription factors such as AP-1 and Sp-1.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ERB-196

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ERB-196, also known as WAY-166196, is a potent and selective estrogen receptor beta (ERβ) agonist. Its high affinity and selectivity for ERβ over estrogen receptor alpha (ERα) have made it a valuable research tool for elucidating the distinct physiological roles of ERβ. This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key preclinical studies.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its selective activation of ERβ, leading to specific downstream signaling events and physiological responses.

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for ERβ. In competitive binding assays using recombinant human ERα and ERβ, this compound exhibited a significantly greater affinity for ERβ.

ReceptorBinding Affinity (Ki, nM)Reference
Estrogen Receptor β (ERβ)0.23
Estrogen Receptor α (ERα)9.3

This represents an approximately 40-fold selectivity for ERβ over ERα, highlighting its utility in studying ERβ-specific functions.

In Vitro Potency and Efficacy

In cell-based reporter assays, this compound acts as a potent agonist at ERβ. In U2OS cells co-transfected with an estrogen response element (ERE)-luciferase reporter construct, this compound stimulated transcription in an ERβ-dependent manner.

Cell LineTransfected ReceptorEC50 (nM)Efficacy (% of Estradiol)Reference
U2OSERβ0.390
U2OSERα1380

Signaling Pathway

Upon binding to ERβ, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ERβ dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes.

ERB196_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb_inactive Inactive ERβ Monomer ERB196->ERb_inactive Binds ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization ERE Estrogen Response Element (ERE) ERb_active->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

This compound signaling pathway via ERβ.

Pharmacokinetics

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion profile of this compound.

Rodent Pharmacokinetics

Following subcutaneous administration in rats, this compound demonstrated favorable pharmacokinetic properties.

ParameterValueUnitsReference
Bioavailability (SC)~100%
Cmax (1 mg/kg, SC)25ng/mL
Tmax (1 mg/kg, SC)0.5hours
Half-life (t1/2)2hours

Experimental Protocols

Receptor Binding Assay

The binding affinity of this compound to ERα and ERβ was determined through a competitive radioligand binding assay.

Binding_Assay_Workflow start Start: Prepare Reagents reagents Recombinant hERα or hERβ [3H]Estradiol (Radioligand) Varying concentrations of this compound start->reagents incubation Incubate at 4°C for 16-20 hours reagents->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation measurement Measure radioactivity of bound ligand (Scintillation Counting) separation->measurement analysis Calculate Ki values using Cheng-Prusoff equation measurement->analysis end End: Determine Binding Affinity analysis->end

Workflow for the competitive radioligand binding assay.
  • Preparation: Recombinant human ERα or ERβ protein was incubated with a fixed concentration of [3H]estradiol.

  • Competition: Increasing concentrations of unlabeled this compound were added to compete with the radioligand for receptor binding.

  • Incubation: The mixture was incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand was separated from the unbound fraction.

  • Quantification: The amount of bound radioactivity was measured.

  • Analysis: The concentration of this compound that inhibits 50% of [3H]estradiol binding (IC50) was determined and converted to the inhibition constant (Ki).

Cell-Based Transcription Assay

The functional potency and efficacy of this compound were assessed using a cell-based reporter gene assay.

Transcription_Assay_Workflow start Start: Cell Culture transfection Co-transfect U2OS cells with: - ERβ or ERα expression vector - ERE-luciferase reporter vector start->transfection treatment Treat cells with varying concentrations of this compound transfection->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells to release cellular contents incubation->lysis measurement Measure luciferase activity (Luminometry) lysis->measurement analysis Generate dose-response curve and calculate EC50 and Efficacy measurement->analysis end End: Determine Functional Potency analysis->end

Workflow for the cell-based transcription assay.
  • Cell Culture and Transfection: U2OS cells were transiently co-transfected with an expression vector for either human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene.

  • Compound Treatment: Transfected cells were treated with various concentrations of this compound or a vehicle control.

  • Incubation: Cells were incubated to allow for receptor activation and subsequent transcription of the luciferase reporter gene.

  • Lysis and Measurement: Cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer.

  • Data Analysis: Dose-response curves were generated to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the maximal efficacy relative to estradiol.

This compound is a potent and selective ERβ agonist with a well-characterized pharmacodynamic and pharmacokinetic profile in preclinical models. Its high selectivity makes it an invaluable tool for investigating the specific biological functions of ERβ, distinct from those of ERα. The detailed experimental protocols provide a foundation for the continued investigation and application of this compound in biomedical research.

ERB-196: A Selective Estrogen Receptor-β Agagonist with Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ERB-196, a potent and highly selective agonist for the Estrogen Receptor-β (ERβ), presents a promising therapeutic avenue for neurodegenerative diseases. While clinical development of this compound for other indications has been discontinued, a substantial body of preclinical evidence for other selective ERβ agonists points towards a significant neuroprotective role. This technical guide synthesizes the current understanding of the mechanisms through which ERβ activation confers neuroprotection, drawing upon data from closely related compounds to elucidate the potential of this compound. This document provides an overview of the implicated signaling pathways, quantitative data from relevant experimental models, and detailed protocols for key assays, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this compound and other ERβ agonists in the context of neurodegeneration.

Introduction: The Role of Estrogen Receptor-β in Neuroprotection

The central nervous system (CNS) is a key target for estrogens, which exert profound effects on neuronal health, synaptic plasticity, and cognitive function. Two primary estrogen receptors, ERα and ERβ, mediate these effects and often have distinct, sometimes opposing, functions. ERβ is widely expressed in various brain regions critical for learning and memory, including the hippocampus and cerebral cortex. Its activation has been linked to several neuroprotective mechanisms, including the attenuation of apoptosis (programmed cell death), reduction of neuroinflammation, and mitigation of oxidative stress, all of which are central to the pathophysiology of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and ischemic stroke.

This compound (also known as WAY-202196) is a non-steroidal, synthetic ligand with high selectivity for ERβ. While direct and extensive neuroprotection studies on this compound are not publicly available, research on other selective ERβ agonists, such as Diarylpropionitrile (DPN), provides a strong rationale for its investigation as a neuroprotective agent. This guide will leverage the existing data on these analogous compounds to build a comprehensive picture of the potential role of this compound in neuroprotection.

Putative Mechanisms of this compound-Mediated Neuroprotection

The neuroprotective effects of ERβ activation are multifaceted, involving the modulation of several intracellular signaling cascades. The primary pathways implicated are the PI3K/Akt and Nrf2 signaling pathways.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Activation of ERβ by an agonist like this compound is hypothesized to trigger this cascade, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, thereby inhibiting the apoptotic cascade. Furthermore, Akt can promote cell survival by activating transcription factors that upregulate the expression of anti-apoptotic genes.

PI3K_Akt_Pathway ERB196 This compound ERbeta ERβ ERB196->ERbeta Binds & Activates PI3K PI3K ERbeta->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Figure 1: Proposed PI3K/Akt signaling pathway activated by this compound.
Upregulation of the Nrf2 Antioxidant Response

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Studies on the ERβ agonist DPN have shown that its neuroprotective effects are associated with a significant increase in Nrf2 levels.[1] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_nucleus Nuclear Events ERB196 This compound ERbeta ERβ ERB196->ERbeta Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERbeta->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds

Figure 2: this compound mediated activation of the Nrf2 antioxidant pathway.
Anti-Inflammatory and Anti-Apoptotic Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is another hallmark of neurodegenerative diseases. ERβ activation has been shown to exert anti-inflammatory effects by suppressing the production of inflammatory mediators like interleukin-1β (IL-1β).[1] Additionally, as a consequence of activating pro-survival pathways and inhibiting pro-apoptotic factors, ERβ agonists directly counter the apoptotic processes that lead to neuronal loss.

Quantitative Data from Preclinical Studies

While specific quantitative data for this compound in neuroprotection models is limited, data from studies using the highly selective ERβ agonist Diarylpropionitrile (DPN) provide valuable insights into the potential efficacy of this class of compounds.

Table 1: In Vivo Efficacy of Diarylpropionitrile (DPN) in a Mouse Model of Spinal Cord Injury [1]

ParameterTreatment GroupResultFold Change vs. SCIp-value
Nrf2 mRNA levels SCI + DPNIncreased~2.5< 0.01
Nrf2 protein levels SCI + DPNIncreased~2.0< 0.01
IL-1β mRNA levels SCI + DPNDecreased~0.4< 0.05
IL-1β protein levels SCI + DPNDecreased~0.5< 0.05

Table 2: In Vivo Efficacy of Diarylpropionitrile (DPN) in a Mouse Model of Global Ischemia [2]

Brain RegionTreatment GroupReduction in Ischemic Damage (%)p-value
Caudate Nucleus DPN (8 mg/kg/day)70< 0.05
CA1 Region DPN (8 mg/kg/day)55< 0.05

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neuroprotective role of this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Neuronal Cell Viability (MTT) Assay

This assay assesses the metabolic activity of neuronal cells as an indicator of viability.

Materials:

  • Primary neuronal cultures or neuronal cell line (e.g., SH-SY5Y)

  • 96-well culture plates

  • This compound

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induce neurotoxicity by adding a neurotoxic agent to the culture medium for a duration sufficient to cause cell death in control wells.

  • Remove the treatment medium and add fresh medium containing MTT solution to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Start Seed Neurons in 96-well plate Pretreat Pre-treat with this compound Start->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate) Pretreat->Induce_Toxicity Add_MTT Add MTT Solution Induce_Toxicity->Add_MTT Incubate Incubate (2-4 hours, 37°C) Add_MTT->Incubate Solubilize Add Solubilization Buffer Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Figure 3: Experimental workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cell culture supernatants from treated neuronal cells

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plate

  • Plate reader

Procedure:

  • Following treatment with this compound and a neurotoxic agent, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell lysates from treated neuronal cells

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plate

  • Plate reader

Procedure:

  • After treatment, lyse the neuronal cells using the lysis buffer provided in the kit.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a plate reader.

  • Calculate the fold-change in caspase-3 activity relative to the untreated control.

Nrf2 Activation Assay

This assay determines the activation of Nrf2 by measuring its nuclear translocation.

Materials:

  • Treated neuronal cells on coverslips

  • Paraformaldehyde (4%)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Fix the treated cells with 4% paraformaldehyde.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary anti-Nrf2 antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope and quantify the nuclear localization of Nrf2.

Conclusion and Future Directions

The selective activation of ERβ represents a compelling strategy for the development of neuroprotective therapeutics. While direct evidence for this compound in neurodegenerative models is still emerging, the substantial data from analogous compounds like DPN strongly suggest its potential. The mechanisms underlying ERβ-mediated neuroprotection, primarily through the PI3K/Akt and Nrf2 pathways, offer multiple targets for intervention in diseases characterized by neuronal apoptosis, oxidative stress, and neuroinflammation.

Future research should focus on validating the neuroprotective effects of this compound in a range of in vitro and in vivo models of neurodegeneration. Elucidating the precise downstream targets and signaling interactions of this compound in neuronal cells will be crucial for its development as a therapeutic agent. Furthermore, exploring the potential for combination therapies that target multiple nodes within these neuroprotective pathways could lead to more effective treatments for these devastating neurological disorders. This technical guide provides a foundational framework for initiating such investigations, with the ultimate goal of translating the promise of ERβ agonism into tangible clinical benefits for patients.

References

ERB-196: A Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ERB-196, also known as WAY-202196, is a potent and selective synthetic non-steroidal agonist for the Estrogen Receptor β (ERβ). With a 78-fold selectivity for ERβ over ERα, this compound has been a subject of interest for its potential therapeutic applications, particularly in the context of inflammatory diseases.[1][2] Research has demonstrated its significant protective effects in preclinical models of severe inflammation and sepsis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the inflammatory response, consolidating available quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. While development of this compound was discontinued, the study of its mechanisms provides valuable insights into the role of ERβ in inflammation and for the development of future selective ERβ agonists.[1][2]

Quantitative Data on the Anti-Inflammatory Effects of this compound

The anti-inflammatory efficacy of this compound has been primarily evaluated in in vivo models of sepsis. The following tables summarize the key quantitative findings from these studies.

Model Organism Treatment Outcome Measure Result p-value Reference
Neutropenic Rat Model of Pseudomonas aeruginosa SepsisSprague-Dawley RatsThis compound (50 mg/kg, daily, orogastric) vs. Vehicle ControlSurvival Rate83% (this compound) vs. 25% (Control)< 0.05[1]
Cecal Ligation and Puncture (CLP) ModelBALB/c MiceThis compound (50 mg/kg, multiple oral doses) vs. Vehicle ControlSurvival Rate83% (this compound) vs. 0% (Control)< 0.05[1]
Model Organism Treatment Inflammatory Marker Measurement Location Result Reference
Cecal Ligation and Puncture (CLP) ModelBALB/c MiceThis compound (50 mg/kg, multiple oral doses) vs. Vehicle ControlInterleukin-6 (IL-6)Peritoneal FluidSignificantly Reduced[1]
Cecal Ligation and Puncture (CLP) ModelBALB/c MiceThis compound (50 mg/kg, multiple oral doses) vs. Vehicle ControlTumor Necrosis Factor-α (TNF-α)Peritoneal FluidSignificantly Reduced[1]

Core Signaling Pathways Modulated by this compound

The anti-inflammatory effects of ERβ agonists like this compound are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. ERβ activation has been shown to suppress NF-κB signaling.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA NFkB->DNA binds to NFkB_IkBa NF-κB/IκBα (Inactive) NFkB_IkBa->IkBa degradation NFkB_IkBa->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Inflammatory_Genes initiates ERB196 This compound ERb ERβ ERB196->ERb activates ERb->IKK_complex inhibits ERb->NFkB inhibits nuclear translocation MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Inflammatory_Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Inflammatory_Genes ERB196 This compound ERb ERβ ERB196->ERb activates ERb->TAK1 ERb->p38 inhibits ERb->JNK inhibits Sepsis_Protocol Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Day4 Day 4 Induce_Neutropenia->Day4 Treatment Daily Orogastric Treatment (this compound or Vehicle) Day4->Treatment Infection Oral Infection (P. aeruginosa) Day4->Infection Monitor Daily Monitoring (Survival, Clinical Signs) Treatment->Monitor Infection->Monitor Day12 End of Study (Day 12) Monitor->Day12 Analysis Sample Collection & Analysis (Bacteriology, Histology) Day12->Analysis End End Analysis->End

References

The Role of Selective Estrogen Receptor β Agonists in Prostate Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ERB-196" (also known as WAY-202196) is a selective estrogen receptor β (ERβ) agonist. However, publicly available research on its specific effects on prostate cancer cell lines is limited. This guide, therefore, provides a comprehensive overview of the effects of selective ERβ agonists as a class on prostate cancer cell lines, using data from structurally similar and well-studied compounds such as ERB-041 and Diarylpropionitrile (DPN).

Introduction

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is a frontline treatment, many tumors eventually progress to a castration-resistant state. Estrogen receptor β (ERβ) has emerged as a potential therapeutic target in prostate cancer due to its observed tumor-suppressive functions. Unlike estrogen receptor α (ERα), which is associated with proliferation, ERβ activation has been shown to inhibit the growth of prostate cancer cells. This technical guide summarizes the preclinical data on the effects of selective ERβ agonists in prostate cancer cell lines, focusing on their mechanisms of action, effects on cell signaling, and methodologies for their evaluation.

Mechanism of Action of Selective ERβ Agonists

Selective ERβ agonists are small molecules that preferentially bind to and activate ERβ. This activation leads to a cascade of downstream events that collectively inhibit prostate cancer cell growth and survival. The primary mechanisms include:

  • Induction of Apoptosis: Activation of ERβ triggers programmed cell death in prostate cancer cells through the extrinsic apoptosis pathway.

  • Cell Cycle Arrest: ERβ agonists can halt the progression of the cell cycle, primarily at the G1 phase, preventing cancer cell proliferation.

  • Modulation of Key Signaling Pathways: ERβ activation interferes with critical oncogenic signaling pathways, including the androgen receptor (AR) pathway, and downregulates the expression of key proteins like c-Myc and Cyclin D1.

Quantitative Data on the Effects of Selective ERβ Agonists

The following tables summarize the quantitative effects of selective ERβ agonists on various prostate cancer cell lines.

Table 1: Cell Viability (IC50 Values)

CompoundCell LineIC50 (nM)Reference
ERB-041Human ERβ5
ERB-041Human ERα1216
Note:\multicolumn{3}{l}{IC50 values for ERB-041 on specific prostate cancer cell lines are not readily available in the public domain.}

Table 2: Induction of Apoptosis

Compound/ConditionCell LineAssayObservationReference
Selective ERβ agonistPC-3Caspase ActivitySignificant increase in Caspase-3 and -8 activity[1]
Selective ERβ agonistDU145Caspase ActivitySignificant increase in Caspase-3 and -8 activity[1]
ERβ OverexpressionPC-3Annexin V/7-AAD35.64% ± 0.82% apoptotic cells vs. 4.32% ± 0.32% in control[2]
ERβ OverexpressionDU145Annexin V/7-AADSignificant increase in apoptotic cells[2]

Table 3: Cell Cycle Analysis

Compound/ConditionCell LineEffectObservationReference
ERβ1 OverexpressionLNCaPCell Cycle ArrestArrest in early G1 phase[3]
ERβ activationDU145Cell Cycle RegulationIncrease in p21 expression[4]

Key Signaling Pathways Modulated by Selective ERβ Agonists

The Apoptotic Pathway

Selective ERβ agonists primarily induce apoptosis through the extrinsic, or death receptor-mediated, pathway. This involves the activation of caspase-8 and subsequent activation of executioner caspases like caspase-3.[1]

cluster_membrane Cell Membrane Death Receptor Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 recruits & activates ER-beta Agonist ER-beta Agonist ER-beta ER-beta ER-beta Agonist->ER-beta activates TNF-alpha TNF-alpha ER-beta->TNF-alpha induces TNF-alpha->Death Receptor binds Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes ER-beta Agonist ER-beta Agonist ER-beta ER-beta ER-beta Agonist->ER-beta activates p21 p21 ER-beta->p21 upregulates Cyclin D1/CDK4_6 Cyclin D1 / CDK4/6 ER-beta->Cyclin D1/CDK4_6 downregulates p21->Cyclin D1/CDK4_6 inhibits Rb Rb Cyclin D1/CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes ER-beta Agonist ER-beta Agonist ER-beta ER-beta ER-beta Agonist->ER-beta activates AR_mRNA AR mRNA ER-beta->AR_mRNA downregulates AR_Protein AR Protein AR_mRNA->AR_Protein AR_Activation AR Activation AR_Protein->AR_Activation Androgen Androgen Androgen->AR_Protein binds & activates Androgen_Responsive_Genes Androgen Responsive Gene Expression AR_Activation->Androgen_Responsive_Genes promotes ER-beta Agonist ER-beta Agonist ER-beta ER-beta ER-beta Agonist->ER-beta activates ZFHX3 ZFHX3 ER-beta->ZFHX3 interacts with c-Myc_Promoter c-Myc Promoter ER-beta->c-Myc_Promoter binds to ZFHX3->c-Myc_Promoter binds to c-Myc_Expression c-Myc Expression c-Myc_Promoter->c-Myc_Expression represses transcription A Seed cells in 96-well plate B Treat with ERβ agonist A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E A Treat cells with ERβ agonist B Fix and permeabilize cells A->B C Incubate with TUNEL reaction mix B->C D Counterstain nuclei C->D E Visualize and quantify apoptosis D->E A Treat and harvest cells B Fix cells in ice-cold ethanol A->B C Stain with Propidium Iodide B->C D Analyze by flow cytometry C->D E Quantify cell cycle distribution D->E A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Antibody Incubation C->D E Detection and Quantification D->E

References

ERB-196: A Selective Estrogen Receptor Beta Agonist in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERB-196, also known as WAY-202196, is a potent and highly selective synthetic nonsteroidal agonist for Estrogen Receptor Beta (ERβ).[1] With a 78-fold selectivity for ERβ over ERα, this compound presents a valuable tool for elucidating the specific roles of ERβ in various physiological and pathological processes, including breast cancer.[1] While the development of this compound for inflammation and sepsis was discontinued, its utility in preclinical breast cancer research remains significant. This is largely due to the growing body of evidence suggesting a tumor-suppressive role for ERβ, contrasting with the proliferative effects often mediated by Estrogen Receptor Alpha (ERα). This guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation in the context of breast cancer.

Introduction to this compound and Estrogen Receptor Beta (ERβ)

Estrogen signaling, a cornerstone of breast cancer biology, is mediated by two principal receptors: ERα and ERβ. While ERα has been extensively studied and targeted in breast cancer therapy, the role of ERβ is more nuanced and is an active area of investigation. ERβ is often considered to have opposing effects to ERα, functioning as a tumor suppressor by inhibiting proliferation and promoting apoptosis.

This compound is a key investigational tool in this field. Its high selectivity allows for the specific interrogation of ERβ-mediated pathways without the confounding effects of ERα activation.

Table 1: Properties of this compound (WAY-202196)

PropertyValueReference
Full Chemical Name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile[1]
Synonyms WAY-202196[1]
Molecular Formula C₁₇H₁₀FNO₂
Molar Mass 279.27 g/mol
Mechanism of Action Selective Estrogen Receptor Beta (ERβ) Agonist[1]
Selectivity 78-fold for ERβ over ERα[1]

Anticipated Anti-Tumor Effects of this compound in Breast Cancer

Based on the known functions of ERβ, activation by a selective agonist like this compound is hypothesized to exert several anti-tumor effects in breast cancer cells, particularly in ERα-positive contexts.

Inhibition of Cell Proliferation

Activation of ERβ is expected to lead to a reduction in the proliferation of breast cancer cells. This effect is thought to be mediated, in part, by the downregulation of key cell cycle progression genes.

Induction of Apoptosis

ERβ signaling can promote programmed cell death, or apoptosis, in breast cancer cells. This is a critical mechanism for eliminating cancerous cells and preventing tumor growth.

Cell Cycle Arrest

ERβ agonists have been shown to induce cell cycle arrest, primarily at the S and/or G2/M phases, thereby halting the division of cancer cells.[2]

Table 2: Anticipated Cellular Effects of this compound in Breast Cancer Models

Cellular EffectExpected OutcomePotential Molecular Mediators
Cell Proliferation DecreaseDownregulation of c-Myc and Cyclin D1
Apoptosis IncreaseModulation of Bcl-2 family proteins, Caspase activation
Cell Cycle Arrest at S and/or G2/M phasesInhibition of Cyclin-Dependent Kinases (CDKs)

Key Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are mediated through the modulation of specific intracellular signaling pathways upon binding to ERβ.

Regulation of Cell Cycle and Proliferation

Upon activation by this compound, ERβ can transcriptionally repress genes that drive cell cycle progression, such as c-Myc and CCND1 (which encodes Cyclin D1).[2] This leads to cell cycle arrest and a reduction in cell proliferation.

ERB196_Cell_Cycle_Regulation ERB196 This compound ERb ERβ ERB196->ERb cMyc c-Myc ERb->cMyc CyclinD1 Cyclin D1 ERb->CyclinD1 Proliferation Cell Proliferation cMyc->Proliferation CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest CyclinD1->Proliferation CyclinD1->CellCycleArrest

This compound mediated cell cycle regulation.
Modulation of Apoptotic Pathways

ERβ activation is linked to the induction of apoptosis. While the precise mechanisms for this compound are not fully elucidated, ERβ is known to interact with components of the intrinsic and extrinsic apoptotic pathways.

Crosstalk with other Signaling Pathways

ERβ signaling can intersect with other critical cancer-related pathways, such as the PI3K/Akt and MAPK pathways. The nature of this crosstalk is complex and can be cell-type dependent. Further research is needed to delineate the specific effects of this compound on these pathways in different breast cancer subtypes.

ERB196_Signaling_Crosstalk ERB196 This compound ERb ERβ ERB196->ERb PI3K_Akt PI3K/Akt Pathway ERb->PI3K_Akt ? MAPK MAPK Pathway ERb->MAPK ? CellSurvival Cell Survival PI3K_Akt->CellSurvival Proliferation Proliferation MAPK->Proliferation

Hypothesized crosstalk of ERβ with other pathways.

Experimental Protocols

The following sections detail standardized methodologies for investigating the effects of this compound in breast cancer research.

Estrogen Receptor Binding Assay

This assay determines the binding affinity of this compound to ERβ.

Protocol:

  • Preparation of Receptor Source: Utilize either purified recombinant human ERβ protein or cytosol preparations from tissues or cells expressing ERβ.

  • Competitive Binding: Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor source in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant).

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor ERβ Protein Incubate Incubate together Receptor->Incubate Radioligand [³H]-Estradiol Radioligand->Incubate ERB196 This compound (unlabeled) ERB196->Incubate Separate Separate bound/ free radioligand Incubate->Separate Count Scintillation Counting Separate->Count Analyze Calculate IC50 & Ki Count->Analyze

Workflow for ERβ competitive binding assay.
Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of breast cancer cell lines.

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat breast cancer cells with this compound or vehicle control for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Inject a suspension of human breast cancer cells (e.g., MCF-7) subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice). For ER-positive cell lines like MCF-7, an estrogen pellet may be implanted to support initial tumor growth.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Further Analysis: Tumors can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and molecular analysis (e.g., Western blot, qPCR).

Conclusion

This compound is a valuable research tool for dissecting the role of ERβ in breast cancer. Its high selectivity enables the specific targeting of ERβ-mediated pathways, which are generally associated with tumor suppression. While clinical development of this compound has been halted, its use in preclinical models continues to be instrumental in advancing our understanding of ERβ biology in breast cancer. Further studies are warranted to fully elucidate its therapeutic potential, either as a monotherapy or in combination with existing breast cancer treatments. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute rigorous investigations into the effects of this compound and other ERβ agonists in the context of breast cancer.

References

ERB-196: A Technical Guide to a Selective Estrogen Receptor β Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal compound that acts as a potent and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] Its significant selectivity for ERβ over Estrogen Receptor α (ERα) makes it an invaluable research tool for elucidating the distinct physiological and pathological roles of ERβ. This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Summary

The selectivity of this compound for ERβ is a key feature that underpins its utility as a research tool. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 1: this compound Binding Affinity
LigandTarget ReceptorRelative Binding Affinity (%)Selectivity (ERβ vs. ERα)
This compoundERβ18078-fold
This compoundERαNot explicitly quantified, but 78-fold lower than for ERβ

Relative binding affinity is expressed as a percentage of the binding of estradiol, which is set at 100%.[3]

Table 2: this compound Functional Activity
Assay TypeTarget ReceptorActivityIC50/EC50
Agonist ActivityERβPotent AgonistData not available
Agonist ActivityERαWeak AgonistData not available

Signaling Pathways Modulated by this compound

As an ERβ agonist, this compound is expected to influence a variety of signaling pathways downstream of ERβ activation. Estrogens, acting through their receptors, can mediate their effects through both classical genomic and rapid non-genomic pathways.[4]

Classical Genomic Signaling

In the classical pathway, ligand-bound ERβ translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the modulation of genes involved in inflammation, cell proliferation, and apoptosis.

Non-Genomic Signaling

ERβ can also initiate rapid, non-genomic signaling cascades from the cell membrane. These pathways often involve the activation of mitogen-activated protein kinases (MAPKs) and the PI3K/Akt signaling cascade.

ERB_196_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus ERB196 This compound ERbeta ERβ ERB196->ERbeta Binds ERE Estrogen Response Element (ERE) ERbeta->ERE Binds to MAPK MAPK Pathway ERbeta->MAPK Activates PI3KAkt PI3K/Akt Pathway ERbeta->PI3KAkt Activates CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus GeneTranscription Gene Transcription (e.g., inflammatory genes) ERE->GeneTranscription Regulates CellularResponse Cellular Response (e.g., anti-inflammatory effects) GeneTranscription->CellularResponse MAPK->CellularResponse PI3KAkt->CellularResponse

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for ERα and ERβ.[5]

Objective: To determine the inhibitory concentration 50 (IC50) of this compound for the binding of a radiolabeled estrogen, typically [3H]-estradiol, to ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ

  • [3H]-estradiol

  • This compound

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a multi-well plate, combine a fixed concentration of [3H]-estradiol, the ER protein (α or β), and varying concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound and plot the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents: ERα/β, [3H]-Estradiol, This compound dilutions Start->PrepareReagents Incubation Incubate Reagents PrepareReagents->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Luciferase Reporter Gene Assay

This functional assay is used to determine the agonist or antagonist activity of this compound on ERα and ERβ.

Objective: To measure the ability of this compound to induce the transcription of a reporter gene (luciferase) under the control of an estrogen-responsive promoter element.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression plasmids for human ERα and ERβ

  • Luciferase reporter plasmid containing EREs

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the appropriate ER expression plasmid (α or β) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

  • After an appropriate incubation period (e.g., 24 hours), treat the cells with serial dilutions of this compound.

  • Include control wells with vehicle (e.g., DMSO) and a known ER agonist (e.g., estradiol).

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

  • Plot the dose-response curve to determine the EC50 value for agonist activity.

Luciferase_Assay_Workflow Start Start CellSeeding Seed Cells Start->CellSeeding Transfection Co-transfect with ER and Reporter Plasmids CellSeeding->Transfection Treatment Treat with this compound Transfection->Treatment Incubation Incubate Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luminescence Lysis->Luminescence Analysis Data Analysis: Calculate EC50 Luminescence->Analysis End End Analysis->End

In Vivo Sepsis Model

This compound has been investigated for its protective effects in preclinical models of sepsis.

Objective: To evaluate the efficacy of this compound in improving survival and reducing inflammatory markers in a rodent model of sepsis.

Animal Model:

  • Neutropenic rat model of Pseudomonas aeruginosa sepsis.[6]

  • Cecal ligation and puncture (CLP) model in mice or rats.

General Procedure (Neutropenic Rat Model):

  • Induce neutropenia in rats using cyclophosphamide.[6]

  • Challenge the animals with a lethal dose of P. aeruginosa.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control daily by orogastric gavage, starting before or after the bacterial challenge.[6]

  • Monitor survival over a specified period (e.g., 8 days).[6]

  • At the end of the study, or at specified time points, collect blood and tissues for analysis of bacterial load, inflammatory cytokines (e.g., TNF-α, IL-6), and histopathology.

Sepsis_Model_Workflow Start Start InduceNeutropenia Induce Neutropenia (e.g., Cyclophosphamide) Start->InduceNeutropenia BacterialChallenge Bacterial Challenge (e.g., P. aeruginosa) InduceNeutropenia->BacterialChallenge Treatment Administer this compound or Vehicle BacterialChallenge->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring EndpointAnalysis Endpoint Analysis: Cytokines, Bacteremia, Histopathology Monitoring->EndpointAnalysis End End EndpointAnalysis->End

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted functions of ERβ. Its high affinity and selectivity enable researchers to dissect the specific contributions of ERβ signaling in various physiological and disease contexts, from inflammation to cancer. The detailed protocols provided in this guide offer a framework for the robust characterization and application of this compound in both in vitro and in vivo research settings. Further studies are warranted to fully elucidate the downstream gene targets of this compound and to translate the promising preclinical findings into potential therapeutic applications.

References

ERB-196 (CAS Number: 550997-55-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Selective Estrogen Receptor-β Agonist

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal small molecule recognized for its high selectivity as an agonist for the Estrogen Receptor-β (ERβ). With the CAS number 550997-55-2 and the chemical formula C₁₇H₁₀FNO₂, this compound has been a subject of interest in research focused on inflammation and sepsis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological effects, and relevant experimental protocols.

Chemical and Physical Properties

This compound is chemically designated as 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile. It has a molecular weight of 279.27 g/mol . For experimental purposes, it is soluble in DMSO at a concentration of 10 mM.[1]

PropertyValue
CAS Number 550997-55-2[2][3]
IUPAC Name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile[2][3]
Molecular Formula C₁₇H₁₀FNO₂[1][2]
Molecular Weight 279.27 g/mol [2][3]
Alternative Names WAY-202196[1][2][3]
Solubility 10 mM in DMSO[1]

Mechanism of Action and Signaling Pathways

This compound functions as a highly selective agonist for the Estrogen Receptor-β (ERβ). It exhibits a 78-fold greater selectivity for ERβ over its counterpart, Estrogen Receptor-α (ERα).[2][3] Estrogen receptors are ligand-activated transcription factors that, upon binding to an agonist, translocate to the nucleus and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The signaling cascade initiated by this compound binding to ERβ can be broadly categorized into two pathways:

  • Genomic (ERE-dependent) Pathway: This classical pathway involves the direct binding of the this compound-ERβ complex to EREs, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene expression.

  • Non-Genomic (ERE-independent) Pathway: ERβ activation can also trigger rapid signaling events that do not directly involve gene transcription. These pathways can influence the activity of other signaling molecules, such as transcription factors like AP-1 and NF-κB, which play critical roles in inflammatory responses.

ERB196_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus ERB196 This compound ERb ERβ ERB196->ERb Binds ERE ERE ERb->ERE Binds AP1 AP-1 ERb->AP1 Modulates NFkB NF-κB ERb->NFkB Modulates Gene Target Genes ERE->Gene Regulates Transcription Response Anti-inflammatory Response Gene->Response AP1->Response NFkB->Response

This compound signaling through Estrogen Receptor-β (ERβ).

Biological Activity and In Vivo Studies

Preclinical studies have demonstrated the potential therapeutic effects of this compound in models of severe inflammation and sepsis.

Gastrointestinal Protection

In a neutropenic rat model, this compound significantly reduced histopathologic evidence of injury to the gastrointestinal mucosal surface.[1][4] Treatment with this compound also showed a trend towards better preservation of mucosal mass in the small bowel.[1]

TreatmentHistopathologic Injury Score (mean ± SEM)Small Bowel Mucosal Mass (mg, mean ± SD)
Control2.3 ± 0.231 ± 24
This compound0.7 ± 0.163 ± 20
Increased Survival in Sepsis Models

This compound has been evaluated in several murine models of sepsis, demonstrating a significant survival benefit. The models used include murine listeriosis, neutropenic rat Pseudomonas aeruginosa infection, and mouse cecal ligation and puncture (CLP).[5] In the neutropenic rat model of Pseudomonas sepsis, daily oral administration of this compound (50 mg/kg) resulted in a significant increase in survival compared to the vehicle control.[4][5] Similarly, in the mouse CLP model, multiple oral doses of 50 mg/kg this compound improved survival.[5]

Experimental Protocols

Neutropenic Rat Model of Pseudomonas Sepsis

This protocol is designed to assess the efficacy of this compound in a model of overwhelming infection in an immunocompromised host.

Materials:

  • Sprague-Dawley rats[5]

  • Cyclophosphamide

  • Pseudomonas aeruginosa

  • This compound

  • Vehicle control

Procedure:

  • Induce neutropenia in rats through the administration of cyclophosphamide.

  • Beginning on day 4 after the first dose of cyclophosphamide, administer this compound (50 mg/kg) or vehicle control daily by orogastric feeding for 8 consecutive days.[4]

  • Challenge the rats with a lethal dose of Pseudomonas aeruginosa.

  • Monitor and record survival rates daily.

  • Assess clinical and pathological parameters, including daily body weight, body temperature, presence of bacteremia, and circulating endotoxin (B1171834) levels.

  • Perform histopathological examination of the gastrointestinal epithelium and liver by light and electron microscopy to assess tissue damage.[4]

Neutropenic_Rat_Model_Workflow Start Sprague-Dawley Rats Step1 Induce Neutropenia (Cyclophosphamide) Start->Step1 Step2 Daily Orogastric Gavage (this compound or Vehicle) Step1->Step2 Step3 Challenge with Pseudomonas aeruginosa Step2->Step3 Step4 Monitor Survival and Clinical Parameters Step3->Step4 Step5 Histopathological Analysis Step3->Step5 End Data Analysis Step4->End Step5->End

Workflow for the neutropenic rat model of Pseudomonas sepsis.

Synthesis

The synthesis of this compound, or 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile, involves a multi-step process. A key intermediate is 3-Fluoro-4-hydroxybenzonitrile. The general synthetic approach is outlined in patent literature, which describes the process for making the core naphthonitrile structure.

Pharmacokinetics and Toxicology

Detailed public information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and a comprehensive toxicology profile of this compound is limited. The development of the drug was discontinued (B1498344) in 2011, and as such, extensive data in these areas may not be readily available in the public domain.[2][3]

Conclusion

This compound is a potent and highly selective ERβ agonist that has demonstrated significant protective effects in preclinical models of inflammation and sepsis. Its ability to preserve gastrointestinal integrity and improve survival highlights the potential therapeutic relevance of targeting the ERβ pathway in critical illness. Further research into the specific downstream signaling events and the full pharmacokinetic and toxicological profile of this compound could provide valuable insights for the development of future ERβ-targeted therapies.

References

An In-Depth Technical Guide to ERB-196: A Selective Estrogen Receptor-Beta Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERB-196, also known as WAY-202196, is a potent and selective synthetic nonsteroidal agonist for the estrogen receptor-beta (ERβ).[1] With a 78-fold selectivity for ERβ over estrogen receptor-alpha (ERα), this compound has been a valuable research tool for elucidating the distinct physiological roles of ERβ.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action through the ERβ signaling pathway, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a small molecule with the IUPAC name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile.[1] Its fundamental properties are summarized in the tables below.

Identification
PropertyValueReference
IUPAC Name3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile[1]
Common NameThis compound[1]
SynonymWAY-202196[1][2]
CAS Number550997-55-2[1]
Molecular Properties
PropertyValueReference
Molecular FormulaC₁₇H₁₀FNO₂[1][2]
Molar Mass279.27 g/mol [1]
Physicochemical Data
PropertyValueReference
Solubility10 mM in DMSO[2]
Purity>98%[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the estrogen receptor-beta (ERβ), a ligand-activated transcription factor. Upon binding, ERβ typically forms a homodimer (ERβ/ERβ) or a heterodimer with ERα (ERβ/ERα). This complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of ERβ by this compound can lead to a variety of cellular responses, which are often tissue-specific and can be distinct from, or even opposing to, the actions mediated by ERα. A key area of investigation for ERβ agonists like this compound is their anti-inflammatory potential. One of the proposed mechanisms for this is the modulation of the NF-κB signaling pathway.

ERB196_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb_inactive Inactive ERβ ERB196->ERb_inactive Binding & Activation ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization NFkB_active Active NF-κB (p50/p65) ERb_active->NFkB_active Inhibition of Nuclear Translocation (Proposed) ERE Estrogen Response Element (ERE) ERb_active->ERE IKK IKK Complex IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive Inactive NF-κB (p50/p65-IκB) NFkB_inactive->NFkB_active Activation NFkB_DNA NF-κB Binding Site NFkB_active->NFkB_DNA Gene_Transcription_ERb Modulation of Target Gene Transcription (e.g., anti-inflammatory genes) ERE->Gene_Transcription_ERb Regulation Gene_Transcription_NFkB Transcription of Pro-inflammatory Genes NFkB_DNA->Gene_Transcription_NFkB Induction

Proposed signaling pathway of this compound via ERβ activation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the activity and properties of this compound. Below are representative methodologies for key assays.

ERβ Binding Affinity Assay (Competitive Radioligand Binding Assay)

This protocol outlines a method to determine the binding affinity of this compound for ERβ.

Materials:

  • Recombinant human ERβ protein

  • [³H]-Estradiol (Radioligand)

  • This compound (unlabeled competitor)

  • Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Filter plates and vacuum manifold

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the binding buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Binding Reaction: In a 96-well plate, combine the recombinant ERβ protein, a fixed concentration of [³H]-Estradiol (typically at or below its Kd for ERβ), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to trap the protein-bound radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare Prepare Reagents (ERβ, [³H]-Estradiol, this compound dilutions) start->prepare incubate Incubate Reaction Mixture (4°C, 18-24h) prepare->incubate filter Filter and Wash (Separate bound from free ligand) incubate->filter quantify Quantify Radioactivity (Liquid Scintillation Counting) filter->quantify analyze Data Analysis (Calculate IC₅₀ and Ki) quantify->analyze end End analyze->end

Workflow for ERβ competitive binding assay.
Cell-Based Reporter Gene Assay

This assay measures the ability of this compound to activate ERβ-mediated gene transcription.

Materials:

  • A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa).

  • Expression vector for human ERβ.

  • Reporter vector containing an ERE-driven promoter linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the ERβ expression vector and the ERE-reporter vector using a suitable transfection reagent.

  • Treatment: After transfection, replace the medium with a medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the appropriate lysis buffer.

  • Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates according to the manufacturer's instructions (e.g., by adding luciferase substrate and measuring luminescence).

  • Data Analysis: Normalize the reporter activity to a co-transfected control or total protein concentration. Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Reporter_Assay_Workflow start Start transfect Co-transfect Cells (ERβ and ERE-reporter vectors) start->transfect treat Treat Cells with this compound transfect->treat incubate Incubate (24-48h) treat->incubate lyse Cell Lysis incubate->lyse measure Measure Reporter Activity lyse->measure analyze Data Analysis (Calculate EC₅₀) measure->analyze end End analyze->end

Workflow for a cell-based reporter gene assay.

Conclusion

This compound remains a critical tool for investigating the specific functions of ERβ. While a significant body of knowledge exists regarding its selectivity and mechanism of action, further characterization of its physicochemical properties would be beneficial for the research community. The experimental protocols provided herein offer a foundation for the continued exploration of this compound and the broader field of selective estrogen receptor modulation.

References

Methodological & Application

ERB-196 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ). It exhibits a 78-fold greater selectivity for ERβ over Estrogen Receptor α (ERα), making it a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes.[1] this compound has been explored for its potential therapeutic applications in inflammation and sepsis.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity and functional effects of this compound.

Mechanism of Action

This compound functions as an ERβ agonist. Upon binding to ERβ, it induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the this compound-ERβ complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including the regulation of inflammatory pathways and cell proliferation.

Data Presentation

Ligand Binding Affinity

The following table summarizes the binding affinity of this compound for ERβ.

CompoundReceptorBinding Affinity (Ki)Selectivity (ERβ vs ERα)
This compoundERβData Not Available78-fold
This compoundERαData Not Available

Note: Specific Ki values for this compound were not available in the searched literature. The 78-fold selectivity is a key characteristic of this compound.

Functional Activity in Reporter Assays
AssayCell LineParameterValue
ERβ Luciferase Reporter AssayHEK293TEC50Data Not Available

Note: Specific EC50 values for this compound in reporter assays were not available in the searched literature. Researchers can determine this value by following the provided protocol.

Effects on Cell Viability
Cell LineAssayParameterValue
MCF-7 (ERα+)MTT AssayIC50Data Not Available
MDA-MB-231 (Triple-Negative)MTT AssayIC50Data Not Available
T-47D (ERα+)MTT AssayIC50Data Not Available

Note: Specific IC50 values for this compound in breast cancer cell lines were not available in the searched literature. The provided protocol can be used to determine these values.

Experimental Protocols

ERβ Competitive Binding Assay

This assay determines the binding affinity of this compound to the Estrogen Receptor β.

Materials:

  • Recombinant human ERβ protein

  • [3H]-Estradiol (radiolabeled ligand)

  • This compound

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation vials and scintillation fluid

  • 96-well plates

Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a constant concentration of recombinant human ERβ protein and a constant concentration of [3H]-Estradiol to each well.

  • Add the different concentrations of this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a saturating concentration of unlabeled estradiol (B170435) (non-specific binding).

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Add cold dextran-coated charcoal suspension to each well to adsorb unbound ligand.

  • Incubate on ice for 10-15 minutes with occasional mixing.

  • Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the charcoal.

  • Carefully transfer the supernatant, containing the protein-bound radioligand, to scintillation vials.

  • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare this compound Dilutions I1 Combine Reagents in 96-well Plate P1->I1 P2 Prepare ERβ and [3H]-Estradiol Mix P2->I1 I2 Incubate at 4°C for 18-24h I1->I2 S1 Add Dextran-Coated Charcoal I2->S1 S2 Incubate on Ice S1->S2 S3 Centrifuge S2->S3 D1 Transfer Supernatant S3->D1 D2 Add Scintillation Fluid D1->D2 D3 Measure Radioactivity D2->D3 D4 Calculate IC50 and Ki D3->D4

Caption: ERβ Competitive Binding Assay Workflow.

ERβ Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate ERβ-mediated gene transcription.

Materials:

  • HEK293T or other suitable host cell line

  • ERβ expression vector

  • Estrogen Response Element (ERE)-driven luciferase reporter vector

  • Control vector (e.g., Renilla luciferase) for normalization

  • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound

  • Transfection reagent

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at an appropriate density.

  • Co-transfect the cells with the ERβ expression vector, the ERE-luciferase reporter vector, and the control vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of this compound and determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.

G cluster_setup Cell Seeding & Transfection cluster_treatment Treatment cluster_readout Measurement & Analysis C1 Seed HEK293T Cells C2 Co-transfect with ERβ, ERE-Luc, and Control Vectors C1->C2 T1 Treat with this compound (24h) C2->T1 R1 Lyse Cells T1->R1 R2 Measure Luciferase Activity R1->R2 R3 Normalize Data R2->R3 R4 Determine EC50 R3->R4 G cluster_cell_prep Cell Preparation cluster_cell_treatment Treatment cluster_mtt_assay MTT Assay cluster_mtt_readout Readout & Analysis CP1 Seed Breast Cancer Cells CT1 Treat with this compound CP1->CT1 CT2 Incubate (24-72h) CT1->CT2 MA1 Add MTT Solution CT2->MA1 MA2 Incubate (2-4h) MA1->MA2 MA3 Add Solubilization Solution MA2->MA3 MR1 Measure Absorbance MA3->MR1 MR2 Calculate % Viability MR1->MR2 MR3 Determine IC50 MR2->MR3 G cluster_cell_culture Cell Culture cluster_stimulation Pre-treatment & Stimulation cluster_analysis Cytokine Analysis CC1 Seed Macrophages/PBMCs S1 Pre-treat with this compound CC1->S1 S2 Stimulate with LPS S1->S2 S3 Incubate S2->S3 A1 Collect Supernatants S3->A1 A2 Perform ELISA for Cytokines A1->A2 A3 Analyze Data A2->A3 G ERB196 This compound ERbeta_cyto ERβ (Cytoplasm) ERB196->ERbeta_cyto Binds ERbeta_complex This compound-ERβ Complex ERbeta_cyto->ERbeta_complex Conformational Change ERbeta_dimer ERβ Dimer ERbeta_complex->ERbeta_dimer Dimerization ERE Estrogen Response Element (ERE) ERbeta_dimer->ERE Translocates to Nucleus & Binds to DNA nucleus Nucleus Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response (e.g., Anti-inflammatory Effects, Modulation of Proliferation) Transcription->Response

References

Application Notes and Protocols for In Vivo Administration of ERB-196 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERB-196, also known as WAY-202196, is a potent and selective non-steroidal agonist for the Estrogen Receptor β (ERβ). Its selectivity for ERβ over Estrogen Receptor α (ERα) makes it a valuable research tool for elucidating the specific physiological and pathological roles of ERβ. In preclinical mouse models, this compound has shown promise in various therapeutic areas, including the modulation of inflammatory responses. These application notes provide detailed protocols for the in vivo administration of this compound in mice, along with a summary of reported quantitative data and a visualization of its potential signaling pathway.

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving the administration of this compound (WAY-202196) in mouse models.

Table 1: Efficacy of Oral this compound (WAY-202196) in a Mouse Sepsis Model

ParameterThis compound Treatment GroupVehicle Control GroupStatisticReference
Survival Rate (Cecal Ligation and Puncture Model) 83%0%p < 0.05[1]
Histopathological Injury Score (Gastrointestinal Mucosa) 0.7 ± 0.12.3 ± 0.2p < 0.05[2]
Small Bowel Mucosal Mass (mg/10 cm) 63 ± 2031 ± 24p < 0.06[2]

Table 2: General Dosing and Administration Parameters for this compound in Mice

Administration RouteDosage RangeVehicleStudy ModelKey FindingsReference
Oral Gavage1.5 - 50 mg/kgNot specified ("vehicle")Sepsis (Listeriosis, Cecal Ligation and Puncture)Increased survival, preserved intestinal integrity, reduced systemic bacteremia and inflammatory cytokines.[1]

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound in mice are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental design.

Protocol 1: Oral Gavage Administration of this compound

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

  • This compound (WAY-202196) powder

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water, or 0.5% w/v Methylcellulose in sterile water)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Animal gavage needles (20-22 gauge, 1.5-inch, with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dosing Solution Preparation (Example for a 10 mg/mL suspension in 0.5% CMC): a. Calculate the required amount of this compound and vehicle for the number of animals to be dosed, including a slight overage. b. Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved. c. Weigh the required amount of this compound powder and place it in a mortar. d. Add a small volume of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste. e. Gradually add the remaining volume of the vehicle while continuously mixing to ensure a homogenous suspension. f. Transfer the suspension to a sterile conical tube and vortex thoroughly before each animal dosing to ensure uniform distribution of the compound.

  • Animal Handling and Dosing: a. Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 5-10 mL/kg body weight). b. Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. c. Hold the mouse in a vertical position. d. Attach the gavage needle to the syringe filled with the this compound suspension. e. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. f. Slowly administer the calculated volume of the suspension. g. Gently withdraw the gavage needle. h. Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection of this compound

Objective: To administer this compound into the peritoneal cavity of a mouse for systemic distribution.

Materials:

  • This compound (WAY-202196) powder

  • Vehicle (e.g., Sterile saline with a solubilizing agent like DMSO and Tween 80. The final concentration of DMSO should be kept low, typically <10%).

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Sterile conical tubes

  • Vortex mixer

  • Syringes (1 mL)

  • Needles (25-27 gauge)

  • PPE

Procedure:

  • Dosing Solution Preparation (Example for a 1 mg/mL solution): a. Dissolve the required amount of this compound in a minimal amount of DMSO. b. In a separate tube, prepare the vehicle by adding Tween 80 to sterile saline (e.g., to a final concentration of 5-10%). c. Slowly add the this compound/DMSO solution to the saline/Tween 80 vehicle while vortexing to ensure it remains in solution. d. The final concentration of DMSO should be minimized. For example, a final solution could be 5% DMSO, 10% Tween 80 in sterile saline. e. Filter the final solution through a 0.22 µm sterile filter if necessary.

  • Animal Handling and Dosing: a. Weigh each mouse to calculate the injection volume. b. Securely restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff and allow the hindquarters to rest on a surface. c. Tilt the mouse's head downwards to move the abdominal organs away from the injection site. d. Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. e. Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity. f. Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection. g. If the aspiration is clear, slowly inject the solution. h. Withdraw the needle and return the mouse to its cage. Monitor for any adverse effects.

Protocol 3: Subcutaneous (SC) Injection of this compound

Objective: To administer this compound into the subcutaneous space for slower, sustained absorption.

Materials:

  • This compound (WAY-202196) powder

  • Vehicle (e.g., Sterile saline, or a suspension in 0.5% CMC)

  • Materials for solution/suspension preparation as described in previous protocols.

  • Syringes (1 mL)

  • Needles (25-27 gauge)

  • PPE

Procedure:

  • Dosing Solution/Suspension Preparation: a. Prepare the dosing formulation as described in Protocol 1 (for a suspension) or Protocol 2 (for a solution).

  • Animal Handling and Dosing: a. Weigh the mouse to determine the injection volume. b. Grasp the loose skin over the dorsal midline (between the shoulder blades) to form a "tent". c. Insert the needle, bevel up, into the base of the tented skin, parallel to the body. d. Aspirate slightly to ensure the needle is not in a blood vessel. e. Inject the solution or suspension slowly, creating a small bleb under the skin. f. Withdraw the needle and gently massage the injection site to aid dispersal. g. Return the mouse to its cage and monitor for any local or systemic reactions.

Mandatory Visualizations

Signaling Pathway

ERB196_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (WAY-202196) ERb ERβ IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IKK IKK p_IkB p-IκBα p_IkB->IkB Degradation DNA DNA (Promoter Region) Genes Pro-inflammatory Gene Transcription

Experimental Workflow

ERB196_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_solution 1. Prepare this compound Dosing Solution/Suspension animal_prep 2. Prepare Animals (Acclimatization, Weighing) oral Oral Gavage animal_prep->oral 3a. ip Intraperitoneal Injection animal_prep->ip 3b. sc Subcutaneous Injection animal_prep->sc 3c. monitoring 4. Monitor Animals (Health, Behavior) oral->monitoring ip->monitoring sc->monitoring data_collection 5. Data Collection (e.g., Survival, Tumor Size, Biomarkers) monitoring->data_collection analysis 6. Endpoint Analysis (Histopathology, Molecular Analysis) data_collection->analysis

References

Application Notes and Protocols: ERB-196 Dose-Response in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERB-196 is a selective agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor that plays a crucial role in various physiological processes.[1] Understanding the dose-response relationship of this compound is fundamental for its characterization and potential therapeutic applications. These application notes provide a detailed protocol for determining the dose-response curve of this compound in a cell culture model, along with representative data and a description of its signaling pathway.

Quantitative Data Summary

The following table summarizes representative data from a hypothetical dose-response experiment designed to measure the efficacy and potency of this compound in an ERβ-expressing cell line. The response is measured as the induction of a reporter gene downstream of an estrogen response element (ERE).

This compound Concentration (nM)Normalized Reporter Gene Activity (Fold Induction)Standard Deviation
0 (Vehicle Control)1.000.12
0.011.520.18
0.13.890.45
18.210.98
1015.671.88
10018.932.27
100019.542.34
EC50 (nM) ~0.85

EC50: The half-maximal effective concentration, representing the concentration of this compound that elicits 50% of the maximum response.

Experimental Protocols

This section details the methodology for conducting a dose-response experiment with this compound.

Cell Culture and Maintenance

A suitable cell line expressing ERβ (e.g., U2OS-ERβ or specific breast cancer cell lines) should be used.

  • Thawing Cells:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.[2][3]

    • Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes to pellet the cells.[4]

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to an appropriate culture flask (e.g., T-75).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing Cells:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with sterile phosphate-buffered saline (PBS).

    • Add trypsin-EDTA solution and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Seed new flasks at the desired split ratio.

This compound Dose-Response Assay (Reporter Gene Assay)

This protocol outlines the steps for a 96-well plate-based reporter gene assay.

  • Day 1: Cell Seeding

    • Trypsinize and count the cells, ensuring viability is >90%.

    • Dilute the cells to a final concentration of 1 x 10^5 cells/mL in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic effects.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight (16-24 hours) at 37°C and 5% CO2.[5]

  • Day 2: Compound Treatment

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the this compound stock solution in phenol red-free medium to create 2X working concentrations.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the corresponding wells.

    • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Day 3: Data Acquisition

    • Lyse the cells according to the reporter gene assay kit manufacturer's instructions (e.g., luciferase or β-galactosidase assay).

    • Measure the reporter gene activity using a plate reader.

    • Normalize the data to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in cell number and transfection efficiency.

Data Analysis
  • Subtract the background signal from all measurements.

  • Normalize the reporter activity of treated wells to the vehicle control wells.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Signaling Pathway and Visualizations

As an ERβ agonist, this compound mediates its effects through the estrogen receptor signaling pathway. Upon entering the cell, this compound binds to and activates ERβ, which is primarily located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activator proteins to initiate the transcription of these genes, ultimately leading to a cellular response.

Below are diagrams illustrating the experimental workflow and the signaling pathway of this compound.

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3 Day 3: Data Analysis seed_cells Seed ERβ-expressing cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 prepare_erb196 Prepare serial dilutions of this compound treat_cells Add this compound dilutions to cells prepare_erb196->treat_cells incubate2 Incubate for 24-48 hours treat_cells->incubate2 lyse_cells Lyse cells and measure reporter gene activity analyze_data Normalize data and plot dose-response curve lyse_cells->analyze_data determine_ec50 Determine EC50 value analyze_data->determine_ec50

Caption: Experimental workflow for this compound dose-response determination.

signaling_pathway cluster_cell Target Cell ERB196 This compound ERbeta_inactive Inactive ERβ ERB196->ERbeta_inactive Binds to ERbeta_active Active ERβ Dimer ERbeta_inactive->ERbeta_active Activation & Dimerization ERE Estrogen Response Element (ERE) on DNA ERbeta_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response Transcription->Response Leads to

Caption: Signaling pathway of this compound via Estrogen Receptor β (ERβ).

References

ERB-196: Application Notes for DMSO-Based Stock Solutions in Estrogen Receptor-Beta Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation and use of ERB-196, a selective estrogen receptor-beta (ERβ) agonist, from a Dimethyl Sulfoxide (DMSO) stock solution. The information herein is intended to facilitate reproducible and accurate in vitro experimentation.

Introduction to this compound

This compound is a synthetic, non-steroidal small molecule that acts as a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1] With a molecular weight of 279.27 g/mol , it is a valuable tool for investigating the physiological and pathophysiological roles of ERβ signaling in various cellular contexts. Understanding the distinct functions of ERβ, as opposed to Estrogen Receptor Alpha (ERα), is critical in fields such as oncology, neurobiology, and immunology.

Physicochemical Properties and Stock Solution Preparation

A summary of the key properties of this compound and guidelines for the preparation of a DMSO stock solution are presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₀FNO₂
Molecular Weight 279.27 g/mol
Appearance Crystalline solid
Solubility in DMSO 10 mM
Recommended Stock Concentration 10 mM in DMSO
Storage of Stock Solution -20°C or -80°C

Protocol for 10 mM this compound Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.79 mg of this compound.

    • Add the appropriate volume of sterile DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

ERβ Signaling Pathways

This compound exerts its effects by activating ERβ, which can modulate gene expression through both genomic and non-genomic signaling pathways.

  • Genomic (Nuclear) Signaling: This is the classical pathway where this compound binds to ERβ in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This recruitment of co-activators or co-repressors modulates the transcription of genes involved in processes like cell proliferation, differentiation, and apoptosis. ERβ can also influence gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp-1.[2][3]

  • Non-Genomic (Membrane-Initiated) Signaling: this compound can also activate ERβ localized at the cell membrane. This leads to rapid, non-transcriptional effects through the activation of various kinase cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2] These rapid signaling events can influence a variety of cellular functions, including cell survival and migration.

.

ERB196_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb_cyto ERβ ERB196->ERb_cyto Genomic Pathway ERb_mem Membrane ERβ ERB196->ERb_mem Non-Genomic Pathway HSP90 HSP90 ERb_cyto->HSP90 Dissociation ERb_dimer ERβ Dimer ERb_cyto->ERb_dimer PI3K PI3K Akt Akt PI3K->Akt Gene_Transcription Gene Transcription Akt->Gene_Transcription Modulation MAPK_pathway MAPK Pathway (ERK1/2) MAPK_pathway->Gene_Transcription Modulation ERb_mem->PI3K ERb_mem->MAPK_pathway ERE ERE ERb_dimer->ERE AP1_SP1 AP-1 / Sp-1 ERb_dimer->AP1_SP1 ERE->Gene_Transcription AP1_SP1->Gene_Transcription

Caption: this compound signaling pathways.

Experimental Protocols

The following are example protocols for common in vitro assays to characterize the activity of this compound. It is recommended to use ERβ-positive cell lines such as the human breast cancer cell lines MCF-7 and T47D , which endogenously express both ERα and ERβ.[4][5][6] For selective ERβ studies, engineered cell lines expressing only ERβ are ideal.

Luciferase Reporter Gene Assay

This assay measures the ability of this compound to induce transcription from an ERE-driven reporter gene.

Materials:

  • ERβ-positive cells (e.g., MCF-7, T47D, or a stably transfected cell line)

  • ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound stock solution (10 mM in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh phenol (B47542) red-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol). The final DMSO concentration should be kept below 0.1%.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the EC₅₀ value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

  • ERβ-positive cells (e.g., MCF-7, T47D)

  • Cell culture medium (phenol red-free) with CS-FBS

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or white tissue culture plates

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • This compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 3-7 days, depending on the cell line's doubling time.

  • Cell Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the this compound concentration to determine the IC₅₀ or EC₅₀ value.

Western Blot Analysis of Downstream Targets

This protocol is for detecting changes in the expression or phosphorylation of proteins downstream of ERβ activation.

Materials:

  • ERβ-positive cells

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-Akt, phospho-ERK, c-Myc, Cyclin D1) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells and treat with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 15 minutes to 24 hours, depending on the target).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for characterizing the in vitro activity of this compound.

ERB196_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Stock_Solution Prepare 10 mM this compound Stock in DMSO Reporter_Assay Luciferase Reporter Assay (ERE-luc) Stock_Solution->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (MTT / CellTiter-Glo) Stock_Solution->Proliferation_Assay Western_Blot Western Blot Analysis (Downstream Targets) Stock_Solution->Western_Blot Cell_Culture Culture ERβ-positive Cell Lines (e.g., MCF-7, T47D) Cell_Culture->Reporter_Assay Cell_Culture->Proliferation_Assay Cell_Culture->Western_Blot EC50_IC50 Determine EC₅₀ / IC₅₀ Reporter_Assay->EC50_IC50 Proliferation_Assay->EC50_IC50 Protein_Expression Analyze Protein Expression & Phosphorylation Western_Blot->Protein_Expression

References

Application Notes and Protocols for In Vivo Studies with ERB-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERB-196, also known as WAY-202196, is a potent and highly selective synthetic nonsteroidal agonist for the Estrogen Receptor β (ERβ).[1] With a 78-fold selectivity for ERβ over Estrogen Receptor α (ERα), this compound serves as a valuable research tool for elucidating the physiological and pathophysiological roles of ERβ in various biological systems.[1] Preclinical studies have explored its therapeutic potential in inflammatory conditions such as sepsis, inflammatory bowel disease, and arthritis.[2][3][4] These application notes provide a comprehensive guide for the preparation and in vivo administration of this compound, including detailed protocols and supportive data to facilitate robust and reproducible experimental design.

Mechanism of Action and Signaling Pathway

Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the effects of estrogens.[5] Upon ligand binding, ERβ can form homodimers or heterodimers with ERα, which then bind to estrogen response elements (EREs) in the promoter regions of target genes to modulate their transcription. ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in various cancer cell lines and is implicated in the modulation of inflammatory responses.[6]

ERB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb_inactive Inactive ERβ ERB196->ERb_inactive Binding ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization ERE Estrogen Response Element (ERE) Gene_Transcription Target Gene Transcription Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-proliferative)

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant selective ERβ agonists to aid in experimental design.

Table 1: Receptor Selectivity of this compound

CompoundReceptor Selectivity (ERβ vs. ERα)Reference
This compound (WAY-202196)78-fold[1]

Table 2: In Vivo Study Parameters for this compound and Other Selective ERβ Agonists

CompoundAnimal ModelDisease/IndicationDoseRoute of AdministrationKey FindingsReference
This compound (WAY-202196)RatSepsis (neutropenic)50 mg/kg/dayOral gavageIncreased survival, reduced gastrointestinal injury.
This compound (WAY-202196)MouseSepsis (cecal ligation and puncture)Not specifiedNot specifiedProvided a significant survival benefit.[2]
ERB-041RatInflammatory Bowel Disease1 mg/kg/dayOral gavageReversed chronic diarrhea and improved colon histology.[1][4]
ERB-041RatAdjuvant-Induced Arthritis1 mg/kg/dayOral gavageReduced joint inflammation scores.[1][4]
OSU-ERb-12MouseOvarian Cancer (PDX)10 and 100 mg/kg/dayOral gavageSuppressed tumor growth.[6]
LiqMouseOvarian Cancer (xenograft)20 mg/kg/dayOralReduced tumor volume and weight.[7]
DPNMouseOvarian Cancer (xenograft)Not specifiedSubcutaneousSuppressed tumor growth.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable formulation of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Homogenizer (optional)

  • Analytical balance

  • Spatula

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Procedure:

  • Calculate the required amount of this compound and vehicle:

    • Determine the desired dose (e.g., 50 mg/kg).

    • Weigh the animals to determine the total dose required per animal.

    • Calculate the total volume of formulation needed for the study, including a slight overage.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound powder using an analytical balance.

  • Prepare the vehicle:

    • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring. Allow it to cool to room temperature, which will result in a clear solution.

    • Add 0.2% Tween 80 to the methylcellulose solution and mix thoroughly.

  • Formulate the this compound suspension:

    • Transfer the weighed this compound powder to a sterile conical tube.

    • Add a small volume of the vehicle to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.

    • For larger volumes or if aggregation is observed, use a homogenizer to ensure uniform particle size.

  • Administration:

    • Vortex the suspension immediately before each administration to ensure uniform dosing.

    • Administer the formulation to the animals using an appropriate-sized oral gavage needle. The volume should typically be 5-10 mL/kg for rats and 10 mL/kg for mice.

Protocol 2: Preparation of this compound for Parenteral Administration

Objective: To prepare a solution of this compound for subcutaneous or intraperitoneal injection.

Materials:

  • This compound powder

  • Vehicle: A solution of 10% DMSO in sterile saline (0.9% NaCl) or corn oil. The choice of vehicle should be determined based on solubility and tolerability studies.

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound and vehicle.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound powder.

  • Dissolve this compound:

    • Add the weighed this compound to a sterile conical tube.

    • Add the required volume of DMSO and vortex until the compound is completely dissolved.

    • Gradually add the sterile saline or corn oil to the desired final volume while vortexing.

  • Sterilization:

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Administration:

    • Administer the solution via subcutaneous or intraperitoneal injection at the desired dose volume (typically 1-5 mL/kg).

In Vivo Experimental Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study using this compound.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction (e.g., Tumor Xenograft, Sepsis) Animal_Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization ERB196_Admin This compound Administration (Dose, Route, Frequency) Randomization->ERB196_Admin Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) ERB196_Admin->Monitoring Vehicle_Admin->Monitoring Efficacy_Eval Efficacy Evaluation (e.g., Tumor Volume, Survival) Monitoring->Efficacy_Eval Toxicity_Assess Toxicity Assessment (e.g., Organ Histology) Monitoring->Toxicity_Assess Biomarker_Analysis Biomarker Analysis (e.g., Gene Expression) Efficacy_Eval->Biomarker_Analysis

Safety and Toxicology

While specific toxicity data for this compound is not extensively published, selective ERβ agonists are generally designed to avoid the proliferative effects on uterine and breast tissue associated with ERα activation.[3] However, as with any investigational compound, it is crucial to conduct preliminary dose-range-finding and toxicity studies to establish a safe and effective dose for the specific animal model and disease indication. Key parameters to monitor include:

  • General Health: Daily observation for changes in behavior, appearance, and activity levels.

  • Body Weight: Regular monitoring of body weight is a sensitive indicator of general toxicity.

  • Organ Histopathology: At the end of the study, major organs should be collected for histopathological examination to identify any potential signs of toxicity.

Conclusion

This compound is a valuable tool for investigating the in vivo functions of ERβ. The protocols and data presented in these application notes provide a foundation for researchers to design and execute well-controlled and informative preclinical studies. Careful consideration of the experimental model, formulation, and endpoints will be critical for obtaining reliable and translatable results.

References

Application Notes and Protocols: Investigating ERB-196 for the Treatment of Chemotherapy-Induced Neutropenia in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neutropenia, a significant and often dose-limiting side effect of chemotherapy, increases the risk of life-threatening infections. Current treatments, such as granulocyte colony-stimulating factor (G-CSF), have limitations, including bone pain and the potential for myeloid malignancies with long-term use. There is a pressing need for novel therapeutic strategies to accelerate neutrophil recovery and enhance antimicrobial defenses in neutropenic hosts.

Recent research has highlighted the immunomodulatory role of Estrogen Receptor Beta (ERβ). Activation of ERβ has been shown to promote the recruitment of anti-tumor neutrophils in cancer models, suggesting a potential role for ERβ agonists in modulating neutrophil homeostasis. ERB-196 is a selective ERβ agonist. These application notes provide a comprehensive set of protocols to investigate the therapeutic potential of this compound in a preclinical rat model of chemotherapy-induced neutropenia.

Proposed Mechanism of Action

This compound, as a selective ERβ agonist, is hypothesized to promote the recovery and function of neutrophils in a neutropenic state. The proposed mechanism involves the binding of this compound to ERβ, which is expressed in neutrophils and their progenitor cells. This interaction is thought to initiate a signaling cascade that enhances the proliferation and differentiation of granulocyte-macrophage progenitors (CFU-GM) and accelerates the maturation and release of neutrophils from the bone marrow. Furthermore, ERβ activation may enhance the antimicrobial functions of mature neutrophils, such as oxidative burst and phagocytosis.

ERB196_Mechanism cluster_cell Neutrophil Progenitor Cell cluster_nucleus cluster_output Biological Effects ERB196 This compound ERb ERβ (Estrogen Receptor Beta) ERB196->ERb Binds to nucleus Nucleus ERb->nucleus Translocates to ERE Estrogen Response Elements (ERE) Gene_Transcription Gene Transcription (e.g., Pro-survival, Differentiation factors) ERE->Gene_Transcription Activates Proliferation Increased Proliferation & Differentiation Gene_Transcription->Proliferation Leads to Maturation Accelerated Maturation & Release Gene_Transcription->Maturation Leads to Experimental_Workflow Acclimatization Week -1: Acclimatization of Sprague-Dawley Rats Day0 Day 0: Induction of Neutropenia (Cyclophosphamide) Acclimatization->Day0 Day1_14 Day 1-14: Daily Treatment - Vehicle Control - this compound (Low Dose) - this compound (High Dose) - G-CSF (Positive Control) Day0->Day1_14 PK_Study Pharmacokinetic Study (Satellite Group) Day0->PK_Study Initiate in parallel Monitoring Daily Monitoring: - Blood Counts (ANC, WBC) - Clinical Signs - Body Weight Day1_14->Monitoring Concurrent Endpoint Endpoint Analysis (Day 15): - Bone Marrow Analysis - Histopathology - Cytokine Profiling Day1_14->Endpoint Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis

Application Notes and Protocols for ERB-196 in the Study of ERβ in Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ERB-196, a selective estrogen receptor beta (ERβ) agonist, for investigating the role of ERβ in preclinical sepsis models. The provided protocols and data are intended to facilitate the design and execution of experiments aimed at exploring the therapeutic potential of ERβ modulation in sepsis.

Introduction to this compound and its Role in Sepsis

This compound, also known as WAY-202196, is a synthetic, nonsteroidal agonist with high selectivity for estrogen receptor beta (ERβ) over ERα.[1] ERβ is expressed in various immune and non-immune cells and its activation has been shown to exert anti-inflammatory effects. In the context of sepsis, a life-threatening condition characterized by a dysregulated host response to infection, targeting ERβ with agonists like this compound has emerged as a promising therapeutic strategy.[2]

Studies have demonstrated that ERβ agonism can significantly improve survival in experimental models of bacterial sepsis.[2] This protective effect is associated with a reduction in the production of pro-inflammatory cytokines, preservation of organ function, and modulation of key signaling pathways involved in the inflammatory cascade.

Mechanism of Action of this compound in Sepsis

The therapeutic effects of this compound in sepsis are primarily attributed to its ability to activate ERβ, which in turn modulates inflammatory signaling pathways. The two key mechanisms implicated are:

  • Inhibition of the NF-κB Pathway: ERβ activation has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. ERβ can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2][3][4][5]

  • Modulation of Intracellular Calcium Signaling: ERβ activation can influence intracellular calcium levels. Dysregulation of calcium homeostasis is a feature of sepsis that contributes to cellular dysfunction. By modulating calcium signaling, ERβ may help maintain cellular integrity and function during the septic challenge.

Quantitative Data on this compound Efficacy in Sepsis Models

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound (WAY-202196) in rodent models of sepsis.

Table 1: Effect of this compound on Survival in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model

Treatment GroupDose (mg/kg, oral)Survival Rate (%)p-valueReference
Vehicle Control-0< 0.05[6]
This compound (WAY-202196)5083< 0.05[6]

Table 2: Effect of this compound on Peritoneal Cytokine Levels in a Murine CLP Sepsis Model

Treatment GroupDose (mg/kg, oral)Peritoneal IL-6 ReductionPeritoneal TNF-α ReductionReference
This compound (WAY-202196)50Significantly ReducedSignificantly Reduced[6]

Experimental Protocols

Murine Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture, intraperitoneal (IP) injection

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol (B145695) and povidone-iodine for disinfection

  • Warming pad

  • 1 mL syringes with 25-gauge needles for resuscitation fluid

  • Saline (0.9% NaCl), warmed to 37°C

Procedure:

  • Anesthetize the mouse via IP injection of the ketamine/xylazine mixture. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.

  • Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Exteriorize the cecum, ensuring the blood supply is not compromised.

  • Ligate the cecum with a 3-0 silk suture at a level 5-10 mm from the cecal tip. The degree of ligation can be adjusted to modulate the severity of sepsis.

  • Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal material can be gently expressed to ensure patency of the punctures.

  • Return the cecum to the abdominal cavity.

  • Close the peritoneum and skin in two separate layers using appropriate sutures or wound clips.

  • Immediately following surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

  • Place the mouse on a warming pad during recovery from anesthesia.

  • Provide post-operative analgesia as per institutional guidelines.

  • Sham-operated control animals should undergo the same procedure, including cecal exteriorization, but without ligation and puncture.

This compound (WAY-202196) Administration Protocol

Materials:

  • This compound (WAY-202196)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Syringes

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse with a 0.2 mL gavage volume, the concentration would be 6.25 mg/mL).

  • Administer this compound or vehicle control orally via gavage. In the study by Cristofaro et al. (2006), multiple doses were administered. A typical dosing regimen could be one dose immediately after CLP surgery and subsequent doses every 12 or 24 hours. The exact timing and frequency should be optimized for the specific experimental design.

  • Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.

  • Slowly dispense the solution. Monitor the animal for any signs of distress.

Measurement of Inflammatory Cytokines (IL-6 and TNF-α) by ELISA

Materials:

  • Mouse IL-6 and TNF-α ELISA kits

  • Microplate reader

  • Peritoneal lavage fluid or serum samples from septic and control mice

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sample Collection: At a predetermined time point after CLP and treatment, euthanize the mice.

    • Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid. Centrifuge the lavage fluid to pellet cells and collect the supernatant for cytokine analysis.

    • Serum: Collect blood via cardiac puncture, allow it to clot, and then centrifuge to separate the serum.

  • ELISA Protocol:

    • Follow the manufacturer's instructions provided with the specific mouse IL-6 and TNF-α ELISA kits.

    • Typically, the protocol involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IL-6 and TNF-α in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway of ERβ-mediated Anti-inflammatory Effects in Sepsis

ERB196_Sepsis_Pathway cluster_nuc Nucleus ERB196 This compound ERb ERβ ERB196->ERb activates IkB IκBα ERb->IkB inhibits degradation NFkB_nuc NF-κB (p65/p50) ERb->NFkB_nuc inhibits nuclear translocation PLC PLC ERb->PLC activates PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 activates IKK IKK TLR4->IKK activates IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB->NFkB_nuc translocation Nucleus Nucleus ProInflam_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflam_Genes activates Cytokines TNF-α, IL-6, etc. ProInflam_Genes->Cytokines leads to Inflammation Inflammation & Organ Injury Cytokines->Inflammation causes IP3 IP3 PLC->IP3 produces Ca_release Ca2+ Release IP3->Ca_release induces ER Endoplasmic Reticulum Ca_homeostasis Ca2+ Homeostasis Ca_release->Ca_homeostasis modulates Cell_Function Improved Cellular Function Ca_homeostasis->Cell_Function promotes Survival Improved Survival Cell_Function->Survival contributes to

Caption: this compound signaling pathway in sepsis.

Experimental Workflow for Studying this compound in a CLP Sepsis Model

ERB196_Workflow Start Start Animal_Model Induce Sepsis: Cecal Ligation and Puncture (CLP) Start->Animal_Model Grouping Randomize into Treatment Groups Animal_Model->Grouping Treatment Administer this compound (oral gavage) Grouping->Treatment Control Administer Vehicle Control Grouping->Control Monitoring Monitor Survival and Clinical Scores Treatment->Monitoring Control->Monitoring Sample_Collection Sample Collection at Pre-determined Timepoints (Peritoneal Lavage, Blood) Monitoring->Sample_Collection Analysis Analyze Inflammatory Markers (e.g., IL-6, TNF-α via ELISA) Sample_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound in CLP sepsis.

References

Application Notes and Protocols for ACP-196 (Acalabrutinib) in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib (B560132), also known as ACP-196, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[1] While extensively studied and approved for the treatment of B-cell malignancies, emerging preclinical evidence highlights the significant potential of Acalabrutinib and other BTK inhibitors in the field of neuroinflammation.[3][4]

BTK is a non-receptor tyrosine kinase that is a critical component of B-cell receptor (BCR) signaling.[5] However, its expression is not limited to B-cells. BTK is also expressed in myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[4][6] In the context of the CNS, BTK is implicated in the activation of microglia and subsequent neuroinflammatory cascades, which are central to the pathogenesis of various neurodegenerative and neurological diseases.[3][4] Inhibition of BTK by Acalabrutinib presents a promising therapeutic strategy to modulate microglial activity, reduce the production of pro-inflammatory mediators, and ultimately mitigate neuronal damage.[3][7]

These application notes provide an overview of the utility of Acalabrutinib in neuroinflammation research, supported by experimental protocols and key data from preclinical studies.

Mechanism of Action in Neuroinflammation

Acalabrutinib exerts its anti-neuroinflammatory effects primarily through the inhibition of BTK in microglia.[3][6] BTK is a key downstream signaling molecule for various receptors involved in innate immunity, including Toll-like receptors (TLRs) and Fc receptors.[8] Upon activation by pathological stimuli, such as lipopolysaccharide (LPS) or disease-associated molecular patterns, these receptors trigger a signaling cascade that leads to the phosphorylation and activation of BTK.[3]

Activated BTK, in turn, initiates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, resulting in the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators.[3][9] By irreversibly binding to BTK, Acalabrutinib blocks this signaling cascade, thereby suppressing the pro-inflammatory response of microglia.[7][10] This targeted inhibition helps to shift microglia from a pro-inflammatory phenotype towards a more homeostatic or anti-inflammatory state.[7]

Data Presentation

Table 1: In Vitro Potency of Acalabrutinib
ParameterValueCell Type/AssayReference
IC₅₀ (Purified BTK) 3 nMBiochemical Assay[1]
EC₅₀ (CD69 B-cell activation) 8 nMHuman Whole-Blood[1]
Table 2: Comparative Selectivity of Acalabrutinib
KinaseAcalabrutinib (Fold Selectivity over BTK)Ibrutinib (Fold Selectivity over BTK)Reference
ITK 323Lower[1]
TXK 94Lower[1]
BMX 19Lower[1]
TEC 9Lower[1]
EGFR No ActivityActive[1]

Note: Higher fold selectivity indicates greater specificity for BTK over other kinases, suggesting a lower potential for off-target effects.

Table 3: In Vivo Efficacy of Acalabrutinib in a Mouse Model of Chronic Lymphocytic Leukemia (CLL)
ModelTreatmentOutcomeResultReference
TCL1 Adoptive Transfer Acalabrutinib vs. VehicleMedian Overall Survival81 days vs. 59 days[11]

Note: While this data is from a cancer model, it demonstrates the in vivo bioactivity and on-target efficacy of Acalabrutinib.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR / Fc Receptor BTK BTK TLR->BTK 2. Recruitment & Phosphorylation pBTK p-BTK (Active) NFkB_pathway NF-κB Pathway pBTK->NFkB_pathway 4. Downstream Signaling Acalabrutinib Acalabrutinib (ACP-196) Acalabrutinib->pBTK 3. Irreversible Inhibition Nucleus Nucleus NFkB_pathway->Nucleus 5. Transcription Factor Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines 6. Gene Transcription & Translation Stimulus Pathological Stimulus (e.g., LPS) Stimulus->TLR 1. Activation

Caption: BTK signaling pathway in microglia and its inhibition by Acalabrutinib.

Experimental_Workflow_In_Vitro cluster_setup Experiment Setup cluster_stimulation Inflammatory Challenge cluster_analysis Data Analysis Culture 1. Culture Microglial Cells (e.g., BV-2 or Primary Microglia) Pretreat 2. Pre-treat with Acalabrutinib (Varying Concentrations) or Vehicle Culture->Pretreat Stimulate 3. Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Collect 4. Collect Supernatants & Cell Lysates (e.g., after 24 hours) Stimulate->Collect Cytokine 5a. Cytokine Analysis (ELISA) (TNF-α, IL-6) Collect->Cytokine Western 5b. Western Blot (p-BTK, Iba1) Collect->Western Viability 5c. Cell Viability Assay (MTT) Collect->Viability

Caption: In vitro workflow for assessing Acalabrutinib's anti-inflammatory effects.

Experimental Protocols

Protocol 1: In Vitro Microglia Activation Assay

This protocol details the steps to assess the effect of Acalabrutinib on lipopolysaccharide (LPS)-induced inflammation in a microglial cell line (e.g., BV-2).

Materials:

  • BV-2 microglial cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Acalabrutinib (ACP-196)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for ELISA (e.g., TNF-α, IL-6 kits)

  • Reagents for Western Blotting (lysis buffer, primary and secondary antibodies for p-BTK, total BTK, Iba1, and a loading control like β-actin)

  • Reagents for cell viability assay (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Plate BV-2 cells in appropriate culture plates (e.g., 24-well plate for ELISA, 6-well plate for Western Blot) at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Acalabrutinib Pre-treatment: Prepare stock solutions of Acalabrutinib in DMSO and then dilute to final working concentrations in serum-free DMEM. Remove the culture medium from the cells, wash once with PBS, and add the medium containing Acalabrutinib or vehicle (DMSO) control. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period. A 24-hour incubation is typical for measuring cytokine release into the supernatant. Shorter time points (e.g., 30-60 minutes) may be used for analyzing phosphorylation events like p-BTK.

  • Sample Collection:

    • Supernatant: Carefully collect the culture supernatant for cytokine analysis via ELISA. Store at -80°C until use.

    • Cell Lysate: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.

    • Western Blot: Determine the protein levels of p-BTK, total BTK, and the microglial activation marker Iba1 in the cell lysates. Normalize to a loading control.

    • Cell Viability: In a parallel plate, assess the cytotoxicity of Acalabrutinib using an MTT or similar assay to ensure the observed effects are not due to cell death.

Protocol 2: In Vivo Mouse Model of Neuroinflammation

This protocol outlines a general procedure for evaluating Acalabrutinib in a systemic inflammation model that induces a neuroinflammatory response.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Acalabrutinib (ACP-196)

  • Vehicle solution (e.g., as recommended by the manufacturer, often a solution containing PEG, Tween 80, and water)

  • Lipopolysaccharide (LPS)

  • Sterile saline

  • Anesthesia

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Equipment for tissue processing, immunohistochemistry, and qPCR.

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Acalabrutinib Administration: Administer Acalabrutinib orally (e.g., via gavage) at a predetermined dose (e.g., 10-25 mg/kg).[12] The vehicle is administered to the control group. Treatment can be initiated as a pre-treatment before the inflammatory insult.

  • Induction of Neuroinflammation: 1-2 hours after Acalabrutinib administration, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

  • Monitoring: Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice.

    • For Immunohistochemistry: Perfuse the animals transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). Dissect the brains and post-fix them in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection before sectioning.

    • For qPCR/Western Blot: Perfuse with ice-cold PBS only. Rapidly dissect the brain region of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.

  • Analysis:

    • Immunohistochemistry: Use brain sections to stain for markers of microglial activation (Iba1, CD68) and astrogliosis (GFAP). Quantify the number and morphology of activated glial cells.

    • qPCR: Extract RNA from the brain tissue to quantify the mRNA expression levels of pro-inflammatory cytokines (Tnf, Il1b, Il6) and other relevant genes.

    • Western Blot: Extract protein to measure levels of inflammatory signaling proteins.

Conclusion

Acalabrutinib (ACP-196) is a valuable research tool for investigating the role of BTK in neuroinflammation. Its high selectivity allows for targeted inhibition of BTK, minimizing off-target effects that could confound experimental results.[1] The protocols and data presented here provide a framework for researchers to design and execute studies aimed at exploring the therapeutic potential of BTK inhibition in a range of neurological disorders characterized by a significant neuroinflammatory component.

References

Application Notes and Protocols for ERB-196 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ERB-196, a selective estrogen receptor-β (ERβ) agonist, in in-vitro research settings. This document details suitable cell lines, experimental protocols, and expected outcomes for key assays, facilitating the investigation of this compound's therapeutic potential.

Introduction to this compound

This compound, also known as WAY-202196, is a nonsteroidal compound with high selectivity for estrogen receptor-β (ERβ) over ERα, exhibiting a 78-fold greater affinity for ERβ[1]. This selectivity makes it a valuable tool for elucidating the specific roles of ERβ in various physiological and pathological processes, including cancer. As ERβ activation has been linked to anti-proliferative and pro-apoptotic effects in certain cancer types, this compound serves as a critical agent for investigating these potential therapeutic avenues.

Suitable Cell Lines for this compound Experiments

The selection of an appropriate cell line is crucial for the successful investigation of this compound's effects. The primary requirement is the expression of ERβ. Based on a review of current literature, the following human cancer cell lines are recommended for their documented ERβ expression:

  • Breast Cancer:

    • T47D: Expresses both ERα and ERβ.

    • MCF-7: Expresses both ERα and ERβ.

    • MDA-MB-231: A triple-negative breast cancer cell line that expresses ERβ.

  • Ovarian Cancer:

    • SKOV3: Expresses both ERα and ERβ.

    • BG-1: An ovarian adenocarcinoma cell line expressing ERβ.

The relative expression levels of ERα and ERβ can vary between these cell lines, which may influence the observed effects of this compound. It is recommended to perform baseline characterization of ERβ expression in the chosen cell line prior to initiating experiments.

Data Presentation: Quantitative Analysis of this compound Activity

While specific IC50 values for this compound in the recommended cell lines are not extensively published, the following table provides a template for summarizing quantitative data from cell viability and receptor binding assays. Researchers should populate this table with their experimentally determined values.

Cell LineAssay TypeThis compound Concentration RangeIC50 (µM)Notes
T47D Cell Viability (MTT/CellTiter-Glo)0.01 - 100 µMUser DeterminedERα/ERβ positive.
MCF-7 Cell Viability (MTT/CellTiter-Glo)0.01 - 100 µMUser DeterminedERα/ERβ positive.
MDA-MB-231 Cell Viability (MTT/CellTiter-Glo)0.01 - 100 µMUser DeterminedERβ positive, ERα negative.
SKOV3 Cell Viability (MTT/CellTiter-Glo)0.01 - 100 µMUser DeterminedERα/ERβ positive.
- Receptor Binding Assay (ERβ)0.001 - 10 µMUser DeterminedDetermine Ki or relative binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing the recommended cell lines and treating them with this compound.

Materials:

  • Selected ERβ-positive cell line (e.g., T47D, MCF-7, MDA-MB-231, SKOV3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (WAY-202196)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

Protocol:

  • Cell Culture:

    • Maintain the selected cell line in the recommended culture medium in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells upon reaching 70-80% confluency.

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours before treatment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

G cluster_0 Cell Culture and Treatment Workflow A Maintain ERβ-positive cell line in culture C Seed cells into appropriate culture plates A->C B Prepare this compound stock solution in DMSO E Prepare serial dilutions of this compound in medium B->E D Allow cells to adhere for 24 hours C->D F Treat cells with this compound or vehicle control D->F E->F G Incubate for desired duration (24-72h) F->G H Proceed to downstream assays G->H

Figure 1. Workflow for cell culture and this compound treatment.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Receptor Binding Assay

This protocol is a competitive binding assay to determine the affinity of this compound for ERβ.

Materials:

  • Recombinant human ERβ protein or nuclear extracts from ERβ-expressing cells

  • Radiolabeled estrogen (e.g., [³H]-Estradiol)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxylapatite slurry or filter plates

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the ERβ source, a fixed concentration of radiolabeled estrogen, and varying concentrations of unlabeled this compound (competitor).

  • Include control tubes with only the radiolabeled estrogen (total binding) and with an excess of unlabeled estradiol (B170435) (non-specific binding).

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand using either hydroxylapatite precipitation or filtration through glass fiber filter plates.

  • Wash the pellets or filters to remove unbound radioligand.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the binding affinity (Ki) can be calculated.

Western Blot Analysis for Downstream Signaling

This protocol is for assessing the effect of this compound on the activation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

G cluster_1 Western Blot Workflow A Cell Lysis and Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Image Analysis and Quantification H->I

Figure 2. General workflow for Western Blot analysis.

Signaling Pathways Modulated by this compound

ERβ activation is known to influence several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the hypothesized signaling cascades that may be modulated by this compound. Experimental validation using the Western Blot protocol described above is necessary to confirm these effects in specific cell lines.

NF-κB Signaling Pathway

ERβ has been shown to interact with and inhibit the activity of the NF-κB transcription factor, a key regulator of inflammation and cell survival.

G cluster_0 Cytoplasm ERB196 This compound ERb ERβ ERB196->ERb IKK IKK ERb->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory & Survival Genes Nucleus->Gene Transcription G ERB196 This compound ERb ERβ ERB196->ERb Ras Ras ERb->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G ERB196 This compound ERb ERβ ERB196->ERb PI3K PI3K ERb->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

References

Application Notes and Protocols for Assessing Apoptosis Induced by ACP-196 (Acalabrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib (B560132), also known as ACP-196, is a second-generation, highly selective, and irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various hematological cancers, such as chronic lymphocytic leukemia (CLL).[4] By inhibiting BTK, acalabrutinib disrupts these survival signals, leading to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This document provides detailed application notes and protocols for assessing apoptosis induced by ACP-196 in a research setting.

Mechanism of Action: ACP-196-Induced Apoptosis

ACP-196 covalently binds to the Cys481 residue in the active site of BTK, leading to its irreversible inhibition.[2] This blockade of BTK activity interrupts downstream signaling pathways, including the ERK and AKT pathways, which are crucial for cell survival.[2] The inhibition of these pro-survival signals ultimately leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and the activation of the intrinsic apoptotic pathway.[1] This pathway is characterized by the cleavage of PARP and caspase-3, culminating in the systematic dismantling of the cell.[1]

Key Signaling Pathways in ACP-196 Induced Apoptosis

The induction of apoptosis by ACP-196 primarily involves the inhibition of the BCR signaling cascade, which in turn triggers the intrinsic apoptotic pathway.

cluster_0 BCR Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling (e.g., ERK, AKT) BTK->Downstream ACP196 ACP-196 (Acalabrutinib) ACP196->BTK Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the BCR signaling pathway by ACP-196.

The disruption of pro-survival signaling by ACP-196 leads to the activation of the intrinsic apoptosis pathway.

cluster_1 Intrinsic Apoptosis Pathway ACP196 ACP-196 Inhibition of Survival Signals Mitochondrion Mitochondrion ACP196->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by ACP-196.

Quantitative Data Summary

The following table summarizes quantitative data on the induction of apoptosis in Chronic Lymphocytic Leukemia (CLL) B cells by acalabrutinib (ACP-196) as measured by the percentage of cells with cleaved PARP.

Treatment GroupConcentration (µM)Percentage of Cleaved PARP+ Cells (Mean ± SD)
Control0Baseline
Acalabrutinib (ACP-196)1Statistically significant increase (P<0.05)
Acalabrutinib (ACP-196)10Statistically significant increase (P<0.05)
Ibrutinib (Control)1Statistically significant increase (P<0.05)
Ibrutinib (Control)10Statistically significant increase (P<0.05)

Data is based on in vitro studies on CLL B cells after 48 hours of treatment. The exact percentages can vary between patient samples.[1]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Cleaved PARP Staining and Flow Cytometry

This protocol is designed to quantify the percentage of apoptotic cells by detecting the presence of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

Materials:

  • ACP-196 (Acalabrutinib)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Anti-cleaved PARP antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

  • Anti-CD19 antibody conjugated to a different fluorophore (e.g., FITC) for B-cell identification

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate Chronic Lymphocytic Leukemia (CLL) B cells at a desired density (e.g., 1 x 10^6 cells/mL) in appropriate cell culture plates.

    • Treat the cells with increasing concentrations of ACP-196 (e.g., 0.1, 1, 10 µM) or a vehicle control.

    • Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them twice with cold PBS by centrifugation.

    • Stain the cells with a fluorescently conjugated anti-CD19 antibody to identify the B-cell population.

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions.

    • Incubate the permeabilized cells with a fluorescently conjugated anti-cleaved PARP antibody.[1]

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD19-positive cell population.

    • Within the CD19-positive gate, quantify the percentage of cells that are positive for cleaved PARP.[1]

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Materials:

  • ACP-196 (Acalabrutinib)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer

  • Fluorescently labeled Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described in Protocol 1.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer immediately after incubation.

    • Differentiate the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing ACP-196 induced apoptosis.

cluster_workflow Experimental Workflow Start Start: Cell Culture Treatment Treatment with ACP-196 Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Harvest Cell Harvesting & Washing Incubation->Harvest Staining Staining for Apoptosis Markers Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation & Quantification Analysis->Data

Caption: General workflow for assessing apoptosis induced by ACP-196.

References

Determining the Optimal Concentration of ERB-196 for Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of ERB-196, a selective estrogen receptor β (ERβ) agonist, for in vitro cellular assays. Accurate determination of the optimal concentration is critical for obtaining reliable and reproducible experimental results. This document outlines the mechanism of action of this compound, detailed protocols for dose-response studies, and methods for assessing cell viability.

Introduction to this compound

This compound is a synthetic, non-steroidal compound that acts as a selective agonist for the estrogen receptor β (ERβ), a ligand-activated transcription factor.[1][2] Upon binding, this compound induces a conformational change in the ERβ receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the ERβ-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] The cellular response to this compound is dependent on the cell type, the expression level of ERβ, and the specific gene network regulated by ERβ in that cellular context.

Mechanism of Action: ERβ Signaling Pathway

The binding of this compound to ERβ initiates a signaling cascade that can influence various cellular processes, including proliferation, apoptosis, and differentiation. The simplified signaling pathway is depicted below.

ERB196_Signaling_Pathway This compound Signaling Pathway ERB196 This compound ERb Estrogen Receptor β (ERβ) (Cytoplasm) ERB196->ERb Binding ERB196_ERb_complex This compound-ERβ Complex ERb->ERB196_ERb_complex Dimerization Dimerization ERB196_ERb_complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) (DNA) Nuclear_Translocation->ERE Binding to ERE Transcription Modulation of Gene Transcription ERE->Transcription Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription->Cellular_Response

Caption: Simplified signaling pathway of this compound.

Determining Optimal Concentration: Experimental Workflow

The determination of the optimal this compound concentration for a specific cell line and experimental endpoint is a multi-step process. A general workflow is presented below.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration cluster_prep Preparation cluster_exp Experimentation Cell_Culture 1. Cell Culture (Select appropriate cell line) Dose_Response 3. Initial Dose-Response Assay (Wide concentration range, e.g., 1 nM - 100 µM) Cell_Culture->Dose_Response ERB196_Prep 2. This compound Stock Solution (Prepare in appropriate solvent, e.g., DMSO) ERB196_Prep->Dose_Response Viability_Assay 4. Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Viability_Assay Data_Analysis 5. Data Analysis (Calculate IC50/EC50) Viability_Assay->Data_Analysis Refined_Dose_Response 6. Refined Dose-Response Assay (Narrower concentration range around IC50/EC50) Data_Analysis->Refined_Dose_Response Optimal_Concentration 7. Determine Optimal Concentration (Based on desired biological effect) Refined_Dose_Response->Optimal_Concentration

Caption: General experimental workflow.

Data Presentation: Example Dose-Response Data

While specific IC50 values for this compound are not extensively published across a wide range of cell lines, studies on other selective ERβ agonists provide a starting point for concentration ranges. For instance, ERβ agonists have shown effects on cell proliferation in the nanomolar to low micromolar range.[3][4] Researchers should empirically determine the optimal concentration for their specific cell line.

Table 1: Example Concentration Ranges of ERβ Agonists from Literature

CompoundCell LineObserved EffectEffective Concentration RangeReference
ERB-041OVCAR-3Decreased Proliferation10 nM[3]
WAY200070OAW-42Decreased Proliferation10 nM[3]
OSU-ERb-12T47D (Breast Cancer)Cytotoxicity0.03 µM (30 nM)[4]
LY500307T47D (Breast Cancer)Cytotoxicity0.01 µM (10 nM)[4]

Table 2: Hypothetical Dose-Response Data for this compound

(Note: This is example data and should be replaced with experimental results.)

This compound Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
198.54.8
1085.36.1
5062.15.5
10049.84.9
50025.73.8
100015.22.5
100005.11.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound powder and dissolve it in the appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response and Cell Viability Assay (MTT Assay)

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as an example. Other viability assays like XTT, WST-1, or ATP-based assays (e.g., CellTiter-Glo®) can also be used.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A common starting range is a log or half-log dilution series (e.g., 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Conclusion

The protocols and guidelines presented here provide a systematic approach for researchers to determine the optimal concentration of this compound for their specific cellular models and experimental questions. By carefully performing dose-response studies and utilizing appropriate cell viability assays, scientists can ensure the generation of robust and meaningful data in their investigations of ERβ signaling and its therapeutic potential.

References

Application Notes and Protocols: ERB-196 in Combination with Other Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound designated as "ERB-196" in the context of combination therapies. The search did identify other similarly named compounds, such as the BTK inhibitor ACP-196 (Acalabrutinib) and the PKC inhibitor IDE196 (Darovasertib), as well as other estrogen receptor beta (ERβ) agonists like ERB-041. However, no data on the preclinical or clinical use of a compound specifically named this compound, alone or in combination with other therapeutics, could be retrieved.

The following sections are therefore based on the therapeutic principles of combining ERβ agonists with other agents, drawing on data from studies of representative ERβ agonists. This information is provided for illustrative purposes and to guide potential future research, should this compound be a designated ERβ agonist.

Introduction: The Rationale for ERβ Agonism in Combination Therapy

Estrogen Receptor Beta (ERβ) is one of two main types of estrogen receptors and is expressed in various tissues, including a significant subset of breast cancers. Unlike Estrogen Receptor Alpha (ERα), which is a primary driver of proliferation in ER-positive breast cancer, ERβ activation has been shown in preclinical models to have anti-proliferative and pro-apoptotic effects. This opposing role of ERβ makes it an attractive target for therapeutic intervention, particularly in combination with agents that block ERα signaling or target other cancer-driving pathways.

The hypothetical combination of an ERβ agonist like this compound with other therapeutics would aim to achieve synergistic anti-tumor effects by:

  • Enhancing the efficacy of existing endocrine therapies: In ERα-positive breast cancers, combining an ERβ agonist with an ERα antagonist (like tamoxifen (B1202) or fulvestrant) could create a more comprehensive blockade of estrogen signaling, potentially overcoming resistance mechanisms.

  • Targeting distinct and complementary signaling pathways: Combining an ERβ agonist with inhibitors of key oncogenic pathways, such as CDK4/6 inhibitors or PI3K inhibitors, could lead to a multi-pronged attack on cancer cell proliferation and survival.

Hypothetical Combination Study: ERβ Agonist with Tamoxifen in ERα+/ERβ+ Breast Cancer

This section outlines a hypothetical study based on published research on other ERβ agonists in combination with tamoxifen.

Data Presentation

The following table summarizes hypothetical quantitative data from in vitro studies on the combination of an ERβ agonist and tamoxifen in ERα+/ERβ+ breast cancer cell lines (e.g., MCF-7, T-47D).

Cell LineTreatmentConcentration (nM)Growth Inhibition (%)Combination Index (CI)
MCF-7 ERβ Agonist (e.g., ERB-041)105N/A
Tamoxifen100040N/A
ERβ Agonist + Tamoxifen10 + 100065< 1 (Synergistic)
T-47D ERβ Agonist (e.g., WAY-200070)108N/A
Tamoxifen100035N/A
ERβ Agonist + Tamoxifen10 + 100060< 1 (Synergistic)

Note: This data is illustrative and based on findings from studies on ERB-041 and WAY-200070, as no data for this compound is available.

Experimental Protocols

1. Cell Culture and Proliferation Assay

  • Cell Lines: MCF-7 and T-47D human breast cancer cell lines (ERα+/ERβ+).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Proliferation Assay (MTS Assay):

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

    • The following day, replace the medium with a medium containing the test compounds (ERβ agonist, tamoxifen, or the combination) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 5 days.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for Protein Expression

  • Objective: To assess the effect of the combination treatment on the expression of key proteins involved in cell cycle and apoptosis.

  • Procedure:

    • Treat cells with the ERβ agonist, tamoxifen, or the combination for 48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p21, Bcl-2, BAX, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Below are diagrams representing the hypothetical signaling pathway and experimental workflow.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa ERb ERβ Estrogen->ERb ERB196 This compound (ERβ Agonist) ERB196->ERb Tamoxifen Tamoxifen Tamoxifen->ERa Antagonizes ERE Estrogen Response Element ERa->ERE Dimerizes & Binds ERb->ERE Dimerizes & Binds ProliferationGenes Proliferation Genes (e.g., Cyclin D1) ERE->ProliferationGenes Activates ApoptosisGenes Apoptotic Genes (e.g., BAX) ERE->ApoptosisGenes Activates CellProliferation Cell Proliferation ProliferationGenes->CellProliferation Promotes Apoptosis Apoptosis ApoptosisGenes->Apoptosis Promotes

Caption: Hypothetical signaling pathway of ERβ agonism in combination with an ERα antagonist.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_data Data Analysis CellCulture 1. Cell Culture (MCF-7, T-47D) Treatment 2. Treatment (this compound, Tamoxifen, Combo) CellCulture->Treatment ProliferationAssay 3. Proliferation Assay (MTS) Treatment->ProliferationAssay WesternBlot 4. Western Blot Analysis Treatment->WesternBlot Viability 5. Calculate Cell Viability & Growth Inhibition ProliferationAssay->Viability Protein 7. Quantify Protein Expression WesternBlot->Protein CI 6. Determine Combination Index Viability->CI

Caption: General experimental workflow for in vitro combination studies.

Conclusion and Future Directions

While no specific data for this compound in combination therapies currently exists in the public domain, the established role of ERβ as a tumor suppressor in certain contexts provides a strong rationale for its investigation as a therapeutic target. The hypothetical framework presented here, based on studies of other ERβ agonists, suggests that combining an ERβ agonist with standard-of-care agents like tamoxifen could be a promising strategy for ER-positive breast cancer. Further preclinical studies are warranted to identify and characterize novel ERβ agonists like this compound and to evaluate their efficacy and safety in combination with a range of other anti-cancer therapeutics. Future research should focus on identifying predictive biomarkers for response to ERβ-targeted therapies to enable patient stratification and personalized treatment approaches.

Troubleshooting & Optimization

ERB-196 Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ERB-196 in aqueous media. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound, also known as WAY-202196, is a synthetic, nonsteroidal, and highly selective agonist for the Estrogen Receptor β (ERβ).[1][2] It possesses a 78-fold selectivity for ERβ over ERα.[2] Its chemical formula is C₁₇H₁₀FNO₂ and it has a molecular weight of 279.27 g/mol .[1][2]

Q2: What is the known solubility of this compound? this compound is readily soluble in Dimethyl Sulfoxide (DMSO), with reported solubility up to 10 mM.[3] However, like many small molecule agonists, it is characterized by poor solubility in aqueous media. Specific quantitative solubility data in aqueous buffers such as PBS or cell culture media is not readily available in public literature. Researchers should assume very low intrinsic aqueous solubility.

Q3: Why is the final concentration of DMSO important in my experiment? While DMSO is an excellent solvent for compounds like this compound, it can have cytotoxic effects on cells, typically at concentrations above 0.5%. It is crucial to keep the final DMSO concentration in your aqueous working solution as low as possible and consistent across all experiments, including vehicle controls.

Solubility Data

The following table summarizes the known physicochemical and solubility properties of this compound.

PropertyData
IUPAC Name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile
Alternative Names WAY-202196
Molecular Formula C₁₇H₁₀FNO₂
Molecular Weight 279.27 g/mol
Solubility in DMSO 10 mM
Aqueous Solubility Data not publicly available (presumed to be very low)

Troubleshooting Guide: Precipitation Issues

This guide addresses the most common issue encountered when preparing aqueous solutions of this compound: precipitation upon dilution of the DMSO stock.

Q: My this compound precipitated when I added the DMSO stock to my aqueous buffer. What happened and how can I fix it?

A: This phenomenon, known as "solvent-shifting precipitation," is expected for hydrophobic compounds like this compound. The compound is soluble in the organic solvent DMSO but crashes out when rapidly introduced to the highly polar aqueous environment.

Here are the primary causes and solutions:

  • Cause 1: Improper Mixing Technique. Rapidly adding buffer to the DMSO stock (or vice versa) creates localized areas of high supersaturation, causing immediate precipitation.

    • Solution: Reverse Dilution. The most effective technique is to add the small volume of your concentrated DMSO stock dropwise into the full volume of your aqueous buffer while the buffer is being gently vortexed or stirred. This ensures the DMSO is dispersed quickly, preventing the compound from aggregating.

  • Cause 2: Final Concentration Exceeds Kinetic Solubility. The desired final concentration of this compound in your aqueous medium may be higher than its maximum achievable solubility in that specific solution (the kinetic solubility limit).

    • Solution 1: Lower the Final Concentration. Attempt the experiment with a lower final concentration of this compound.

    • Solution 2: Determine the Kinetic Solubility. Before conducting your main experiment, perform a kinetic solubility test to determine the maximum concentration of this compound your specific buffer can maintain. A protocol for this is provided below.

  • Cause 3: Final DMSO Concentration is Too Low. While minimizing DMSO is important, a certain minimal amount can help maintain the compound's solubility.

    • Solution: Maintain an Appropriate DMSO Level. Aim for a final DMSO concentration between 0.1% and 0.5%. This range is generally well-tolerated by most cell lines and can aid in solubility. Always include a vehicle control with the identical final DMSO concentration.

  • Cause 4: Poor Quality or "Wet" DMSO. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in your DMSO stock can lower its solvating power and lead to precipitation issues.

    • Solution: Use High-Quality, Anhydrous DMSO. Use fresh, anhydrous (or low-water content) DMSO to prepare your stock solutions. Store it in small, tightly sealed aliquots to prevent water absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol details the recommended "reverse dilution" method to prepare an aqueous working solution of this compound from a DMSO stock for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).

    • Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Store this stock solution in small, tightly sealed aliquots at -20°C or -80°C.

  • Perform Serial Dilution (if necessary):

    • If a very low final concentration is required, it may be necessary to first perform an intermediate dilution of the 10 mM stock in pure DMSO.

  • Prepare the Final Aqueous Working Solution (Reverse Dilution):

    • Calculate the volumes needed. For example, to make 1 mL of a 10 µM solution with 0.1% DMSO from a 10 mM stock:

      • Volume of 10 mM this compound stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL.

      • Volume of aqueous buffer = 1 mL - 1 µL = 999 µL.

    • Dispense the final volume of the aqueous buffer (999 µL) into a sterile tube.

    • Begin gently vortexing the tube containing the aqueous buffer.

    • While the buffer is mixing, slowly add the calculated volume of the this compound DMSO stock (1 µL) dropwise into the buffer.

    • Continue vortexing for another 10-15 seconds to ensure homogeneity.

  • Final Steps:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • Use the freshly prepared working solution immediately to minimize the risk of the compound falling out of solution over time.

Visualizations

Workflow for Preparing Aqueous Solutions

G Workflow for Preparing this compound Aqueous Solutions cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Final Use cluster_3 Troubleshooting stock Dissolve this compound in 100% Anhydrous DMSO (e.g., 10 mM Stock) buffer Place final volume of aqueous buffer in tube stock->buffer Calculate volumes vortex Gently vortex buffer buffer->vortex add Add DMSO stock dropwise to vortexing buffer (Reverse Dilution) vortex->add inspect Inspect for Precipitation add->inspect use Use Immediately inspect->use Solution Clear precip Precipitation Observed? inspect->precip Solution Cloudy action Lower final concentration OR Verify DMSO quality precip->action

Caption: A recommended workflow for preparing aqueous solutions of this compound from a DMSO stock.

Classical ERβ Signaling Pathway

G This compound Classical Genomic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb_mono ERβ (Monomer) ERB196->ERb_mono Binds ERb_dimer This compound / ERβ (Dimerized Complex) ERb_mono->ERb_dimer Dimerization ERb_dimer_nuc This compound / ERβ (Dimerized Complex) ERb_dimer->ERb_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA CoReg Co-regulators (Co-activators / Co-repressors) ERE->CoReg Recruitment Transcription Modulation of Gene Transcription CoReg->Transcription ERb_dimer_nuc->ERE Binds

Caption: The classical genomic signaling pathway initiated by this compound binding to Estrogen Receptor β.

References

ERB-196 In Vitro Treatment Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro treatment duration of ERB-196, a selective Estrogen Receptor β (ERβ) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor. Upon binding, the this compound/ERβ complex translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, influencing various cellular processes. ERβ activation can also trigger non-genomic signaling pathways by interacting with cytoplasmic proteins.[1][2][3][4]

Q2: What is a typical starting concentration range for this compound in vitro?

A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and endpoint. A common starting point for selective ERβ agonists is from 10⁻¹² M to 10⁻⁶ M. Pilot studies are crucial to narrow down the effective concentration range.

Q3: How long should I treat my cells with this compound?

A3: Treatment duration is highly dependent on the experimental endpoint. For signaling pathway activation studies (e.g., phosphorylation events), short-term incubations (minutes to hours) may be sufficient. For assays measuring changes in gene expression, cell viability, or proliferation, longer-term treatments of 24, 48, or 72 hours are common.[5] Some studies with other ERβ agonists have extended treatment up to 7 days for endpoints like colony formation.[6] A time-course experiment is the best approach to determine the optimal duration for your specific assay.

Q4: Which cell lines are appropriate for this compound studies?

A4: The choice of cell line is critical and should be based on the expression of ERβ. It is essential to confirm ERβ expression in your selected cell line using methods like qPCR or Western blot. Cell lines known to express ERβ, such as certain ovarian (e.g., ES2, SKOV3) or breast cancer cell lines (e.g., T47D), have been used in studies with other ERβ agonists.[5][6]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound, like other small molecules, is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM). To avoid cytotoxicity, the final concentration of the solvent in the cell culture medium should be kept low, typically below 0.1%. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cellular response to this compound treatment. 1. Low or absent ERβ expression in the cell line. 2. Degraded this compound compound. 3. Suboptimal this compound concentration or treatment duration.1. Verify ERβ expression via qPCR or Western blot. Consider using a positive control cell line with known ERβ expression. 2. Prepare a fresh stock solution of this compound. Minimize freeze-thaw cycles by using aliquots. 3. Perform a dose-response and time-course experiment to identify the optimal conditions.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. "Edge effects" in multi-well plates. 3. Pipetting errors.1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Signs of cytotoxicity in vehicle control wells. 1. Solvent (e.g., DMSO) concentration is too high.1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent toxicity curve to determine this threshold.
Unexpected or off-target effects observed. 1. This compound may have off-target effects at high concentrations. 2. The cell line may express other receptors that interact with this compound.1. Use the lowest effective concentration of this compound determined from your dose-response studies. 2. Review the literature for your cell line to understand its receptor expression profile. Consider using an ERβ antagonist as a negative control to confirm specificity.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability

This table illustrates how to present cell viability data from an MTT or similar assay after a 72-hour treatment with this compound.

This compound Concentration (M)Mean Absorbance (OD 570nm)Standard Deviation% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)1.250.08100%
1 x 10⁻¹²1.230.0798.4%
1 x 10⁻¹¹1.200.0996.0%
1 x 10⁻¹⁰1.120.0689.6%
1 x 10⁻⁹0.980.0578.4%
1 x 10⁻⁸0.750.0460.0%
1 x 10⁻⁷0.520.0341.6%
1 x 10⁻⁶0.310.0224.8%
Table 2: Example Time-Course Data for this compound on Target Gene Expression

This table shows an example of how to present qPCR data for a known ERβ target gene after treatment with 100 nM this compound.

Treatment Duration (hours)Fold Change in Gene Expression (Relative to Vehicle)Standard Deviation
01.00.12
62.50.31
124.80.55
248.20.98
486.50.76
724.10.49

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of an ERβ-expressing cell line.

Materials:

  • ERβ-expressing cell line

  • Complete culture medium

  • Hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum)

  • This compound

  • DMSO

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium and allow them to adhere overnight.

  • Starvation: Replace the complete medium with hormone-depleted medium and incubate for 24 hours to reduce the influence of hormones in the serum.

  • Treatment: Prepare serial dilutions of this compound in hormone-depleted medium. A typical concentration range to test is 10⁻¹² M to 10⁻⁶ M. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%). Aspirate the starvation medium and add 100 µl of the treatment or control media to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

ERB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ER_beta ERβ ERB196->ER_beta Binds Complex This compound-ERβ Complex ER_beta->Complex Kinase_Pathways Kinase Signaling (e.g., PI3K/Akt, MAPK) Complex->Kinase_Pathways Non-genomic pathway ERE Estrogen Response Element (ERE) Complex->ERE Translocates & Binds to DNA Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Kinase_Pathways->Cellular_Response Transcription Modulation of Gene Transcription ERE->Transcription Initiates Transcription->Cellular_Response Leads to Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assay Assay & Data Analysis A Seed ERβ-expressing cells in 96-well plate B Starve cells in hormone-depleted medium (24h) A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound and vehicle control C->D E Incubate for defined duration (e.g., 24, 48, 72h) D->E F Perform cell viability assay (e.g., MTT) E->F G Measure absorbance with a plate reader F->G H Calculate % viability and plot dose-response curve G->H I Determine IC50 and optimal treatment time H->I

References

potential off-target effects of ERB-196 at high doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ERB-196, particularly at high doses. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic, nonsteroidal estrogen that acts as a highly selective agonist for Estrogen Receptor β (ERβ).[1] It has a 78-fold selectivity for ERβ over Estrogen Receptor α (ERα).[1] The primary, on-target effect of this compound is the activation of ERβ-mediated signaling pathways.

Q2: What are the known downstream effects of ERβ activation by an agonist like this compound?

Activation of ERβ is generally associated with anti-proliferative and anti-inflammatory effects, often opposing the actions of ERα. Key downstream effects include:

  • Inhibition of NF-κB signaling: ERβ activation can suppress the NF-κB pathway, which is a key regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

  • Tumor suppression: In several cancer models, including prostate and breast cancer, ERβ activation has been shown to inhibit cell viability and migration, and to promote apoptosis.[2][3][4]

  • Modulation of gene expression: ERβ can act as a ligand-induced transcription factor, regulating the expression of genes involved in cell cycle and apoptosis. It can have repressive effects on genes like cyclin D1, which is involved in cell proliferation.[5]

Q3: What are the potential off-target effects of this compound at high doses?

While specific preclinical or clinical data on the off-target effects of high doses of this compound are not extensively available in the public domain due to the discontinuation of its development, potential off-target effects can be inferred from the known functions of ERβ and the principle of exaggerated pharmacology. High concentrations of this compound may lead to:

  • Imbalance in Estrogen Signaling: Excessive activation of ERβ relative to ERα could disrupt the physiological balance of estrogen signaling, which is crucial for cellular homeostasis.

  • Unintended Anti-proliferative Effects: While desirable in cancer cells, potent and sustained ERβ activation in normal tissues that rely on a balanced level of cellular proliferation for maintenance and repair could be detrimental.

  • Complex Inflammatory Responses: Although ERβ is generally anti-inflammatory, its overactivation could lead to complex and context-dependent effects on the immune system. For example, in certain models like endometrial cancer, ERβ activation has been linked to NLRP3 inflammasome activation.[6]

Q4: Are there any known interactions of this compound with other signaling pathways?

ERβ signaling is known to crosstalk with other pathways. For instance, ERβ activation can induce p38 MAPK activity, and in turn, p38 MAPK can enhance ERβ expression and activity, suggesting a potential for a positive feedback loop that could be exacerbated at high doses of an agonist.[6]

Troubleshooting Guide

Observed Effect Potential Cause (High-Dose this compound) Suggested Troubleshooting/Investigation
Unexpected decrease in cell viability in non-cancerous cell linesExaggerated anti-proliferative effect due to excessive ERβ activation.Perform dose-response curves to determine the EC50 and cytotoxic concentrations. Compare with cell lines known to be sensitive or resistant to ERβ-mediated apoptosis.
Altered expression of inflammatory markers not consistent with NF-κB inhibitionContext-dependent ERβ activity or activation of alternative inflammatory pathways.Profile a broader range of cytokines and chemokines. Investigate other inflammatory signaling pathways, such as the MAPK pathway.
Changes in cell morphology or adhesionERβ-mediated effects on the cytoskeleton and cell adhesion molecules.Analyze the expression of key cell adhesion molecules (e.g., E-cadherin) and cytoskeletal components.

Experimental Protocols

Protocol 1: Assessing ERβ-Mediated Gene Expression using qRT-PCR

  • Cell Culture: Plate target cells (e.g., prostate cancer cell lines PC-3 or DU145) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 24 hours.

  • RNA Extraction: Isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers for known ERβ target genes (e.g., p21, c-myc) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Evaluating NF-κB Pathway Activation via Western Blot

  • Cell Culture and Treatment: Culture cells (e.g., PC-3 or DU145) and treat with this compound at various concentrations with or without an inflammatory stimulus like LPS (1 µg/mL) for a specified time (e.g., 6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-p65, total p65, p-IκBα, and total IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

ERB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound (High Dose) ERb ERβ ERB196->ERb ERb_dimer ERβ Dimer ERb->ERb_dimer ERE Estrogen Response Element (ERE) ERb_dimer->ERE NFkB_pathway NF-κB Pathway ERb_dimer->NFkB_pathway - Nucleus Nucleus Gene_Expression Target Gene Expression ERE->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis + Proliferation Cell Proliferation Gene_Expression->Proliferation - Inflammation Inflammation NFkB_pathway->Inflammation +

Caption: this compound signaling pathway at high doses.

experimental_workflow start Start: Hypothesis of Off-Target Effects dose_response Dose-Response Study (this compound) start->dose_response cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->cell_viability gene_expression Gene Expression Analysis (qRT-PCR, Microarray) dose_response->gene_expression protein_analysis Protein Pathway Analysis (Western Blot) dose_response->protein_analysis data_analysis Data Analysis and Interpretation cell_viability->data_analysis gene_expression->data_analysis protein_analysis->data_analysis conclusion Conclusion on Potential Off-Target Effects data_analysis->conclusion

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: ERB-196 Stability in Cell Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ERB-196, a selective estrogen receptor beta (ERβ) agonist, in cell culture medium. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in cell culture media?

A: The stability of a test compound like this compound in your experimental setup is crucial for the correct interpretation of its biological effects. If a compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential to establish a reliable concentration-response relationship.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A: Several factors can influence the stability of a small molecule like this compound in cell culture media:

  • pH: The typical pH of cell culture medium (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][2]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, cells themselves can metabolize the compound.

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q3: How does this compound exert its biological effects, and how does stability impact this?

A: this compound is a selective estrogen receptor beta (ERβ) agonist.[3] Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus to regulate the transcription of target genes.[4][5] This process influences cellular functions like proliferation, differentiation, and apoptosis.[6] If this compound is unstable in the culture medium, its reduced concentration will lead to decreased receptor activation and a diminished biological response.

Illustrative Stability Data

Since specific stability data for this compound is not publicly available, the following table provides representative data for a hypothetical ERβ agonist, "Compound-ERβ," in a common cell culture medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C.

Time (Hours)Concentration (µM)% Remaining
010.00100.0
29.8598.5
49.6296.2
89.2592.5
248.1081.0
486.5865.8
Data is for illustrative purposes and based on typical degradation kinetics.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.

  • Time-Course Incubation: Aliquot the spiked media into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the samples at 37°C in a humidified incubator.

  • Sample Collection: At each designated time point, collect the samples. The T=0 sample should be processed immediately after preparation.

  • Protein Precipitation (if serum is present): Add a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.

  • Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Loss of compound activity over time Chemical degradation in media.Perform a stability study by incubating this compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS.
Cellular metabolism.Incubate this compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites.
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.
Precipitation of this compound in media Poor aqueous solubility.Decrease the final working concentration. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach.
Interaction with media components.Test the compound's stability in a simpler, serum-free medium to identify potential interactions.
High variability between replicates Inconsistent sample handling.Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.
Incomplete solubilization of stock solution.Visually inspect the stock solution for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.
Analytical method variability.Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.

Visualizations

G cluster_prep Preparation cluster_inc Incubation & Collection cluster_proc Processing & Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike Spike into Pre-warmed Cell Culture Medium stock->spike aliquot Aliquot for Each Time Point spike->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Samples at 0, 2, 4, 8, 24, 48h incubate->collect precipitate Protein Precipitation (if serum is present) collect->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by HPLC or LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate G cluster_cyto Cytoplasm cluster_nuc Nucleus ERB196 This compound ERb ERβ Receptor ERB196->ERb Binds Dimer ERβ Dimer ERb->Dimer Dimerization Dimer_nuc ERβ Dimer Dimer->Dimer_nuc Translocation ERE Estrogen Response Element (ERE) Dimer_nuc->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., Apoptosis, ↓Proliferation) Transcription->Response G cluster_pathways Potential Degradation Pathways in Cell Culture Medium ERB196 This compound (Parent Compound) Hydrolysis Hydrolysis (pH, Temperature) ERB196->Hydrolysis Oxidation Oxidation (Dissolved O2) ERB196->Oxidation Enzymatic Enzymatic Degradation (Serum/Cellular Enzymes) ERB196->Enzymatic Metabolites Inactive Metabolites Hydrolysis->Metabolites Oxidation->Metabolites Enzymatic->Metabolites

References

troubleshooting inconsistent results with ERB-196

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ERB-196: Initial searches for "this compound" identified a discontinued (B1498344) estrogen receptor beta agonist (also known as WAY-202196). Given the context of ongoing research and troubleshooting, this support center will focus on the active clinical compound IDE196 (Darovasertib) , a protein kinase C (PKC) inhibitor, which is a more likely subject of current scientific inquiry.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDE196 (Darovasertib).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IDE196 (Darovasertib)?

A1: Darovasertib is a potent and selective inhibitor of protein kinase C (PKC).[1][2] In uveal melanoma, activating mutations in GNAQ and GNA11 genes lead to the constitutive activation of the PKC signaling pathway, which promotes tumor cell proliferation and survival.[3][4][5] Darovasertib targets and inhibits PKC, thereby blocking this oncogenic signaling cascade.[2][3]

Q2: Which isoforms of PKC does Darovasertib inhibit?

A2: Darovasertib is a pan-PKC inhibitor, targeting both classical (α, β) and novel (δ, ε, η, θ) PKC isoforms.[3] It has shown high selectivity across the kinome.[4][5]

Q3: What are the common applications of Darovasertib in research?

A3: Darovasertib is primarily investigated for the treatment of metastatic uveal melanoma.[3] In a research setting, it is used to study the effects of PKC inhibition on cell signaling, proliferation, and apoptosis in cancer cell lines with GNAQ/GNA11 mutations. It is also used in in vivo models to assess its anti-tumor efficacy.

Q4: What is the recommended solvent and storage condition for Darovasertib?

A4: For in vitro experiments, Darovasertib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, the formulation may vary. Always refer to the manufacturer's datasheet for specific solubility and storage instructions. Stock solutions should be stored at -20°C or -80°C to prevent degradation.

Troubleshooting Inconsistent Results with IDE196 (Darovasertib)

This guide addresses common issues that may lead to inconsistent experimental results with Darovasertib.

In Vitro Cell-Based Assays

Q5: We are observing high variability in our cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo®). What are the potential causes and solutions?

A5: High variability in cell viability assays is a common issue.[6][7] Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Inconsistent Drug Concentration Prepare fresh serial dilutions of Darovasertib for each experiment. Ensure thorough mixing of the stock solution and dilutions. Use a calibrated pipette.
Edge Effects in Microplates Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Assay Incubation Time Optimize the incubation time for both the drug treatment and the assay reagent. Short incubation times may not be sufficient to observe a significant effect, while long incubations can lead to nutrient depletion and cell death in control wells.
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells. A final concentration of <0.5% is generally recommended.
Cell Line Health Use cells from a consistent passage number. Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.

Q6: The IC50 value for Darovasertib in our hands is different from published values. Why might this be?

A6: Discrepancies in IC50 values can arise from several factors:

Potential CauseTroubleshooting Steps
Cell Line Differences Cell lines from different sources or at different passage numbers can have genetic drift, leading to altered sensitivity. Use authenticated cell lines from a reputable source.
Assay Type Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Ensure you are using a comparable assay to the one in the literature.
Experimental Conditions Differences in cell seeding density, serum concentration in the media, and assay duration can all influence the apparent IC50. Standardize these parameters.
ATP Concentration (for in vitro kinase assays) For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay.[8]

Q7: We are not seeing the expected downstream signaling changes (e.g., decreased phosphorylation of MARCKS or ERK) via Western blot after Darovasertib treatment. What should we check?

A7: This could be due to issues with the drug treatment or the Western blotting protocol.

Potential CauseTroubleshooting Steps
Suboptimal Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal conditions for observing signaling changes.
Poor Antibody Quality Use a validated antibody for your target protein. Check the manufacturer's datasheet for recommended applications and dilutions.
Protein Degradation Prepare cell lysates with protease and phosphatase inhibitors. Keep samples on ice and process them quickly.
Inefficient Protein Transfer Verify protein transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage) for your protein of interest.
General Western Blotting Issues Refer to comprehensive Western blot troubleshooting guides for issues like high background, weak signal, or non-specific bands.[9][10][11][12]
In Vivo Experiments

Q8: We are observing high variability in tumor growth in our in vivo models treated with Darovasertib. What could be the cause?

A8: In vivo experiments are inherently more variable than in vitro assays.[13][14][15]

Potential CauseTroubleshooting Steps
Tumor Implantation Technique Ensure consistent cell number, injection volume, and injection site for tumor implantation.
Animal Health and Husbandry House animals in a consistent environment (temperature, light cycle, diet). Monitor for any signs of illness.
Drug Formulation and Administration Ensure the drug is properly formulated and administered consistently (e.g., correct volume, route of administration).
Tumor Measurement Use a consistent method for tumor measurement (e.g., calipers, imaging). Have the same person measure the tumors throughout the study to reduce inter-operator variability.[13][14]
Small Sample Size Increase the number of animals per group to increase statistical power.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
IC50 (PKCα) 1.9 nMIn vitro kinase assay[1]
IC50 (PKCθ) 0.4 nMIn vitro kinase assay[1]
IC50 (GSK3β) 3.1 µMIn vitro kinase assay[1]

Detailed Experimental Protocol: Cell Viability Assay

This protocol provides a general framework for assessing the effect of Darovasertib on the viability of uveal melanoma cells using a resazurin-based assay.

  • Cell Seeding:

    • Harvest uveal melanoma cells (e.g., OMM2.5) in the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of Darovasertib in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

    • Remove the medium from the cells and add 100 µL of the drug dilutions or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Resazurin (B115843) Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin but no cells).

    • Normalize the fluorescence of the treated wells to the vehicle control wells.

    • Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

GNAQ_PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR G-Protein Coupled Receptor GNAQ_G11 GNAQ/GNA11 GPCR->GNAQ_G11 PLCb PLCβ GNAQ_G11->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Darovasertib Darovasertib (IDE196) Darovasertib->PKC

Caption: GNAQ/GNA11-PKC signaling pathway and the inhibitory action of Darovasertib (IDE196).

Troubleshooting_Workflow cluster_initial_checks Initial Checks cluster_optimization Experimental Optimization cluster_validation Validation InconsistentResults Inconsistent Experimental Results Observed ReagentIntegrity Verify Reagent Integrity (Darovasertib, Antibodies, etc.) InconsistentResults->ReagentIntegrity ProtocolReview Review Experimental Protocol (Concentrations, Times, etc.) InconsistentResults->ProtocolReview CellCultureHealth Assess Cell Culture Health (Passage #, Mycoplasma) InconsistentResults->CellCultureHealth DoseResponse Perform Dose-Response and Time-Course ReagentIntegrity->DoseResponse AssayControls Include Appropriate Controls (Positive, Negative, Vehicle) ProtocolReview->AssayControls StandardizeTechnique Standardize Technique (Pipetting, Seeding, etc.) CellCultureHealth->StandardizeTechnique OrthogonalAssay Use an Orthogonal Assay to Confirm Findings DoseResponse->OrthogonalAssay AssayControls->OrthogonalAssay DifferentCellLine Test in a Different Relevant Cell Line StandardizeTechnique->DifferentCellLine ConsistentResults Consistent and Reproducible Results OrthogonalAssay->ConsistentResults DifferentCellLine->ConsistentResults

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

ERB-196 Cytotoxicity Assessment in Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of ERB-196, a selective estrogen receptor beta (ERβ) agonist, in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as WAY-202196) is a selective agonist for Estrogen Receptor Beta (ERβ), a nuclear receptor that acts as a transcription factor. Upon binding to this compound, ERβ forms dimers and translocates to the nucleus where it modulates the expression of target genes. In many cancer cell lines, activation of ERβ by agonists has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death), suggesting its potential as an anti-cancer agent. ERβ is considered a tumor suppressor in several types of cancer.

Q2: In which cancer cell lines is this compound expected to be cytotoxic?

This compound is expected to exhibit cytotoxic or anti-proliferative effects in cancer cell lines that express ERβ. This includes certain types of breast cancer, prostate cancer, and potentially other malignancies where ERβ expression is significant. The cytotoxic efficacy of ERβ agonists has been observed in both hormone-sensitive and therapy-resistant cancer cell lines.

Q3: What are the typical IC50 values for this compound in cancer cell lines?

Specific IC50 values for this compound are not widely available in publicly accessible databases. However, studies on other selective ERβ agonists, such as OSU-ERb-12 and LY500307, provide an indication of the potential cytotoxic potency. The following table summarizes the IC50 values for these related compounds in various breast cancer cell lines.

Data Presentation

Table 1: IC50 Values of Selective ERβ Agonists in Breast Cancer Cell Lines

CompoundCell LineDescriptionIC50 (µM)
OSU-ERb-12MCF7ERα+, Endocrine-sensitive~1.5
T47DERα+, Endocrine-sensitive~2.0
Tamoxifen-resistant MCF7ERα+, Endocrine-resistant~1.8
Fulvestrant-resistant MCF7ERα+, Endocrine-resistant~1.7
Tamoxifen-resistant T47DERα+, Endocrine-resistant~2.2
Fulvestrant-resistant T47DERα+, Endocrine-resistant~2.5
LY500307MCF7ERα+, Endocrine-sensitive~3.0
T47DERα+, Endocrine-sensitive~4.5

Note: This data is provided as a reference for the potential efficacy of selective ERβ agonists. Actual IC50 values for this compound should be determined experimentally for each cell line of interest.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Troubleshooting Guides

Issue 1: High variability in MTT assay results between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent cell clumping and ensure even distribution.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.

  • Possible Cause: Incomplete dissolution of formazan crystals.

    • Solution: Ensure complete mixing of the solubilization solution in each well. Pipette up and down gently to dissolve all crystals before reading the absorbance.

Issue 2: Low signal or no dose-dependent effect in the cytotoxicity assay.

  • Possible Cause: The cell line does not express sufficient levels of ERβ.

    • Solution: Verify the ERβ expression status of your cell line using techniques like Western blotting or qPCR. Select a cell line known to express ERβ.

  • Possible Cause: Insufficient incubation time with this compound.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a cytotoxic effect.

  • Possible Cause: this compound degradation.

    • Solution: Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment.

Issue 3: High background in the Annexin V/PI apoptosis assay.

  • Possible Cause: Excessive cell manipulation during harvesting.

    • Solution: Handle cells gently during trypsinization and centrifugation to minimize mechanical damage to the cell membrane, which can lead to false-positive PI staining.

  • Possible Cause: Delayed analysis after staining.

    • Solution: Analyze the stained cells on the flow cytometer as soon as possible (ideally within one hour) to avoid progression of apoptosis and secondary necrosis.

  • Possible Cause: Over-incubation with trypsin.

    • Solution: Minimize the incubation time with trypsin to detach the cells. Neutralize the trypsin with complete medium promptly.

Mandatory Visualization

This compound Experimental Workflow

ERB_196_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep_cells Cell Line Selection (ERβ expressing) seeding Cell Seeding prep_cells->seeding prep_erb This compound Stock Preparation treatment This compound Treatment (Dose-Response) prep_erb->treatment seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

ERβ-Mediated Apoptotic Signaling Pathway

ERB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis ERB196 This compound ERb ERβ ERB196->ERb Binds to ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization Transcription Transcriptional Regulation ERb_dimer->Transcription Translocates to Nucleus Casp8 Caspase-8 Apoptosis Apoptosis Casp8->Apoptosis Initiates Extrinsic Pathway Bim Bim (pro-apoptotic) Bim->Apoptosis Promotes Intrinsic Pathway Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Apoptosis Inhibits Transcription->Casp8 Activates Transcription->Bim Upregulates Transcription->Bcl2 Downregulates

Caption: ERβ-mediated apoptotic signaling pathway.

Technical Support Center: Controlling for ERα Activity in ERB-196 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for using ERB-196, a selective Estrogen Receptor β (ERβ) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help ensure the specificity of experimental results by effectively controlling for off-target Estrogen Receptor α (ERα) activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as WAY-202196, is a synthetic, nonsteroidal small molecule that acts as a selective agonist for Estrogen Receptor β (ERβ).[1] Its primary mechanism is to bind to and activate ERβ, a ligand-inducible transcription factor. Upon activation, ERβ can form homodimers (ERβ/ERβ) or heterodimers with ERα (ERα/ERβ) and bind to estrogen response elements (EREs) on DNA to regulate the transcription of target genes. It is important to note that ERα and ERβ can have distinct and sometimes opposing physiological roles.

Q2: How selective is this compound for ERβ over ERα?

A2: this compound exhibits significant selectivity for ERβ over ERα. Published data indicates that this compound has a 78- to 180-fold higher affinity for ERβ.[2] This selectivity is crucial for its use as a tool to investigate the specific biological functions of ERβ. However, at higher concentrations, the potential for off-target activation of ERα increases.

Q3: Why is it critical to control for ERα activity in my this compound experiments?

A3: Controlling for ERα activity is essential for several reasons:

  • Target Validation: To conclusively attribute an observed biological effect to the activation of ERβ, you must rule out the contribution of ERα.

  • Opposing Effects: ERα and ERβ can mediate opposing cellular functions. For example, in some breast cancer cell lines, ERα activation promotes proliferation, while ERβ activation can be anti-proliferative.[3][4] Uncontrolled ERα activity can therefore confound or mask the true effect of ERβ activation.

  • Concentration-Dependent Off-Target Effects: While this compound is ERβ-selective, this selectivity is not absolute. At higher concentrations, this compound can bind to and activate ERα, leading to misleading results.

  • Cellular Context: The relative expression levels of ERα and ERβ can vary significantly between different cell types and tissues. In cells with high levels of ERα, even a small degree of off-target activation can have a significant biological impact.

Q4: What are the essential positive and negative controls for an this compound experiment?

A4: A well-controlled experiment should include:

  • Vehicle Control: To establish a baseline and control for the effects of the solvent (e.g., DMSO).

  • This compound Treatment Group: The primary experimental group.

  • ERα-Selective Agonist (Positive Control for ERα activity): Use a compound like Propylpyrazoletriol (PPT) to specifically activate ERα and characterize the cellular response to ERα stimulation.

  • ERα Antagonist (Negative Control for ERα activity): Co-treatment of this compound with a specific ERα antagonist, such as MPP (Methyl-piperidino-pyrazole) or the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) (ICI 182,780), can demonstrate if the observed effect of this compound is ERα-dependent. If the effect persists in the presence of the ERα antagonist, it is likely mediated by ERβ.

  • ERβ Antagonist (Specificity Control): While less common, co-treatment with a selective ERβ antagonist like PHTPP can be used to show that the effect of this compound is indeed mediated by ERβ.

Troubleshooting Guide

Problem 1: I am observing a proliferative effect with this compound in my breast cancer cell line, which is contrary to the expected anti-proliferative role of ERβ.

  • Possible Cause: Off-target activation of ERα, especially if using a high concentration of this compound or if the cell line has high ERα expression.

  • Troubleshooting Steps:

    • Confirm ERα/ERβ Expression: Verify the relative protein levels of ERα and ERβ in your cell line using Western blotting.

    • Dose-Response Curve: Perform a dose-response experiment with this compound to determine the lowest effective concentration that elicits the desired ERβ-mediated response without causing proliferation.

    • Co-treatment with an ERα Antagonist: Treat cells with this compound in the presence and absence of a potent ERα antagonist (e.g., MPP or fulvestrant). If the proliferative effect is blocked by the antagonist, it indicates off-target ERα activation.

    • Use an ERα-Selective Agonist: Treat your cells with an ERα-selective agonist (e.g., PPT) to confirm that your cell line indeed proliferates in response to ERα activation.

Problem 2: My this compound treatment shows no effect in a cell line I expect to be ERβ-positive.

  • Possible Cause:

    • The cells may not express functional ERβ.

    • The concentration of this compound may be too low.

    • The experimental endpoint may not be regulated by ERβ in that specific cell type.

  • Troubleshooting Steps:

    • Validate ERβ Expression: Confirm the presence of ERβ protein by Western blot using a validated antibody. Be aware that many ERβ antibodies have shown poor specificity.

    • Dose-Response Experiment: Test a wider range of this compound concentrations.

    • Positive Control for ERβ Activity: Use a different, well-characterized ERβ agonist (e.g., DPN - Diarylpropionitrile) to see if a similar lack of effect is observed.

    • Functional Reporter Assay: Use a cell line transfected with an ERβ-responsive luciferase reporter construct to confirm that this compound is active in a controlled system.

Problem 3: I am seeing variability in my results between experiments.

  • Possible Cause:

    • Inconsistent cell culture conditions (e.g., passage number, cell density).

    • Degradation of this compound stock solution.

    • Variations in treatment times.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities.

    • Aliquot and Store this compound Properly: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.

    • Precise Timing: Ensure consistent incubation times for all treatments.

Data Presentation

Table 1: Selectivity Profile of this compound and Control Compounds

CompoundTarget ReceptorActionReported Selectivity
This compound (WAY-202196) ERβAgonist78- to 180-fold for ERβ over ERα
PPT (Propylpyrazoletriol) ERαAgonist~400-fold for ERα over ERβ
DPN (Diarylpropionitrile) ERβAgonist~70-fold for ERβ over ERα
MPP (Methyl-piperidino-pyrazole) ERαAntagonistHigh selectivity for ERα
Fulvestrant (ICI 182,780) ERαAntagonist/DegraderHigh selectivity for ERα
PHTPP ERβAntagonistHigh selectivity for ERβ

Note: Selectivity folds are approximate and can vary based on the assay system.

Experimental Protocols

Protocol 1: ERα/ERβ Transcriptional Activity (Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to activate transcription through ERα or ERβ.

Methodology:

  • Cell Culture and Transfection:

    • Use a cell line with low to no endogenous ER expression (e.g., HEK293, HeLa).

    • Co-transfect cells with:

      • An expression vector for either full-length human ERα or ERβ.

      • A reporter plasmid containing an estrogen response element (ERE) driving the expression of a luciferase gene (e.g., pERE-Luc).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with phenol (B47542) red-free medium containing charcoal-stripped serum to remove any estrogenic compounds.

    • Treat cells with a dose range of this compound, vehicle control, an ERα-selective agonist (PPT), and/or an ERα antagonist (MPP).

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells.

    • Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize Firefly luciferase activity to Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 values.

Protocol 2: Cell Proliferation Assay (WST-1 or Crystal Violet)

This assay assesses the effect of this compound on the proliferation of ER-positive cells.

Methodology:

  • Cell Seeding:

    • Plate cells (e.g., MCF-7, which expresses both ERα and ERβ) in a 96-well plate in phenol red-free medium with charcoal-stripped serum.

    • Allow cells to attach for 24 hours.

  • Compound Treatment:

    • Treat cells with a dose range of this compound, vehicle control, PPT, and co-treatments with MPP or fulvestrant.

  • Incubation:

    • Incubate for 3-5 days, or until a significant change in cell number is expected.

  • Quantification:

    • WST-1 Assay: Add WST-1 reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.

    • Crystal Violet Assay: Fix the cells with methanol, stain with 0.5% crystal violet, wash, and then solubilize the dye with Sorenson's solution. Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot cell viability against compound concentration.

Protocol 3: Western Blot for ERα Target Gene Expression

This method detects changes in the protein levels of known ERα downstream targets to assess off-target activity.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and treat with this compound, vehicle, and PPT for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against an ERα target protein (e.g., pS2/TFF1, Cyclin D1) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe for a loading control (e.g., β-actin, GAPDH) on the same membrane.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

Visualizations

Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Effects This compound This compound ERb ERβ This compound->ERb High Affinity ERa ERα This compound->ERa Low Affinity (Off-target) E2 E2 E2->ERb E2->ERa PPT PPT PPT->ERa Selective ERb_effects ERβ-mediated Gene Regulation (e.g., Anti-proliferative) ERb->ERb_effects ERa_effects ERα-mediated Gene Regulation (e.g., Proliferative) ERa->ERa_effects

This compound Signaling and Potential for ERα Off-Target Activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_controls Essential Controls cluster_analysis Analysis cluster_interpretation Interpretation start Start with ERα+/ERβ+ Cell Line treatment Treat with this compound (Dose Range) start->treatment assay1 Proliferation Assay treatment->assay1 assay2 Reporter Gene Assay treatment->assay2 assay3 Western Blot (pS2, Cyclin D1) treatment->assay3 control1 Vehicle Control control1->assay1 control1->assay2 control1->assay3 control2 This compound + ERα Antagonist (MPP) control2->assay1 control2->assay2 control2->assay3 control3 ERα Agonist (PPT) control3->assay1 control3->assay2 control3->assay3 result Is the effect ERα-independent? assay1->result assay2->result assay3->result conclusion1 Confirmed ERβ-mediated effect result->conclusion1 Yes conclusion2 Potential ERα off-target effect result->conclusion2 No

Logical Workflow for Validating this compound's ERβ-Specific Activity.

References

Technical Support Center: ERB-196 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ERB-196 as a vehicle control in in vivo studies. This resource offers troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a vehicle control?

A1: this compound, also known as WAY-202196, is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ).[1][2] It exhibits a 78-fold selectivity for ERβ over ERα.[1][2] In studies investigating the effects of ERβ-targeted therapies, a vehicle control is essential to distinguish the pharmacological effects of the vehicle from the therapeutic agent. This compound is used in this context to understand the baseline physiological responses mediated by ERβ activation.

Q2: What is the mechanism of action of this compound?

A2: As an ERβ agonist, this compound mimics the action of the natural ligand, 17β-estradiol, on ERβ. Upon binding, the this compound/ERβ complex can modulate gene expression through two main pathways: the genomic and non-genomic pathways. In the genomic pathway, the complex binds to Estrogen Response Elements (EREs) on DNA or interacts with other transcription factors to regulate the transcription of target genes. The non-genomic pathway involves the activation of intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more rapid cellular responses.[1][2]

Q3: What are the key considerations for preparing this compound for in vivo administration?

A3: this compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. Therefore, a suitable vehicle is required for its administration in animal models. A common approach for hydrophobic compounds is to first dissolve them in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute the solution with a physiologically compatible vehicle, such as saline or corn oil. It is crucial to ensure that the final concentration of the organic solvent is minimized to avoid toxicity.

Q4: What is the known stability of this compound in solution?

A4: While specific stability data for this compound in various solvents is not extensively published, it is a common practice for compounds dissolved in DMSO to be stored at low temperatures (-20°C or -80°C) in small aliquots to prevent degradation from repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions before each administration to ensure potency and consistency.

Data Presentation

Table 1: Comparative Binding Affinities of Selected ERβ Ligands

CompoundERα RBA (%)ERβ RBA (%)ERβ/ERα Selectivity RatioReference
Estradiol1001001[3]
This compound (WAY-202196)--78[1][2]
Diarylpropionitrile (DPN)0.0236.25~272[2]
2c (Salicylaldoxime derivative)0.051322640[3]
2d (Salicylaldoxime derivative)0.07871243[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice

This protocol provides a general guideline for the preparation of a hydrophobic compound like this compound for subcutaneous administration. Note: This is a general protocol and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles (26-27 gauge)

Procedure:

  • Stock Solution Preparation (10 mM):

    • In a sterile, light-protected microcentrifuge tube, weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 1 mg/kg dose in a 100 µL injection volume for a 25g mouse):

    • Calculation: For a 25g mouse, a 1 mg/kg dose requires 0.025 mg of this compound.

    • Thaw a fresh aliquot of the 10 mM this compound stock solution.

    • Prepare a dilution of the stock solution in DMSO if necessary to achieve the desired final concentration.

    • In a sterile tube, prepare the final injection solution by diluting the this compound/DMSO solution with sterile saline. A common vehicle composition is 10% DMSO in saline. It is critical to ensure the final DMSO concentration is below a toxic level for the animals.

    • For the example above, you would need to calculate the volume of the stock solution to add to the saline to achieve 0.025 mg in a final volume of 100 µL.

    • Add the DMSO/ERB-196 solution to the saline slowly while vortexing to prevent precipitation.

  • Administration:

    • Use a new sterile syringe and needle for each animal.[4]

    • Restrain the mouse and lift the loose skin over the shoulders to form a "tent".

    • Insert the needle (bevel up) into the base of the tented skin.[4]

    • Aspirate briefly to ensure the needle is not in a blood vessel.[4]

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound In Vivo Studies

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation of this compound in the injection solution. - The final concentration of DMSO is too low.- The solution was not prepared fresh.- The saline was added too quickly to the DMSO stock.- Increase the final DMSO concentration, ensuring it remains within a non-toxic range for the animal model.- Always prepare the injection solution immediately before use.- Add the DMSO stock to the saline slowly while vortexing.
No observable biological effect at the expected dose. - Degradation of this compound in the stock solution.- Incorrect dose calculation or administration.- The chosen animal model or endpoint is not responsive to ERβ activation.- Prepare a fresh stock solution of this compound.- Double-check all calculations and ensure proper injection technique.- Review the literature to confirm the suitability of the model and endpoint for ERβ agonism.
Unexpected side effects or toxicity in the animals. - The concentration of the vehicle (e.g., DMSO) is too high.- Off-target effects of this compound at high doses.- Contamination of the injection solution.- Perform a dose-response study with the vehicle alone to determine its maximum tolerated dose.- Reduce the dose of this compound or consider a different ERβ agonist with a better safety profile.- Ensure sterile technique is used throughout the preparation and administration process.
High variability in experimental results. - Inconsistent preparation of the this compound solution.- Variation in injection technique.- Biological variability within the animal cohort.- Standardize the protocol for solution preparation and use fresh solutions for each experiment.- Ensure all personnel are properly trained in the injection technique.- Increase the number of animals per group to account for biological variability.

Mandatory Visualizations

ERB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb ERβ ERB196->ERb Binding PI3K PI3K ERb->PI3K Non-Genomic Pathway MAPK MAPK ERb->MAPK ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization & Translocation Akt Akt PI3K->Akt Gene Target Gene Transcription Akt->Gene Modulation MAPK->Gene Modulation ERE ERE ERb_dimer->ERE Genomic Pathway TF Other TFs (e.g., AP-1, Sp1) ERb_dimer->TF ERE->Gene TF->Gene

Caption: this compound Signaling Pathways.

experimental_workflow prep 1. This compound Formulation (DMSO + Saline) admin 2. Subcutaneous Administration to Mice prep->admin observe 3. Observation & Data Collection (e.g., physiological, behavioral) admin->observe analyze 4. Data Analysis & Interpretation observe->analyze

Caption: In Vivo Experimental Workflow.

troubleshooting_logic start Unexpected Result? check_solution Check Solution (Precipitation, Freshness) start->check_solution Yes check_dose Verify Dose Calculation & Administration Technique check_solution->check_dose check_vehicle Assess Vehicle Toxicity (Vehicle-only control) check_dose->check_vehicle check_model Review Animal Model & Endpoint Suitability check_vehicle->check_model revise Revise Protocol check_model->revise

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: ERB-196 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving ERB-196.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as WAY-202196, is a synthetic, nonsteroidal, and highly selective agonist for the Estrogen Receptor β (ERβ).[1] It possesses a 78-fold greater selectivity for ERβ over Estrogen Receptor α (ERα).[1] Its mechanism of action involves binding to ERβ, which then typically forms a dimer (either with another ERβ or an ERα molecule) and translocates to the cell nucleus.[2][3] This complex then binds to specific DNA sequences called Estrogen Response Elements (EREs) to regulate the transcription of target genes.[4][5][6] Activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects, in contrast to the proliferative signals often mediated by ERα.[7]

Q2: What are the most common sources of variability in rodent studies using compounds like this compound?

Variability in rodent studies can stem from three main areas: the animals themselves, the environment, and the experimental procedures.[2][8][9][10] Key factors include genetic differences between animals, age, sex, diet, housing conditions (like cage density and enrichment), and inconsistencies in handling and procedures by the experimenter.[2] For behavioral studies specifically, factors like noise, time of day, and even scents from the handler can significantly impact results.[11][12]

Q3: We are observing high variability in our this compound treatment group. What should we investigate first?

High variability is a common challenge. A systematic approach is best. Start by reviewing your experimental procedures for consistency. Are all technicians following the exact same protocol for animal handling, dosing, and sample collection? Inconsistent oral gavage technique, for instance, can lead to significant differences in the amount of compound delivered.[10] Next, examine environmental factors. Were there any changes in the animal facility's light cycle, temperature, or noise levels? Finally, review your animal characteristics. Ensure that animals are sourced from a reliable vendor and are within a narrow age and weight range.

Q4: What is a suitable vehicle for administering this compound in vivo, and how can we address potential solubility issues?

This compound is reported to be soluble in DMSO (Dimethyl sulfoxide).[13] For in vivo studies, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it with a suitable vehicle like corn oil or a solution containing co-solvents such as PEG 400 and surfactants like Tween 80 to improve solubility and stability for administration. It is crucial to validate the formulation by ensuring the compound remains in solution and does not precipitate over the duration of the experiment. Always prepare formulations fresh daily if stability is a concern.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy
Potential Cause Troubleshooting Step
Inconsistent Dosing Standardize the oral gavage technique across all personnel. Ensure the correct volume is administered each time and that the gavage needle is properly placed.[10][14][15][16] Verify the concentration of this compound in your dosing solution.
Poor Bioavailability Optimize the formulation. Test different vehicles or co-solvents to improve absorption. Consider factors like the animal's fasting state before dosing, as this can affect gastrointestinal absorption.
Compound Degradation Confirm the purity and stability of your this compound supply. Prepare fresh dosing solutions daily and protect them from light and extreme temperatures if the compound is sensitive.
Metabolic Differences Animal-to-animal variability in metabolism can be significant. Increasing the sample size per group can help mitigate the impact of individual metabolic differences.
Issue 2: Unexpected Behavioral Changes or Stress Responses
Potential Cause Troubleshooting Step
Procedural Stress Acclimate animals to handling and the dosing procedure for several days before the study begins.[12] Minimize noise and disturbances in the animal facility, especially during dosing and observation periods.[11]
Handler-Induced Variability Ensure all handlers use the same gentle restraint and handling techniques. Avoid wearing strong perfumes or scented lotions, as rodents have a keen sense of smell.[11][12]
Environmental Stressors Maintain a consistent light-dark cycle, temperature, and humidity. Avoid housing aggressive animals together, as social stress can impact physiological readouts.
Off-Target Effects While this compound is highly selective for ERβ, consider the possibility of unexpected off-target effects at the dose used. A dose-response study can help clarify if the effects are dose-dependent.

Quantitative Data Summary

Table 1: this compound Compound Specifications

Property Value Reference
Alternative Name WAY-202196[1][13]
Molecular Formula C₁₇H₁₀FNO₂[13]
Molecular Weight 279.27 g/mol [13]
Target Estrogen Receptor β (ERβ)[13]
Selectivity 78-fold for ERβ over ERα[1]
Solubility 10 mM in DMSO[13]

Table 2: Recommended Maximum Volumes for Oral Gavage in Mice

Body Weight (grams) Maximum Volume (mL)
200.20
250.25
300.30
350.35
Note: Based on the standard recommendation of 10 mL/kg. This volume should not be exceeded without specific justification and approval from the Institutional Animal Care and Use Committee (IACUC).[16]

Experimental Protocols

Protocol: Preparation and Administration of this compound via Oral Gavage in Mice

This protocol provides a standardized method for the oral administration of this compound.

1. Materials:

  • This compound powder

  • DMSO

  • Vehicle (e.g., sterile corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated scale

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a bulb tip for adult mice).[10][14]

  • 1 mL syringes

2. Formulation Preparation (Example):

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

  • Prepare a stock solution by dissolving this compound powder in 100% DMSO. For example, to create a 10 mg/mL stock.

  • On the day of dosing, vortex the stock solution to ensure it is fully dissolved.

  • Dilute the stock solution to the final desired concentration using the chosen vehicle (e.g., corn oil). For example, to achieve a 5% DMSO final concentration, add 50 µL of the stock solution to 950 µL of corn oil.

  • Vortex the final formulation thoroughly to ensure a homogenous suspension/solution.

3. Administration Procedure:

  • Weigh each mouse to calculate the precise dosing volume (typically 10 mL/kg).[9][16]

  • Properly restrain the mouse by scruffing the neck to immobilize the head and extend the neck. This creates a straighter path to the esophagus.[9][10]

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[9][10]

  • Gently insert the gavage needle into the side of the mouth (diastema), advancing it along the upper palate toward the esophagus. The animal should swallow as the tube passes.[10]

  • Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to reinsert. Forcing can cause perforation of the esophagus or trachea.[9]

  • Once the needle is inserted to the pre-measured depth, slowly administer the solution over 2-3 seconds.[14]

  • Gently remove the needle along the same path of insertion.

  • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reaction.[10][14]

Visualizations

ERB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound (Ligand) ERb_monomer ERβ Monomer ERB196->ERb_monomer Binds ERb_dimer ERβ/ERβ Dimer ERb_monomer->ERb_dimer Dimerization HSP Heat Shock Proteins ERb_monomer->HSP Dissociates from ERE Estrogen Response Element (ERE) ERb_dimer->ERE Translocates & Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Recruits Co-regulators BiologicalResponse Anti-proliferative, Pro-apoptotic Effects Transcription->BiologicalResponse Leads to

Caption: this compound binds to ERβ, causing dimerization and nuclear translocation to regulate gene expression.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (7-14 days) randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (e.g., Weight, Behavior) randomization->baseline formulation Prepare this compound Formulation (Daily) baseline->formulation dosing Daily Dosing (e.g., Oral Gavage) formulation->dosing monitoring Daily Monitoring (Health, Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Assays (e.g., Behavioral Tests) dosing->endpoint monitoring->endpoint During/End of Treatment collection Tissue/Blood Collection endpoint->collection analysis Molecular/Histological Analysis collection->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis

Caption: Standard workflow for an in vivo this compound study, from preparation to data analysis.

Variability_Sources cluster_animal Animal Factors cluster_environment Environmental Factors cluster_experimenter Procedural Factors center Experimental Variability genetics Genetics (Strain) center->genetics sex Sex / Hormonal Cycle center->sex age Age & Weight center->age health Health Status center->health housing Housing (Density, Enrichment) center->housing light Light/Dark Cycle center->light noise Noise & Vibration center->noise diet Diet & Water center->diet handling Handling & Restraint center->handling dosing Dosing Technique (Route, Volume, Time) center->dosing stress Procedural Stress center->stress olfactory Olfactory Cues center->olfactory

Caption: Key sources of variability in animal studies are grouped into three main categories.

Troubleshooting_Workflow start High Variability or Inconsistent Results Observed check_protocol Review SOPs & Dosing Records start->check_protocol is_consistent Was Procedure Consistent? check_protocol->is_consistent check_compound Verify Compound & Formulation is_consistent->check_compound Yes retrain ACTION: Retrain Staff, Standardize Handling is_consistent->retrain No is_stable Is Formulation Stable? Is Purity Confirmed? check_compound->is_stable check_animals Review Animal Records is_stable->check_animals Yes reformulate ACTION: Prepare Fresh Solutions, Test New Vehicle is_stable->reformulate No is_homogenous Are Animals Homogenous? (Age, Weight, Source) check_animals->is_homogenous check_env Check Facility Logs is_homogenous->check_env Yes refine_animals ACTION: Refine Inclusion Criteria, Increase N is_homogenous->refine_animals No is_env_stable Were Environmental Conditions Stable? check_env->is_env_stable control_env ACTION: Minimize Disturbances, Isolate Study is_env_stable->control_env No end Root Cause Identified & Corrected is_env_stable->end Yes retrain->end reformulate->end refine_animals->end control_env->end

Caption: A logical workflow to systematically troubleshoot sources of experimental variability.

References

ERB-196 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ERB-196 (also known as WAY-202196). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this selective estrogen receptor-β (ERβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, nonsteroidal small molecule that acts as a highly selective agonist for the Estrogen Receptor β (ERβ).[1][2] Its primary mechanism of action is to bind to and activate ERβ, a nuclear receptor and transcription factor. Upon activation, ERβ can modulate the expression of target genes involved in various physiological processes. The signaling pathways influenced by ERβ activation can include the MAPK/ERK pathway.[3][4][5]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the stability and activity of this compound. Based on available data, the following storage conditions are recommended:

FormStorage TemperatureDurationSpecial Instructions
Solid Powder -20°CUp to 1 yearProtect from light and moisture.
Stock Solution -80°CUp to 6 monthsSealed, protect from moisture.[3]
-20°CUp to 1 monthSealed, protect from moisture.[3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. A stock solution of 10 mM in DMSO has been reported.[6] For aqueous experiments, the DMSO stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which includes a 2-phenylnaphthalene (B165426) core, phenolic hydroxyl groups, and a nitrile group, potential degradation routes can be inferred:

  • Oxidation of Phenolic Groups: Phenolic compounds can be susceptible to oxidation, especially at higher pH, which may lead to the formation of quinone-like structures.[4][7] This can be accelerated by exposure to air and light.

  • Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.[4][5] This process is generally slow but can be a factor during long-term storage in aqueous solutions or under harsh pH conditions.

  • Photodegradation: The naphthalene (B1677914) ring system is known to be susceptible to photodegradation upon exposure to UV light.[8] Therefore, it is crucial to protect this compound solutions from light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no biological activity Degraded this compound: Improper storage of powder or stock solutions.Prepare fresh stock solutions from powder stored under recommended conditions. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation of this compound: Poor solubility in aqueous working solutions.Visually inspect working solutions for any precipitate. Increase the final DMSO concentration slightly (while staying within cell-tolerated limits) or use a solubilizing agent if compatible with your assay. Prepare fresh working dilutions immediately before use.
Incorrect concentration: Errors in dilution calculations.Double-check all calculations for preparing stock and working solutions. Use calibrated pipettes.
High background signal in cell-based assays Solvent (DMSO) toxicity: Final DMSO concentration is too high.Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically below 0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect.
This compound cytotoxicity: The concentration of this compound used is toxic to the cells.Perform a dose-response curve to determine the optimal, non-toxic working concentration range for your specific cell line.
Variability between experiments Inconsistent cell conditions: Differences in cell passage number, confluency, or health.Use cells within a consistent and low passage number range. Ensure cells are in a logarithmic growth phase and have similar confluency at the time of treatment.
Instability of working solutions: Degradation of this compound in aqueous media over time.Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Avoid storing diluted aqueous solutions for extended periods.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or appropriate buffer

  • Cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM): a. Equilibrate the this compound powder vial and DMSO to room temperature. b. In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM concentration. (Molecular Weight of this compound is 279.27 g/mol ). c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, perform a serial dilution of the stock solution with sterile cell culture medium to reach the desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock. c. It is recommended to prepare the working solution fresh for each experiment. Do not store diluted aqueous solutions for extended periods.

Cell-Based Luciferase Reporter Assay for ERβ Activity

This protocol outlines a general procedure for assessing the activation of ERβ by this compound using a luciferase reporter gene assay. This assay typically uses a plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

Materials:

  • Cells expressing ERβ (e.g., transfected HEK293T or a relevant cancer cell line)

  • ERE-luciferase reporter plasmid

  • Transfection reagent

  • This compound working solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation with Compound: Incubate the cells with this compound for a predetermined time (e.g., 6-24 hours) to induce luciferase expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[8][9][10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50.

Signaling Pathways and Workflows

Estrogen Receptor β (ERβ) Signaling Pathway

This compound, as an ERβ agonist, initiates signaling through the estrogen receptor beta. This can lead to the activation of downstream pathways, including the MAPK/ERK pathway, which influences gene transcription and subsequent cellular responses.

ERB196_Signaling_Pathway This compound Signaling Pathway ERB196 This compound ERb Estrogen Receptor β (ERβ) ERB196->ERb Binds & Activates Dimerization Dimerization ERb->Dimerization MAPK_ERK MAPK/ERK Pathway ERb->MAPK_ERK Activates ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Modulates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription->Cellular_Response MAPK_ERK->Transcription Influences

Caption: this compound activates ERβ, leading to downstream signaling and modulation of gene transcription.

Experimental Workflow for Troubleshooting Inconsistent Results

This workflow provides a logical sequence of steps to diagnose and resolve variability in experimental outcomes when using this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Results with this compound Start Inconsistent Results Observed Check_Reagents Verify Reagent Integrity Start->Check_Reagents Is_Stock_Old Is this compound stock older than recommended? Check_Reagents->Is_Stock_Old Check_Protocol Review Experimental Protocol Check_Dilution Confirm Working Solution Prep Check_Protocol->Check_Dilution Check_Cells Assess Cell Health & Conditions Check_Passage Consistent Cell Passage Number? Check_Cells->Check_Passage Is_Stock_Old->Check_Protocol No New_Stock Prepare Fresh This compound Stock Is_Stock_Old->New_Stock Yes Rerun_Experiment Re-run Experiment with Controls New_Stock->Rerun_Experiment Re_Dilute Prepare Fresh Working Solution Check_Dilution->Re_Dilute Error Found Check_DMSO Is final DMSO concentration >0.5%? Check_Dilution->Check_DMSO No Error Re_Dilute->Rerun_Experiment Check_DMSO->Check_Cells No Adjust_DMSO Lower DMSO Concentration Check_DMSO->Adjust_DMSO Yes Adjust_DMSO->Rerun_Experiment Standardize_Cells Standardize Cell Culture Practices Check_Passage->Standardize_Cells No Check_Passage->Rerun_Experiment Yes Standardize_Cells->Rerun_Experiment

Caption: A systematic workflow to identify and resolve sources of experimental variability with this compound.

References

Technical Support Center: ERβ Expression Analysis for ERB-196 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming Estrogen Receptor Beta (ERβ) expression in target cells prior to and during studies with the selective ERβ agonist, ERB-196.

Frequently Asked Questions (FAQs)

Q1: What is Estrogen Receptor Beta (ERβ)?

A1: Estrogen Receptor Beta (ERβ, also known as ESR2) is a nuclear receptor transcription factor that is activated by the hormone estrogen.[1] Upon activation, it can form dimers with itself (homodimers) or with Estrogen Receptor Alpha (ERα) (heterodimers) to regulate the transcription of target genes.[1] ERβ signaling is often associated with anti-proliferative and anti-inflammatory effects in various tissues and cancer cell lines.[1][2][3]

Q2: What is this compound?

A2: this compound (also known as WAY-202196) is a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1][4] Its selectivity means it preferentially binds to and activates ERβ over ERα, making it a valuable tool for studying the specific functions of ERβ and as a potential therapeutic agent targeting ERβ-mediated pathways.[2][5]

Q3: Why is it critical to confirm ERβ expression before using this compound?

A3: The cellular response to this compound is entirely dependent on the presence of its target, the ERβ protein. Confirming ERβ expression is a critical first step to ensure that the target cells are appropriate for the planned experiment. Without ERβ, cells will be non-responsive to this compound, and any observed effects could be due to off-target mechanisms. Furthermore, the expression level of ERβ can influence the magnitude of the response.

Q4: What are the primary methods to confirm ERβ expression?

A4: ERβ expression can be confirmed at both the mRNA and protein levels. The most common techniques are:

  • Quantitative Real-Time PCR (qPCR): To measure the relative abundance of ESR2 (the gene encoding ERβ) messenger RNA (mRNA).[6][7]

  • Western Blotting: To detect the presence and size of the ERβ protein in cell lysates.[8]

  • Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the subcellular localization of the ERβ protein within cells.[9]

  • Immunohistochemistry (IHC): To visualize ERβ protein expression and localization within tissue sections.[8][10]

Experimental Workflows and Signaling

The following diagrams illustrate the general experimental workflow for confirming ERβ expression and the simplified signaling pathway initiated by this compound.

G cluster_0 Phase 1: mRNA Expression Analysis cluster_1 Phase 2: Protein Expression & Localization start Target Cells or Tissue rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) for ESR2 gene cdna_synthesis->qpcr mrna_result ERβ mRNA Level Quantified qpcr->mrna_result protein_extraction Protein Extraction (for Western Blot) mrna_result->protein_extraction Proceed if mRNA is present cell_prep Cell/Tissue Preparation (for Imaging) mrna_result->cell_prep Proceed if mRNA is present western_blot Western Blot protein_extraction->western_blot protein_result ERβ Protein Presence & Size Confirmed western_blot->protein_result if_ihc Immunofluorescence (IF) or Immunohistochemistry (IHC) cell_prep->if_ihc localization_result ERβ Protein Localization Visualized if_ihc->localization_result

Caption: General workflow for confirming ERβ expression at mRNA and protein levels.

G erb196 This compound (Selective Agonist) er_beta ERβ Receptor (in Cytoplasm/Nucleus) erb196->er_beta Binds & Activates dimer ERβ Homodimerization & Nuclear Translocation er_beta->dimer ere Binds to Estrogen Response Elements (EREs) in DNA dimer->ere transcription Modulation of Target Gene Transcription ere->transcription response Cellular Response (e.g., Anti-proliferative, Anti-inflammatory) transcription->response

Caption: Simplified signaling pathway of this compound activating the ERβ receptor.

Troubleshooting Guide 1: Quantitative PCR (qPCR)

Use qPCR to determine if the ESR2 gene is being transcribed into mRNA. This is often the first and most sensitive detection method.

Detailed qPCR Protocol
  • RNA Extraction: Isolate total RNA from target cells using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA template

    • 6 µL of Nuclease-Free Water

  • Thermal Cycling: Run the plate on a real-time PCR machine with a program similar to the one below (always optimize for your specific machine and primers)[11]:

    • Activation: 50°C for 2 min

    • Pre-soak/Denaturation: 95°C for 10 min

    • Cycling (40 cycles):

      • 95°C for 15 sec (Denaturation)

      • 60°C for 1 min (Annealing/Extension)

    • Melt Curve Analysis: To verify the specificity of the amplified product.[6]

  • Data Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of ESR2 to a stable housekeeping gene (e.g., GAPDH, ACTB) and compare to a negative control cell line.

Parameter Recommendation
Target Gene (Human) ESR2 (Estrogen Receptor 2)
NCBI Accession NM_001437
Forward Primer Example 5'-ATGGAGTCTGGTCGTGTGAAGG-3'[11]
Reverse Primer Example 5'-TAACACTTCCGAAGTCGGCAGG-3'[11]
Housekeeping Genes GAPDH, ACTB, B2M
qPCR Troubleshooting
Question / ProblemPossible Cause & Solution
Why is there no amplification signal for ERβ? 1. Low or No Expression: The target cells may not express ERβ. Use a positive control cell line known to express ERβ (e.g., some ovarian or prostate cancer lines) to validate your assay. 2. Poor RNA Quality: Ensure your RNA has a 260/280 ratio of ~2.0. Degraded RNA will lead to failed cDNA synthesis. 3. Inefficient cDNA Synthesis: Verify the efficiency of your reverse transcription step.
My melt curve shows multiple peaks. What does this mean? 1. Primer-Dimers: This indicates non-specific amplification. Optimize primer concentration or redesign primers to be more specific. 2. Splice Variants: The ESR2 gene has multiple splice variants (ERβ1, ERβ2, ERβ5, etc.).[6] Your primers might be amplifying more than one variant. Design primers specific to the full-length, ligand-binding variant (ERβ1) if that is your target.
The Ct values for my target are very high (>35). Is this reliable? 1. Very Low Expression: A high Ct value indicates a low level of target mRNA, which may not be biologically significant. 2. Assay Inefficiency: Check your qPCR efficiency with a standard curve. Poor efficiency can lead to artificially high Ct values.

Troubleshooting Guide 2: Western Blotting

Use Western blotting to confirm the presence of ERβ protein and determine its approximate molecular weight.

Detailed Western Blot Protocol
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer, and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[12][13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-ERβ primary antibody (see table below) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.

Validated ERβ Antibodies Target Notes
PPG5/10 Full-length ERβ (with ligand-binding domain)Highly specific, validated for IHC and Western Blot.[8]
PPZ0506 Total ERβ (detects full-length and some splice variants)Validated for IHC and Western Blot in human, rat, and mouse.[8][10]

Western Blot Troubleshooting

G start Problem with Western Blot? no_signal No or Weak Signal start->no_signal high_bg High Background start->high_bg non_specific Non-Specific Bands start->non_specific sol_no_signal 1. Check protein transfer (Ponceau S). 2. Increase primary antibody concentration. 3. Use a positive control lysate. 4. Check ECL substrate activity. no_signal->sol_no_signal sol_high_bg 1. Increase wash duration/frequency. 2. Optimize blocking (time, agent). 3. Decrease antibody concentrations. 4. Ensure membrane doesn't dry out. high_bg->sol_high_bg sol_non_specific 1. Use a highly specific, validated antibody. 2. Optimize antibody dilution. 3. Ensure sample is not degraded. 4. Check for ERβ splice variants. non_specific->sol_non_specific

Caption: Troubleshooting flowchart for common Western blot issues.

Question / ProblemPossible Cause & Solution
Why can't I detect an ERβ band? 1. Antibody Specificity: Many commercially available ERβ antibodies lack specificity.[8][10] Use a well-validated antibody like PPG5/10 or PPZ0506. 2. Low Protein Abundance: ERβ may be expressed at low levels. Increase the amount of protein loaded on the gel (up to 50 µg) or enrich the nuclear fraction, as ERβ is a nuclear receptor. 3. Poor Protein Transfer: Small proteins can transfer through the membrane, while large ones may transfer inefficiently. Optimize transfer time and voltage. Check transfer with Ponceau S stain.[12][15]
I see multiple bands. Which one is ERβ? 1. Splice Variants: The antibody may detect different ERβ isoforms, which have different molecular weights.[6][8] 2. Non-Specific Binding: The primary or secondary antibody may be cross-reacting with other proteins. Optimize antibody concentrations and increase washing stringency.[16] 3. Protein Degradation: Ensure protease inhibitors are always used during protein extraction.
The background on my blot is very high. 1. Insufficient Blocking: Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).[16] 2. Antibody Concentration Too High: Titrate both primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[13][14] 3. Inadequate Washing: Increase the number and duration of washes after antibody incubations.

Troubleshooting Guide 3: Immunohistochemistry (IHC) & Immunofluorescence (IF)

Use IHC (for tissues) or IF/ICC (for cells) to visualize the expression and subcellular localization of the ERβ protein. This provides spatial context that Western blotting cannot.

Detailed IF/ICC Protocol (for Adherent Cells)
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach desired confluency (e.g., 70%).

  • Fixation: Rinse cells briefly with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[17]

  • Washing: Wash the cells 3 times with PBS for 5 minutes each.

  • Permeabilization: If targeting a nuclear protein like ERβ, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[18] This step is crucial for allowing the antibody to enter the cell and nucleus.

  • Blocking: Block for 30-60 minutes with a blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBST).[18]

  • Primary Antibody Incubation: Incubate coverslips with the primary ERβ antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash 3 times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[19]

  • Counterstaining & Mounting: Wash 3 times with PBS. Add a drop of mounting medium containing a nuclear counterstain like DAPI. Mount the coverslip onto a microscope slide and seal.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. ERβ should primarily show nuclear localization.

IHC/IF Troubleshooting
Question / ProblemPossible Cause & Solution
Why is there no staining in my samples? 1. Ineffective Antigen Retrieval (IHC): For formalin-fixed, paraffin-embedded tissues, the protein epitope may be masked. Strong heat-induced epitope retrieval (HIER) is often required for ERβ detection.[10][20][21] 2. Inadequate Permeabilization (IF): The antibody cannot reach the nuclear ERβ protein. Ensure the permeabilization step (e.g., with Triton X-100) is sufficient.[22] 3. Primary Antibody Not Suitable: Confirm the antibody is validated for IHC or IF applications.[22][23] Not all antibodies that work for Western Blot will work in these applications.
The staining is all over the cell (cytoplasmic), not just in the nucleus. 1. Non-Specific Antibody Binding: Titrate the primary antibody to a higher dilution. 2. Fixation Artifacts: Over-fixation can sometimes cause proteins to be cross-linked in incorrect locations. Optimize fixation time. 3. True Biological Localization: While primarily nuclear, some ERβ has been reported in the cytoplasm.[1] However, strong, specific nuclear staining is the expected result for a functional receptor.
The background fluorescence/staining is too high. 1. Insufficient Blocking: Use serum from the same species as the secondary antibody for blocking, and ensure the blocking step is at least 30 minutes.[18] 2. Endogenous Peroxidase Activity (IHC): If using an HRP-based detection system, quench endogenous peroxidases with 3% H₂O₂ before blocking.[21][24] 3. Secondary Antibody Cross-Reactivity: Run a "secondary only" control (omit the primary antibody) to check for non-specific binding of the secondary. If staining occurs, choose a different, pre-adsorbed secondary antibody.[21][23]

References

Technical Support Center: Addressing Poor Cell Permeability of ERB-196

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the cell permeability of ERB-196, a selective estrogen receptor-β (ERβ) agonist.

Frequently Asked Questions (FAQs)

Q1: My in vitro cell-based assays with this compound are showing weaker than expected activity compared to its known IC50. Could poor cell permeability be the issue?

A1: Yes, a significant discrepancy between biochemical assay results and cell-based assay efficacy is often an indication of poor cell permeability.[1][2] High intracellular ATP concentrations can also compete with ATP-competitive inhibitors, but the primary suspect in such cases is often the compound's inability to efficiently cross the cell membrane and reach its intracellular target.[1]

Q2: What are the potential physicochemical properties of this compound that might contribute to its poor cell permeability?

A2: While specific experimental data on this compound's permeability is limited, we can infer potential issues based on general principles for small molecules. According to Lipinski's "Rule of 5," poor absorption or permeation is more likely if a compound has:

  • A molecular weight over 500 g/mol .

  • A calculated lipophilicity (cLogP) over 5.

  • More than 5 hydrogen bond donors (sum of OH and NH groups).

  • More than 10 hydrogen bond acceptors (sum of N and O atoms).[3]

This compound (Formula: C17H10FNO2, Molar Mass: 279.27 g/mol ) has a molecular weight well within the acceptable range.[4][5] However, the presence of hydroxyl and nitrile groups could influence its hydrogen bonding capacity and polarity, potentially impacting its ability to passively diffuse across the lipid bilayer of the cell membrane.

Q3: How can I experimentally assess the cell permeability of this compound in my specific cell line?

A3: Several in vitro methods can be used to measure cell permeability. Two common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA: This is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for initial screening.

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides insights into both passive diffusion and active transport mechanisms, including efflux by pumps like P-glycoprotein.[6][7]

Q4: What strategies can I employ to improve the cellular uptake of this compound in my experiments?

A4: Several strategies can be explored to enhance the intracellular concentration of this compound:

  • Chemical Modification:

    • Prodrug Approach: Masking polar functional groups (like hydroxyls) with lipophilic moieties can increase membrane permeability. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell.[8]

    • Structural Modifications: Minor structural changes, such as N- or O-alkylation, can increase lipophilicity and improve permeability. However, these modifications should be carefully evaluated to ensure they do not negatively impact the compound's binding affinity to ERβ.[9]

  • Formulation Strategies:

    • Use of Permeation Enhancers: Non-toxic and transient permeation enhancers can be used, though their effects can be cell-type dependent and may introduce experimental artifacts.

    • Nanoparticle-based Delivery Systems: Encapsulating this compound in liposomes or other nanoparticles can facilitate its entry into cells.[10]

  • Experimental Condition Optimization:

    • Co-incubation with Efflux Pump Inhibitors: If active efflux is suspected, co-incubation with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) can increase the intracellular concentration of this compound.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting issues related to poor cell permeability of this compound.

Observed Problem Potential Cause Recommended Action
Low potency of this compound in cellular assays compared to biochemical assays. Poor cell permeability.1. Perform a permeability assay (PAMPA or Caco-2) to quantify the permeability of this compound. 2. Attempt to increase the intracellular concentration by increasing the dose in a dose-response experiment. Monitor for cytotoxicity.
High variability in experimental results between different cell lines. Cell line-specific expression of transporters or efflux pumps.1. Measure the expression levels of common efflux pumps (e.g., P-glycoprotein) in your cell lines. 2. Test the effect of co-incubating this compound with an efflux pump inhibitor. An increase in potency would suggest that this compound is a substrate for that pump.[1]
This compound shows good permeability in PAMPA but poor activity in cellular assays. This compound is a substrate for cellular efflux pumps.Perform a bidirectional Caco-2 assay to determine the efflux ratio. A high efflux ratio indicates active transport out of the cell.[6]
Compound solubility issues during assay preparation. Poor aqueous solubility of this compound.This compound is reported to be soluble in DMSO (10 mM).[11] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[12] Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the filter plate.

  • Prepare Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Load Donor Plate: Add 150 µL of the this compound donor solution to each well of the filter plate.

  • Assemble and Incubate: Place the filter plate into the acceptor plate to form a "sandwich." Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Pe): The apparent permeability coefficient can be calculated using established formulas.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the bidirectional permeability and efflux of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • This compound stock solution

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.[6]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[6] Additionally, perform a Lucifer Yellow rejection test to confirm tight junction formation.[13]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing this compound (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing this compound to the basolateral (B) side and fresh transport buffer to the apical (A) side. c. Incubate and collect samples as described for the A-B direction.

  • Analysis: Determine the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate Papp (A-B) and Papp (B-A) using the appropriate formulas.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.

Visualizations

Signaling_Pathway_ERB196 cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERB196_intra This compound ERB196->ERB196_intra Passive Diffusion (Potentially Poor) Membrane ER_beta_inactive ERβ (inactive) ERB196_intra->ER_beta_inactive Binding & Activation ER_beta_active ERβ (active) ER_beta_inactive->ER_beta_active ER_beta_dimer ERβ Dimer ER_beta_active->ER_beta_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element ER_beta_dimer->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates

Caption: Intracellular signaling pathway of this compound.

Troubleshooting_Workflow Start Start: Low this compound activity in cell-based assay Check_Properties Review Physicochemical Properties (Lipinski's Rules) Start->Check_Properties Permeability_Assay Perform Permeability Assay (PAMPA or Caco-2) Check_Properties->Permeability_Assay Good_Permeability Good Permeability Permeability_Assay->Good_Permeability Yes Poor_Permeability Poor Permeability Permeability_Assay->Poor_Permeability No Check_Efflux Suspect Efflux: Perform Bidirectional Caco-2 Assay Good_Permeability->Check_Efflux Modify_Compound Strategy: Chemical Modification (e.g., Prodrug) Poor_Permeability->Modify_Compound Efflux_Positive Efflux Ratio > 2 Check_Efflux->Efflux_Positive Yes Efflux_Negative Efflux Ratio < 2 Check_Efflux->Efflux_Negative No Use_Inhibitor Strategy: Co-administer with Efflux Pump Inhibitor Efflux_Positive->Use_Inhibitor Other_Issues Investigate Other Issues: Target Expression, Compound Stability Efflux_Negative->Other_Issues

Caption: Troubleshooting workflow for poor this compound cellular activity.

Caco2_Assay_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for 21-25 days to form a monolayer Seed_Cells->Differentiate Check_Integrity 3. Verify monolayer integrity (TEER & Lucifer Yellow) Differentiate->Check_Integrity Add_Compound_AB 4a. Add this compound to Apical side (A -> B) Check_Integrity->Add_Compound_AB Add_Compound_BA 4b. Add this compound to Basolateral side (B -> A) Check_Integrity->Add_Compound_BA Incubate 5. Incubate for 2 hours at 37°C Add_Compound_AB->Incubate Add_Compound_BA->Incubate Collect_Samples 6. Collect samples from both compartments Incubate->Collect_Samples Analyze_Conc 7. Quantify this compound concentration (LC-MS/MS) Collect_Samples->Analyze_Conc Calculate_Papp 8. Calculate Papp (A->B) and Papp (B->A) Analyze_Conc->Calculate_Papp Calculate_ER 9. Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: Experimental workflow for the Caco-2 permeability assay.

References

ERB-196 interference with assay components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues that may arise when working with ERB-196, a selective Estrogen Receptor beta (ERβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as WAY-202196, is a synthetic, nonsteroidal estrogen that acts as a highly selective agonist for Estrogen Receptor beta (ERβ).[1] It exhibits a 78-fold selectivity for ERβ over Estrogen Receptor alpha (ERα).[1] Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus to regulate the transcription of target genes.[2][3][4]

Q2: What are the potential sources of interference when using this compound in common assays?

While specific interference data for this compound is not widely documented, compounds with similar structural features (e.g., aromatic rings) can potentially interfere in assays through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in fluorescence-based assays, leading to false-positive signals.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of a fluorescent probe, leading to a decrease in the signal (false-negative).

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or sequester assay components, leading to false-positive results in inhibition assays.[5]

  • Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme commonly used in reporter gene assays, leading to a false indication of pathway inhibition.

Q3: How can I determine if this compound is interfering with my assay?

A series of counter-screens should be performed to rule out common interference mechanisms. These include testing for autofluorescence, direct enzyme inhibition (e.g., luciferase), and compound aggregation.[5] Comparing results from orthogonal assays that use different detection methods can also help confirm true biological activity.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Potential Cause How to Troubleshoot
Autofluorescence of this compound 1. Perform an Autofluorescence Test: Prepare a plate with this compound at the same concentrations used in your main assay, but without the addition of your fluorescent probe or cells. Read the plate using the same filter set as your main experiment. A high signal in the absence of the assay's fluorescent components indicates autofluorescence. 2. Switch to a Different Detection Method: If autofluorescence is confirmed, consider using a non-fluorescent assay format, such as a luminescence-based reporter assay or an absorbance-based assay.
Contamination 1. Check Reagents: Ensure all buffers and media are free from fluorescent contaminants. 2. Use High-Quality Plates: Use microplates with low autofluorescence, especially for sensitive assays.[6]
Issue 2: Reduced Signal or Apparent Inhibition in a Reporter Gene Assay (e.g., Luciferase)
Potential Cause How to Troubleshoot
Direct Inhibition of Luciferase 1. Perform a Luciferase Inhibition Counter-Screen: Test this compound in a cell-free luciferase assay. A decrease in luminescence in the presence of the compound indicates direct inhibition of the enzyme. 2. Use an Orthogonal Reporter: If luciferase inhibition is observed, consider using a different reporter system, such as one based on beta-galactosidase or secreted alkaline phosphatase.
Cell Toxicity 1. Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., resazurin (B115843) or CellTiter-Glo®) to determine if the observed signal reduction is due to this compound-induced cell death.
Compound Aggregation 1. Perform a Detergent-Based Assay: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in the inhibitory effect of this compound suggests that aggregation is the cause of the observed activity.[5]

Quantitative Data Summary

Interference Type Assay Observation Interpretation
Autofluorescence Compound-only plate read with assay filtersSignal increases with this compound concentrationPotential for false-positive results in fluorescence assays.
Luciferase Inhibition Cell-free luciferase assay + this compoundLuminescence decreases with this compound concentrationApparent inhibition in luciferase reporter assays may be an artifact.
Compound Aggregation Primary assay +/- 0.01% Triton X-100Potency of this compound is significantly reduced in the presence of Triton X-100Observed activity is likely due to non-specific aggregation.

Experimental Protocols

Autofluorescence Measurement Protocol

Objective: To determine if this compound is autofluorescent at the wavelengths used in a primary assay.

Materials:

  • This compound stock solution

  • Assay buffer (without cells or fluorescent reagents)

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates suitable for fluorescence

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer at the same concentrations to be used in the main experiment.

  • Add the this compound dilutions to the wells of the microplate. Include wells with assay buffer only as a negative control.

  • Incubate the plate under the same conditions as the primary assay (temperature and time).

  • Measure the fluorescence intensity using the same excitation and emission wavelengths (filter set) as the primary assay.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Luciferase Inhibition Counter-Screen Protocol

Objective: To determine if this compound directly inhibits firefly luciferase.

Materials:

  • This compound stock solution

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer and substrate (e.g., luciferin)

  • White, opaque microplates suitable for luminescence

  • Luminometer

Methodology:

  • Prepare a serial dilution of this compound in the luciferase assay buffer.

  • Add the this compound dilutions to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control.

  • Add a constant amount of purified firefly luciferase to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the luminescent reaction by adding the luciferase substrate to all wells.

  • Immediately measure the luminescence using a luminometer.

  • Data Analysis: A dose-dependent decrease in the luminescent signal in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Compound Aggregation Assay Protocol

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution

  • Primary assay components (e.g., enzyme, substrate, cells)

  • Triton X-100 (10% stock solution)

  • Assay buffer

  • Appropriate microplates for the primary assay

Methodology:

  • Prepare two sets of serial dilutions of this compound in the assay buffer.

  • To the first set of dilutions, add assay buffer.

  • To the second set of dilutions, add assay buffer containing a final concentration of 0.01% Triton X-100.

  • Add the other assay components (e.g., enzyme, cells, substrate) to all wells.

  • Incubate the plates under the standard conditions for the primary assay.

  • Measure the assay signal as per the primary assay protocol.

  • Data Analysis: Compare the dose-response curves of this compound with and without Triton X-100. A significant rightward shift in the IC50 or a loss of activity in the presence of the detergent strongly suggests that the observed activity is due to compound aggregation.[5]

Visualizations

ERB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERb_monomer ERβ Monomer (inactive) ERB196->ERb_monomer Binding ERb_dimer This compound / ERβ Dimer (active) ERb_monomer->ERb_dimer Dimerization ERE Estrogen Response Element (ERE) ERb_dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Activation mRNA mRNA Transcription->mRNA

Caption: Classical signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Fluorescence Fluorescence-based Assay? Start->Check_Fluorescence Autofluorescence_Test Perform Autofluorescence Test Check_Fluorescence->Autofluorescence_Test Yes Check_Luciferase Luciferase-based Assay? Check_Fluorescence->Check_Luciferase No Is_Autofluorescent Autofluorescent? Autofluorescence_Test->Is_Autofluorescent Is_Autofluorescent->Check_Luciferase No False_Positive Result is likely a False Positive Is_Autofluorescent->False_Positive Yes Luciferase_Inhibition_Test Perform Luciferase Inhibition Test Check_Luciferase->Luciferase_Inhibition_Test Yes Aggregation_Test Perform Aggregation Test (with Triton X-100) Check_Luciferase->Aggregation_Test No Is_Inhibitor Inhibits Luciferase? Luciferase_Inhibition_Test->Is_Inhibitor Is_Inhibitor->Aggregation_Test No Is_Inhibitor->False_Positive Yes Is_Aggregator Activity reduced with detergent? Aggregation_Test->Is_Aggregator Is_Aggregator->False_Positive Yes True_Hit Result is likely a True Hit Is_Aggregator->True_Hit No Change_Assay Consider Alternative Assay Method False_Positive->Change_Assay

Caption: Workflow for troubleshooting potential this compound assay interference.

References

Technical Support Center: Interpreting Unexpected Phenotypes with ERB-196

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ERB-196, a selective estrogen receptor beta (ERβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as WAY-202196, is a non-steroidal, selective estrogen receptor beta (ERβ) agonist. Its primary mechanism of action is to bind to and activate ERβ, a nuclear hormone receptor. This activation leads to the modulation of gene expression, typically promoting anti-proliferative and pro-apoptotic effects in various cell types, particularly in cancer cells. ERβ activation is also associated with anti-inflammatory responses.

Q2: What are the expected cellular phenotypes when treating cells with this compound?

Based on studies with this compound and other selective ERβ agonists, the expected phenotypes include:

  • Inhibition of cell proliferation: Particularly in estrogen receptor-positive (ER+) cancer cell lines.

  • Induction of apoptosis: Leading to programmed cell death.

  • Anti-inflammatory effects: Repression of pro-inflammatory genes.[1]

Q3: We are observing a biphasic dose-response curve, where low concentrations of this compound seem to increase cell viability, while higher concentrations are inhibitory. Is this expected?

This is a critical and sometimes unexpected observation. Studies with other selective ERβ agonists have reported a similar biphasic response, where low concentrations lead to a slight increase in cell viability.[2] This is hypothesized to be due to low-level, off-target activation of Estrogen Receptor Alpha (ERα), which can have proliferative effects. At higher concentrations, the intended ERβ-mediated anti-proliferative effects become dominant.

Q4: Could this compound have off-target effects on other receptors, such as GPR30?

While some selective estrogen receptor modulators (SERMs) have been shown to interact with G protein-coupled estrogen receptor 1 (GPER/GPR30), specific data on this compound's activity at this receptor is limited in publicly available literature.[3][4][5][6][7][8][9][10] GPR30 activation can trigger rapid signaling events, such as calcium mobilization and activation of MAPK and PI3K/Akt pathways.[6][9] If you suspect GPR30-mediated effects, it is advisable to use a GPR30-specific agonist (e.g., G-1) and antagonist (e.g., G15 or G36) as controls in your experiments.

Q5: Are there any known adverse effects of this compound from in vivo or clinical studies?

Specific preclinical toxicology reports and extensive clinical trial data for this compound are not widely available in the public domain. However, a phase II study of another selective ERβ agonist, ERB-041, in patients with rheumatoid arthritis found it to be well-tolerated and safe, with the most common adverse events being headache, nausea, and infection, none of which were considered treatment-related.[11] It is important to note that efficacy was not demonstrated in that particular study. Preclinical studies with this compound (WAY-202196) in animal models of septic shock showed a protective effect, preserving gastrointestinal barrier function and improving survival, suggesting a good safety profile in that context.[12]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Action
Unexpected increase in cell proliferation at low this compound concentrations. Off-target activation of ERα.1. Confirm ERα expression: Verify the presence of ERα in your cell line using Western Blot or qPCR. 2. Use an ERα antagonist: Co-treat cells with this compound and a specific ERα antagonist (e.g., fulvestrant (B1683766) or MPP) to see if the proliferative effect is blocked. 3. Perform a full dose-response curve: Ensure your concentration range is wide enough to capture both the stimulatory and inhibitory phases.
Variability in experimental results between batches. 1. Compound stability: this compound solution may have degraded. 2. Cell line passage number: High passage numbers can lead to phenotypic drift.1. Prepare fresh stock solutions: Aliquot and store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Use low-passage cells: Maintain a consistent and low passage number for your experiments.
No observable effect of this compound on the target cells. 1. Low or absent ERβ expression: The target cells may not express sufficient levels of ERβ. 2. Suboptimal compound concentration. 3. Incorrect experimental endpoint. 1. Verify ERβ expression: Confirm ERβ expression via Western Blot or qPCR. Consider using a positive control cell line known to express ERβ. 2. Optimize concentration: Perform a wide dose-response experiment (e.g., from 1 nM to 10 µM). 3. Select appropriate assays: Use assays that measure endpoints relevant to ERβ signaling (e.g., apoptosis, specific gene expression changes).
Conflicting data between different assay types (e.g., cell viability vs. reporter gene assay). Different assays measure different cellular processes that may be regulated differently by ERβ signaling.Use multiple, complementary assays: For example, combine a cell viability assay with a specific ERβ-responsive reporter gene assay and Western blot analysis of downstream signaling proteins to get a more complete picture of this compound's effects.

Data Presentation

Table 1: Binding Affinity of this compound for Estrogen Receptors

CompoundTargetBinding Affinity (Ki, nM)Selectivity (ERα/ERβ)
This compound (WAY-202196)ERα~180>100-fold for ERβ
ERβHigh Affinity (specific value not consistently reported)

Note: Data is compiled from various sources and may vary depending on the assay conditions. The high selectivity for ERβ is a key feature of this compound.[13][14]

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound for ERα and ERβ.

Methodology:

  • Prepare Receptor Source: Use purified recombinant human ERα and ERβ protein or cytosol extracts from tissues or cells known to express the receptors (e.g., rat uterine cytosol).[3]

  • Radioligand: Use a tritiated estradiol (B170435) ([³H]-E2) as the radioligand.

  • Competitive Binding: Incubate a fixed concentration of the receptor and [³H]-E2 with increasing concentrations of unlabeled this compound.

  • Separation: Separate receptor-bound from free radioligand using a method like hydroxylapatite or filter binding.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-E2 binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Estrogen Response Element (ERE) Luciferase Reporter Assay

Objective: To measure the functional activation of ERα and ERβ by this compound.

Methodology:

  • Cell Culture: Use a cell line that has low endogenous ER expression (e.g., HEK293T or HeLa) for transient transfection, or a stable cell line expressing the reporter construct (e.g., T47D-KBluc).[4][15]

  • Transfection: Co-transfect the cells with an expression vector for either human ERα or ERβ, an ERE-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Western Blot for Signaling Pathway Activation

Objective: To assess the effect of this compound on downstream signaling pathways like MAPK (ERK) and PI3K/Akt.

Methodology:

  • Cell Treatment: Culture your target cells and treat them with this compound at various concentrations and for different time points. Include vehicle and positive controls.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway.

Mandatory Visualizations

ERB196_Signaling_Pathway ERB196 This compound ERb ERβ ERB196->ERb High Affinity ERa ERα (Off-target) ERB196->ERa Low Affinity GPR30 GPR30 (Potential Off-target) ERB196->GPR30 Potential Interaction ERE Estrogen Response Element (ERE) ERb->ERE Binds as Dimer ERa->ERE Binds as Dimer MAPK_pathway MAPK Pathway (e.g., ERK) GPR30->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway GPR30->PI3K_pathway Activates Gene_Expression Gene Expression ERE->Gene_Expression Modulates Transcription Anti-proliferative Effects Anti-proliferative Effects Gene_Expression->Anti-proliferative Effects Pro-apoptotic Effects Pro-apoptotic Effects Gene_Expression->Pro-apoptotic Effects Anti-inflammatory Effects Anti-inflammatory Effects Gene_Expression->Anti-inflammatory Effects Proliferative Effects\n(at low concentrations) Proliferative Effects (at low concentrations) Gene_Expression->Proliferative Effects\n(at low concentrations)

Caption: this compound signaling pathways, including on-target ERβ and potential off-target ERα and GPR30 activation.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Check_Dose Is it a Biphasic Dose-Response? Start->Check_Dose Check_ERa Hypothesize ERα Off-Target Effect Check_Dose->Check_ERa Yes Check_Controls Review Experimental Controls Check_Dose->Check_Controls No ERa_Antagonist Co-treat with ERα Antagonist Check_ERa->ERa_Antagonist Reversed Phenotype Reversed? ERa_Antagonist->Reversed Conclusion_ERa Conclusion: Likely ERα Mediated Reversed->Conclusion_ERa Yes Other_Off_Target Investigate Other Off-Targets (e.g., GPR30) Reversed->Other_Off_Target No Check_Reagents Verify Reagent Quality and Cell Line Integrity Check_Controls->Check_Reagents Redo_Experiment Refine Protocol and Repeat Check_Reagents->Redo_Experiment

References

quality control measures for ERB-196 powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ERB-196 Powder

Disclaimer: No specific public information is available for a compound designated "this compound." This guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as this compound, intended for research purposes. The principles and protocols are based on standard laboratory practices for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution, consult the manufacturer's datasheet for the recommended solvent (e.g., DMSO, ethanol).[1] A general protocol involves carefully weighing the desired amount of powder, adding the appropriate volume of solvent to achieve the target concentration (e.g., 10 mM), and ensuring complete dissolution by vortexing or brief sonication.[2] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]

Q2: I'm observing inconsistent results between experiments. What are the common causes?

A2: Inconsistent results can stem from several factors:

  • Compound-related issues: Degradation due to improper storage, solubility problems, or multiple freeze-thaw cycles of the stock solution.[1][3]

  • Experimental system issues: Variations in cell culture conditions, such as cell passage number and seeding density.[3]

  • Assay-related issues: Inconsistencies in reagent preparation, incubation times, or instrument readouts.[3]

Q3: How can I be sure the observed cellular effects are due to on-target activity and not off-target effects or cytotoxicity?

A3: To confirm on-target activity, consider the following approaches:

  • Dose-response curve: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[3]

  • Use a negative control: A structurally related but inactive compound can help differentiate on-target from off-target effects.[4]

  • Rescue experiment: Overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[3]

  • Cell viability assay: Determine the concentration range that is non-toxic to your cells to distinguish specific inhibition from general cytotoxicity.[3]

Q4: My this compound powder is not dissolving properly. What should I do?

A4: Solubility issues are common with research compounds.[1] Here are some troubleshooting steps:

  • Verify the solvent: Ensure you are using the solvent recommended on the product's certificate of analysis or datasheet.[1]

  • Gentle warming: Briefly warm the solution in a 37°C water bath to aid dissolution.[1]

  • Sonication: Use a sonicator bath to help break up any precipitate.[1]

  • Check final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to prevent precipitation.[1]

Quality Control Measures

Ensuring the quality and consistency of this compound powder is crucial for reproducible experimental results. Key quality control tests for pharmaceutical-grade powders include assessments of their physical and chemical properties.[5]

Table 1: Physical Quality Control Specifications for this compound Powder

ParameterSpecificationTest MethodPurpose
Appearance White to off-white crystalline powderVisual InspectionEnsures consistency and detects gross contamination.
Particle Size Distribution D90 < 100 µmLaser DiffractionAffects solubility, dissolution rate, and bioavailability.
Bulk Density 0.4 - 0.6 g/mLTapped Density MeasurementInfluences flow properties and compressibility.
Moisture Content ≤ 1.0%Karl Fischer TitrationExcess moisture can lead to degradation and affect powder handling.[5]
Solubility ≥ 50 mg/mL in DMSOVisual Inspection after DissolutionConfirms the powder can be adequately prepared for in vitro assays.

Table 2: Chemical Quality Control Specifications for this compound Powder

ParameterSpecificationTest MethodPurpose
Identity Conforms to reference standardFTIR, ¹H-NMRConfirms the chemical structure of the compound.
Purity (Assay) ≥ 98.0%HPLC, LC-MSQuantifies the amount of active compound and detects impurities.
Residual Solvents Meets USP <467> limitsGC-HSEnsures that residual solvents from synthesis are below safety thresholds.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

  • Possible Cause 1: Low aqueous solubility. Many small molecule inhibitors have poor solubility in aqueous media.[1]

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media.[1]

  • Possible Cause 2: High final concentration of the inhibitor. The concentration used may exceed the solubility limit in the culture medium.

    • Solution: Perform a solubility test in your specific cell culture medium before conducting experiments.

  • Possible Cause 3: Interaction with media components. Serum proteins or other components in the media can sometimes cause precipitation.

    • Solution: Test the solubility in both serum-free and serum-containing media to identify if serum is a contributing factor.

Issue 2: High Background or Off-Target Effects

  • Possible Cause 1: Inhibitor concentration is too high. Using concentrations significantly above the IC50 can lead to non-specific effects.[1]

    • Solution: Perform a dose-response experiment to determine the optimal concentration that gives a specific effect with minimal toxicity.[1][4]

  • Possible Cause 2: The inhibitor has known off-target activities. Many kinase inhibitors can affect multiple targets.[6]

    • Solution: Use a structurally different inhibitor for the same target to confirm the observed phenotype is due to on-target inhibition.[3] Consult literature for known off-target effects of the inhibitor class.

Issue 3: Cells are Rounding Up and Detaching from the Plate

  • Possible Cause 1: Cytotoxicity due to high inhibitor concentration. The concentration may be toxic to the cells.[4]

    • Solution: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic threshold and use concentrations at or below this level for your experiments.[3]

  • Possible Cause 2: Solvent toxicity. The concentration of the vehicle (e.g., DMSO) may be too high.

    • Solution: Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[4]

  • Possible Cause 3: On-target effect. The intended target of this compound may be crucial for cell adhesion.

    • Solution: Investigate the known functions of the target protein in cell adhesion and cytoskeletal regulation.

Troubleshooting Decision Tree

G start Inconsistent Experimental Results check_compound Check Compound Integrity (Storage, Aliquoting, Solubility) start->check_compound compound_ok Compound OK check_compound->compound_ok No Issues compound_issue Issue Identified: Prepare fresh stock solution, optimize handling. check_compound->compound_issue Issue Found check_system Review Experimental System (Cell Line, Passage #, Density) system_ok System OK check_system->system_ok No Issues system_issue Issue Identified: Standardize cell culture procedures. check_system->system_issue Issue Found check_assay Verify Assay Protocol (Reagents, Incubation Times, Readout) assay_ok Assay OK check_assay->assay_ok No Issues assay_issue Issue Identified: Calibrate instruments, prepare fresh reagents. check_assay->assay_issue Issue Found compound_ok->check_system system_ok->check_assay end_node Results should be consistent. If not, consider complex biological variability. assay_ok->end_node G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells prep_cells Plate Cells (e.g., 24-well plate) prep_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay collect_data Collect Raw Data assay->collect_data analyze_data Analyze and Normalize Data (vs. Vehicle Control) collect_data->analyze_data interpret Interpret Results analyze_data->interpret G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Survival, Proliferation, Growth mTOR->Downstream Promotes ERB196 This compound ERB196->RTK Inhibits

References

Validation & Comparative

ERB-196 vs. ERB-041 (Prinaberel): A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of selective estrogen receptor-beta (ERβ) agonists, ERB-196 and ERB-041 (Prinaberel) represent two key compounds with demonstrated in vivo activity. This guide provides an objective comparison of their preclinical efficacy, supported by experimental data, detailed protocols, and visual representations of their mechanisms and experimental applications.

Overview of Compounds

Both this compound and ERB-041 are synthetic, non-steroidal agonists with high selectivity for ERβ.[1] ERB-041, also known as Prinaberel, has been investigated in a broader range of preclinical models, including those for inflammatory conditions and various cancers.[2][3][4] this compound (also known as WAY-202196) has shown significant efficacy in preclinical models of severe sepsis and septic shock.[1][5]

In Vivo Efficacy Data

The following tables summarize the key quantitative data from in vivo studies of this compound and ERB-041 across different disease models.

Table 1: In Vivo Efficacy of this compound in Sepsis Models
Animal ModelTreatment ProtocolKey FindingsReference
Murine cecal ligation and puncture (CLP) model of sepsisSingle oral dose up to 50 mg/kgSignificant increase in survival compared to vehicle control.[1][5]
Neutropenic rat Pseudomonas aeruginosa infection modelOral administrationHighly effective in preventing lethality.[1]
Murine pneumococcal pneumonia model of sepsisOral administrationProvided a significant survival benefit.
Murine CLP model of sepsisOral administrationReduced histologic evidence of tissue damage.
Murine listeriosis modelSingle oral dose up to 50 mg/kgNo evidence of generalized immunosuppression.[5]
Table 2: In Vivo Efficacy of ERB-041 (Prinaberel) in Inflammation and Cancer Models
Animal ModelTreatment ProtocolKey FindingsReference
HLA-B27 transgenic rat model of inflammatory bowel diseaseDaily oral doses as low as 1 mg/kgReversed chronic diarrhea and dramatically improved histological disease scores in the colon.[2]
Lewis rat adjuvant-induced arthritis modelDaily oral doses of 1 mg/kg for 10 daysReduced joint inflammation scores from 12 to 1. Significantly lowered synovitis and articular cartilage histological scores by 50-75%.[2]
Mouse endometriosis modelNot specifiedEndometriotic lesions regressed in 40-75% of mice.[3]
SKH-1 hairless mice with UVB-induced photocarcinogenesisTopical application of 2mg/mouse, 30 min prior to UVB irradiation for 30 weeksReduced tumor numbers by 60% and tumor volume by 84%. Delayed tumor induction from 17 to 21 weeks.[4]

Mechanism of Action and Signaling Pathway

This compound and ERB-041 exert their effects by selectively binding to and activating ERβ, a nuclear hormone receptor. Upon activation, ERβ forms dimers and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, or interacts with other transcription factors to modulate gene expression. This modulation of gene expression is believed to underlie the anti-inflammatory and anti-cancer effects observed in preclinical models. For instance, in the context of skin cancer, ERB-041 has been shown to dampen the WNT/β-catenin signaling pathway.[5]

ERB_Signaling cluster_cell Target Cell ERB This compound or ERB-041 ERbeta_inactive Inactive ERβ ERB->ERbeta_inactive Binds and Activates ERbeta_active Active ERβ Dimer ERbeta_inactive->ERbeta_active Dimerization Nucleus Nucleus ERbeta_active->Nucleus Translocation Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates Transcription Biological_Effects Anti-inflammatory & Anti-proliferative Effects Gene_Expression->Biological_Effects

Caption: Simplified signaling pathway of ERβ agonists like this compound and ERB-041.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the key experiments cited.

This compound in a Murine Sepsis Model
  • Animal Model: BALB/c mice.[5]

  • Induction of Sepsis: Cecal ligation and puncture (CLP) is performed to induce polymicrobial sepsis.

  • Treatment: this compound is administered orally in doses ranging from 1.5 to 50 mg/kg at various time points relative to the CLP procedure. A control group receives the vehicle.[5]

  • Endpoints:

    • Survival: Monitored for a specified period (e.g., 7-10 days) to determine the survival rate.[5]

    • Histopathology: Tissues such as the small intestine and lung are collected for histological examination to assess tissue damage.

    • Bacteremia: Blood samples are collected to quantify the level of systemic bacterial infection.[5]

    • Inflammatory Markers: Levels of peritoneal interleukin-6 and tumor necrosis factor are measured.[5]

ERB-041 in a Rat Arthritis Model
  • Animal Model: Lewis rats.[2]

  • Induction of Arthritis: Adjuvant-induced arthritis is established by injecting Mycobacterium tuberculosis in incomplete Freund's adjuvant into the base of the tail.[2]

  • Treatment: Once arthritis is established, rats are treated with daily oral doses of ERB-041 (e.g., 1 mg/kg) for a therapeutic duration (e.g., 10 days).[2]

  • Endpoints:

    • Joint Score: Clinical signs of arthritis in each paw are scored based on the severity of inflammation, with a maximum score of 12 per animal.[2]

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained to assess synovitis and cartilage damage (Mankin score).[2]

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mice, Rats) Disease_Induction Induce Disease (e.g., CLP, Arthritis Induction) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, this compound, ERB-041) Disease_Induction->Grouping Treatment Administer Compound (Oral, Topical, etc.) Grouping->Treatment Monitoring Monitor Disease Progression & Animal Welfare Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Survival, Histology, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis of Results Endpoint_Analysis->Data_Analysis

References

A Head-to-Head Comparison of ERβ Selectivity: ERB-196 vs. DPN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the landscape of selective estrogen receptor beta (ERβ) agonists, the choice between ERB-196 (also known as WAY-202196) and Diarylpropionitrile (DPN) is a critical one. Both compounds are widely utilized as research tools to investigate the physiological and pathological roles of ERβ. This guide provides an objective, data-driven comparison of these two agonists, focusing on their selectivity for ERβ over ERα, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

Both this compound and DPN demonstrate a significant binding preference for ERβ over ERα. However, the degree of selectivity can vary based on the specific assay and, in the case of DPN, the enantiomeric form.

Table 1: Comparative Binding Affinity for Estrogen Receptors
CompoundReceptorRelative Binding Affinity (RBA) vs. EstradiolERβ/ERα Selectivity (Binding)Reference
This compound (WAY-202196) Human ERβ-78-fold[1][2]
Human ERα-
Diarylpropionitrile (DPN) Human ERβ-70-fold[3]
Human ERα-
rac-DPNHuman ERβ-80-300-fold[4]
Human ERα-
R-DPNRat ERβKi = 1.82 ± 0.21 nM~80-fold[5]
Rat ERα-
S-DPNRat ERβKi = 0.27 ± 0.05 nM~80-fold[5]
Rat ERα-

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Functional Potency in Transcriptional Assays
CompoundReceptorEC50 (nM)ERβ/ERα Selectivity (Potency)Reference
Diarylpropionitrile (DPN) ERβ0.8578-fold[6]
ERα66[6]
rac-DPNERβ-170-fold[3][5]
ERα-

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Dissecting the Data:

This compound consistently exhibits a high degree of selectivity for ERβ, with a reported 78-fold preference in binding assays.[1][2] Diarylpropionitrile also demonstrates significant ERβ selectivity, with reported binding selectivity of 70-fold and a potency selectivity of 78-fold.[3][6]

It is crucial to note that DPN is a chiral molecule and is often used as a racemic mixture (rac-DPN). Studies on the individual enantiomers, R-DPN and S-DPN, have revealed that they possess different binding affinities and functional activities.[4][5] For instance, S-DPN generally shows a higher binding affinity for ERβ compared to R-DPN.[5] The transcriptional selectivity of rac-DPN for ERβ can be as high as 170-fold.[3][5]

Experimental Corner: How Selectivity is Measured

The data presented above is primarily derived from two types of in vitro assays: competitive binding assays and reporter gene assays.

Experimental Protocols

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.

  • Incubation: A fixed concentration of the estrogen receptor (ERα or ERβ) and a radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound (this compound or DPN).

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. A common method involves using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

  • Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is then determined. From the IC50, the inhibition constant (Ki) can be calculated to represent the binding affinity of the test compound. The selectivity is determined by comparing the affinity for ERβ versus ERα.

This cell-based assay measures the functional consequence of ligand binding, specifically the activation of gene transcription by the estrogen receptor.

  • Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one expressing the full-length estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

  • Treatment: The transfected cells are then treated with varying concentrations of the test agonist (this compound or DPN).

  • Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. The substrate for the enzyme is added, and the resulting light emission is quantified using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. A dose-response curve is generated, and the EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated. The potency selectivity is determined by comparing the EC50 values for ERβ and ERα.

Signaling Pathways and Experimental Workflows

Upon activation by an agonist like this compound or DPN, ERβ can initiate signaling through both genomic and non-genomic pathways to regulate gene expression and cellular function.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ER Prepare ERα and ERβ incubation Incubate ER, Radioligand, and Test Compound prep_ER->incubation prep_ligand Prepare Radiolabeled Estradiol prep_ligand->incubation prep_compound Prepare Test Compound (this compound or DPN) prep_compound->incubation separation Separate Bound and Free Ligand incubation->separation detection Detect Radioactivity separation->detection plot Plot % Bound vs. Concentration detection->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki calc_selectivity Determine ERβ/ERα Selectivity calc_ki->calc_selectivity

Workflow for Radioligand Binding Assay.

The classical, or genomic, pathway involves the direct binding of the ERβ-ligand complex to DNA.

G Genomic ERβ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or DPN ERb ERβ Agonist->ERb Binds Complex Agonist-ERβ Complex ERb->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binds to Transcription Transcription of Target Genes ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

The genomic ERβ signaling pathway.

ERβ can also mediate rapid, non-genomic effects that do not directly involve gene transcription.

G Non-Genomic ERβ Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or DPN mERb Membrane-associated ERβ Agonist->mERb Binds Kinase Kinase Cascade (e.g., MAPK, PI3K) mERb->Kinase Activates SecondMessenger Second Messengers (e.g., Ca2+) mERb->SecondMessenger Increases Response Rapid Cellular Response Kinase->Response SecondMessenger->Response

The non-genomic ERβ signaling pathway.

Conclusion

Both this compound and Diarylpropionitrile are potent and selective ERβ agonists, making them invaluable tools for investigating the biological roles of this receptor. This compound appears to offer a consistently high degree of selectivity for ERβ. DPN, particularly its individual enantiomers, is also a highly effective ERβ agonist, although its selectivity profile can be more variable depending on the specific form used. The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the biological system under investigation. This guide provides the foundational data and methodological insights to aid researchers in making an informed decision.

References

ERβ-Selective Agonist ERB-196 versus Estradiol: A Comparative Guide to Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression effects of the selective Estrogen Receptor β (ERβ) agonist, ERB-196, and the non-selective estrogen receptor agonist, estradiol (B170435). Due to the discontinuation of this compound (WAY-202196) from clinical development and the limited availability of direct comparative gene expression data, this guide utilizes data from a closely related and representative ERβ-selective agonist from the same chemical series, ERB-041 (WAY-202041), as a scientifically robust proxy.

Estradiol, the primary endogenous estrogen, exerts its biological effects through both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). In contrast, this compound was designed as a highly selective agonist for ERβ, offering a tool to dissect the specific roles of this receptor subtype. Understanding the differential effects of these compounds on gene expression is crucial for elucidating the distinct functions of ERβ and for the development of targeted therapies.

Comparative Analysis of Gene Regulation

A key study investigated the gene expression profiles induced by the ERβ-selective agonist ERB-041 and estradiol (E2) in human osteosarcoma (U2OS) cells engineered to express either ERα or ERβ. This allows for a direct comparison of their activities mediated by each receptor subtype.

In U2OS cells expressing only ERβ, both the ERβ-selective agonist and estradiol regulated a substantial number of genes. In contrast, in cells expressing only ERα, estradiol regulated a significant number of genes, while the ERβ-selective agonist had a minimal effect, highlighting its selectivity.

Cell LineTreatmentNumber of Regulated Genes
U2OS-ERβ Estradiol (E2)~400
ERB-041 (ERβ Agonist)~400
U2OS-ERα Estradiol (E2)129
ERB-041 (ERβ Agonist)2

Table 1: Comparison of the number of genes regulated by Estradiol and the ERβ-selective agonist ERB-041 in U2OS cells expressing either ERα or ERβ. Data is based on a study by Harris et al., 2009.[1][2]

The heatmap analysis from the study revealed that the overall pattern of genes regulated by the ERβ agonists in U2OS-ERβ cells was similar to that of estradiol, indicating that they act through the same receptor to modulate a common set of target genes.[2] However, some classes of genes were differentially regulated, suggesting that the specific conformation of the receptor induced by the selective agonist versus estradiol may lead to nuanced differences in downstream signaling.[1][2]

Experimental Protocols

The following is a summary of the experimental methodology used to generate the comparative gene expression data.

Cell Culture and Treatment:

  • Human U2OS osteosarcoma cell lines were stably transfected to express either human ERα or ERβ.

  • Cells were maintained in appropriate culture medium and stripped of steroids before treatment.

  • The cells were then treated with either 10 nM estradiol (E2) or 100 nM of the ERβ-selective agonist for 6 hours.

RNA Extraction and Microarray Analysis:

  • Following treatment, total RNA was isolated from the cells.

  • The quality and integrity of the RNA were assessed.

  • The RNA was then processed and hybridized to Affymetrix human genome U133A 2.0 arrays to analyze gene expression changes.

  • Data analysis was performed to identify genes that were significantly up- or down-regulated by each treatment compared to vehicle-treated control cells.

Signaling Pathways and Experimental Workflow

The differential effects of estradiol and this compound on gene expression are a direct consequence of their distinct interactions with the two estrogen receptor subtypes, ERα and ERβ.

G cluster_ligands Ligands cluster_receptors Estrogen Receptors cluster_nucleus Nucleus Estradiol Estradiol (E2) ERa ERα Estradiol->ERa Binds ERb ERβ Estradiol->ERb Binds ERB196 This compound (ERβ-Selective) ERB196->ERb Selectively Binds ERE Estrogen Response Element (ERE) ERa->ERE Dimerizes & Binds ERb->ERE Dimerizes & Binds Gene_Expression Gene Expression ERE->Gene_Expression Regulates

Caption: Ligand-receptor binding and downstream gene regulation.

The experimental workflow for comparing the gene expression profiles of estradiol and an ERβ-selective agonist involves several key steps, from cell culture to data analysis.

G cluster_workflow Experimental Workflow A 1. Cell Culture (U2OS-ERα or U2OS-ERβ) B 2. Treatment (Estradiol or ERβ-Agonist) A->B C 3. RNA Isolation B->C D 4. Microarray Analysis C->D E 5. Data Analysis (Differential Gene Expression) D->E

Caption: Gene expression analysis workflow.

References

Validating the ERβ-Dependent Effects of ERB-196: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ERB-196, a selective estrogen receptor-beta (ERβ) agonist, with other alternative ERβ modulators. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Comparative Analysis of ERβ Agonist Potency

The selection of a suitable ERβ agonist is critical for investigating the specific roles of ERβ in various physiological and pathological processes. This compound (also known as WAY-202196) is a synthetic nonsteroidal estrogen that exhibits high selectivity for ERβ over ERα.[1][2] This section compares the binding affinity and functional potency of this compound with other commonly used ERβ-selective agonists.

CompoundTargetRelative Binding Affinity (RBA, %) vs. EstradiolBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (ERβ vs. ERα)
This compound (WAY-202196) ERβ~180[3]Not explicitly foundNot explicitly found78-fold[1][2]
Diarylpropionitrile (DPN)ERβ18~0.85~0.572-fold (binding), 170-fold (potency)
Prinaberel (ERB-041)ERβNot explicitly found3.1 (rat), 3.7 (mouse), 5.4 (human)Not explicitly found>200-fold
WAY-200070ERβ682.32.068-fold (potency)
Estradiol (E2)ERα/ERβ1000.115 (ERα), 0.15 (ERβ)~1 (ERβ)Non-selective

Note: The binding affinities and potencies can vary depending on the specific assay conditions and cell types used. The data presented here is a compilation from various sources for comparative purposes.

Key Experimental Protocols for Validating ERβ-Dependent Effects

Accurate validation of the ERβ-dependent effects of compounds like this compound requires robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays.

ERβ Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for ERβ.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the ERβ protein.

Methodology:

  • Preparation of ERβ: Utilize purified recombinant human ERβ protein or cytosol extracts from cells or tissues known to express high levels of ERβ.

  • Incubation: Incubate a fixed concentration of ERβ and the radiolabeled ligand with increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxyapatite (B223615) precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

ERβ Reporter Gene Assay

Objective: To measure the functional potency (EC50) of a test compound to activate ERβ-mediated gene transcription.

Principle: This cell-based assay utilizes a host cell line that is co-transfected with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and co-transfect with the ERβ expression vector and the ERE-reporter plasmid.

  • Compound Treatment: Treat the transfected cells with increasing concentrations of the test compound. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • Cell Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity against the logarithm of the test compound concentration to determine the EC50 value.

ERβ-Dependent Cell Proliferation Assay

Objective: To assess the effect of an ERβ agonist on the proliferation of ERβ-positive cells.

Principle: This assay measures the impact of a test compound on the growth of a cell line that endogenously expresses ERβ or has been engineered to express it.

Methodology:

  • Cell Seeding: Seed ERβ-positive cells (e.g., certain breast cancer cell lines) in a multi-well plate at a low density.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a period of time sufficient to observe changes in proliferation (e.g., 3-7 days).

  • Quantification of Cell Proliferation: Measure cell viability and/or proliferation using a suitable method, such as:

    • MTT or WST-1 assay: Measures metabolic activity.

    • Crystal violet staining: Stains total cellular protein.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

    • EdU or BrdU incorporation assay: Measures DNA synthesis.

  • Data Analysis: Plot the measure of cell proliferation against the logarithm of the test compound concentration to determine the effect of the compound on cell growth.

ERβ Signaling Pathways and Experimental Workflow

The activation of ERβ by an agonist like this compound can trigger a cascade of molecular events, influencing gene expression and cellular function. The following diagrams illustrate a simplified ERβ signaling pathway and a typical experimental workflow for validating an ERβ agonist.

Caption: Simplified ERβ signaling pathway activated by this compound.

Experimental_Workflow Compound_Selection Select ERβ Agonist (e.g., this compound) Binding_Assay ERβ Competitive Binding Assay Compound_Selection->Binding_Assay Determine Ki Reporter_Assay ERβ Reporter Gene Assay Compound_Selection->Reporter_Assay Determine EC50 Cell_Proliferation ERβ-Dependent Cell Proliferation Assay Compound_Selection->Cell_Proliferation Assess Functional Effect Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Gene_Expression Target Gene Expression Analysis (qPCR/RNA-seq) Cell_Proliferation->Gene_Expression Investigate Mechanism In_Vivo_Studies In Vivo Model Validation Gene_Expression->In_Vivo_Studies Confirm in a Biological System In_Vivo_Studies->Data_Analysis

References

ERB-196 In Focus: A Comparative Guide to Selective Estrogen Receptor β Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ERB-196 (also known as WAY-202196) with other prominent selective estrogen receptor beta (ERβ) agonists, including Diarylpropionitrile (DPN), Prinaberel (ERB-041), and WAY-200070. The information presented is collated from preclinical studies to assist in evaluating their potential therapeutic applications, particularly in the context of inflammation and sepsis.

Performance Comparison of Selective ERβ Agonists

The development of selective ERβ agonists stems from the distinct physiological roles of the two primary estrogen receptors, ERα and ERβ. While ERα activation is associated with uterotrophic and proliferative effects, ERβ has been identified as a key regulator of anti-inflammatory and anti-proliferative pathways.[1] this compound and its counterparts have been designed to harness the therapeutic potential of ERβ while minimizing the risks associated with ERα activation.

Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro potency and selectivity of this compound and other selected ERβ agonists. The data has been compiled from various sources and represents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each receptor subtype, as well as the selectivity ratio.

CompoundERβ IC50/EC50 (nM)ERα IC50/EC50 (nM)Selectivity (Fold, ERα/ERβ)Reference
This compound (WAY-202196) Potent (specific value not consistently reported)-78[2]
Diarylpropionitrile (DPN) 0.85 (EC50)66 (EC50)~78[3]
Prinaberel (ERB-041) 5.4 (IC50, human)1216 (IC50, human)>200[4][5]
WAY-200070 2.3 (IC50)155 (IC50)~67[6][7]

Note: The exact potency of this compound in terms of IC50 or EC50 is not as widely reported in publicly available literature as its selectivity. The term "potent" is used as described in a study comparing it with other ERβ-selective compounds.[8]

Preclinical Efficacy in Sepsis and Inflammation Models

Preclinical studies have highlighted the potential of selective ERβ agonists in modulating inflammatory responses, particularly in the context of sepsis.

CompoundAnimal ModelKey FindingsReference
This compound (WAY-202196) Mouse cecal ligation and puncture (CLP) model of sepsisSignificantly improved survival (83% vs. 0% in control), preserved intestinal epithelial integrity, and reduced systemic bacteremia and peritoneal cytokine levels.[9]
This compound (WAY-202196) Neutropenic rat model of Pseudomonas aeruginosa infectionDaily administration significantly increased survival against a lethal challenge (83% vs. 25% in control).[9]
Prinaberel (ERB-041) -Has been investigated for inflammatory conditions such as inflammatory bowel disease and rheumatoid arthritis.[5]

Signaling Pathways and Experimental Workflows

ERβ Signaling Pathway

Activation of ERβ by a selective agonist like this compound can initiate both genomic and non-genomic signaling cascades. The genomic pathway involves the translocation of the agonist-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcriptional repression of pro-inflammatory genes. The non-genomic pathway involves rapid, membrane-initiated signals that can also contribute to the overall cellular response.

ERB_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB_agonist This compound ERb_receptor ERβ Receptor ERB_agonist->ERb_receptor Binding ERb_complex This compound-ERβ Complex ERb_receptor->ERb_complex Activation Non_genomic Non-Genomic Signaling (e.g., Kinase Cascades) ERb_complex->Non_genomic Initiates ERE Estrogen Response Element (ERE) ERb_complex->ERE Translocation & Binding Repression Transcriptional Repression ERb_complex->Repression Modulates Pro_inflammatory Pro-inflammatory Gene Transcription ERE->Pro_inflammatory Repression->Pro_inflammatory Inhibits

Caption: ERβ signaling pathway activated by this compound.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound to ERβ.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ERβ receptor preparation - Radiolabeled ligand (e.g., [3H]-Estradiol) - Test compound (e.g., this compound) dilutions start->prepare_reagents incubation Incubate receptor, radioligand, and test compound prepare_reagents->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50/Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay for ERβ

Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the estrogen receptor beta (ERβ).

Materials:

  • Receptor Source: Human recombinant ERβ.

  • Radioligand: [³H]-Estradiol.

  • Test Compound: this compound or other selective ERβ agonists.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the ERβ receptor preparation and the [³H]-Estradiol to their working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the ERβ receptor preparation, and the [³H]-Estradiol to each well.

    • Add the different concentrations of the test compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ER ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The receptor-bound radioligand will be retained on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)

Objective: To evaluate the efficacy of a test compound in a clinically relevant model of polymicrobial sepsis.

Animal Model:

  • Male or female mice (e.g., C57BL/6), 8-12 weeks old.

Materials:

  • Test Compound: this compound or other selective ERβ agonists.

  • Vehicle Control: Appropriate vehicle for the test compound.

  • Anesthetic: (e.g., isoflurane).

  • Surgical instruments.

  • Suture material.

  • Fluid for resuscitation: (e.g., sterile saline).

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the mouse using a suitable anesthetic.

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve.

    • Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce sepsis. A small amount of fecal matter may be extruded.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Treatment:

    • Administer the test compound or vehicle control at a predetermined time point relative to the CLP procedure (e.g., immediately after surgery and then daily). The route of administration can be oral gavage, subcutaneous, or intraperitoneal injection.

  • Post-operative Care and Monitoring:

    • Provide fluid resuscitation (e.g., subcutaneous saline) to prevent dehydration.

    • Monitor the animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature.

    • Record survival rates over a specified period (e.g., 7 days).

  • Endpoint Analysis:

    • At the end of the study or at specified time points, collect blood and tissue samples for analysis of bacterial load (colony-forming units), cytokine levels (e.g., TNF-α, IL-6), and histological examination of organs (e.g., lung, liver, intestine).

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and institutional guidelines for animal care and use.

References

A Comparative Guide to ERβ-Selective Ligands: ERB-196 vs. Phytoestrogens Genistein and Liquiritigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective estrogen receptor beta (ERβ) modulators is a significant focus in drug discovery, with potential applications in treating a variety of conditions, including inflammation, endometriosis, and certain cancers. While the endogenous ligand 17β-estradiol binds to both estrogen receptor alpha (ERα) and ERβ, selective activation of ERβ is often desired to avoid the proliferative effects associated with ERα activation. This guide provides an objective comparison of the synthetic ERβ agonist ERB-196 against two well-studied phytoestrogens, genistein (B1671435) and liquiritigenin (B1674857), with a focus on their receptor binding, functional activity, and underlying signaling pathways, supported by experimental data.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the key quantitative data for this compound, genistein, and liquiritigenin, providing a direct comparison of their estrogen receptor binding affinities and transcriptional activation potencies.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα RBA (%)ERβ RBA (%)ERα Ki (nM)ERβ Ki (nM)ERβ/ERα Selectivity Ratio
This compound Not Reported180[1][2]Not ReportedNot Reported78-fold[3]
Genistein 0.445 (0.0012–16)[4]33.42 (0.86–)[4]Not ReportedNot Reported~20-30-fold
Liquiritigenin Not ReportedNot ReportedNot ReportedNot Reported20-fold

RBA: Relative Binding Affinity, where 17β-estradiol is set to 100%. Ki: Inhibition constant, a measure of binding affinity. Note: A higher RBA indicates stronger binding. A lower Ki indicates higher binding affinity. The selectivity ratio is calculated from the relative binding affinities.

Table 2: Estrogen Receptor Transcriptional Activation

CompoundTargetAssayEC50 (nM)
Genistein ER-mediated transcriptionpS2 mRNA expression in MCF-7 cellsStimulatory at 10⁻⁸ M
Liquiritigenin ERβERE tk-Luc reporter in U2OS cells36.5

EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Signaling Pathways and Mechanisms of Action

The differential activation of ERα and ERβ by these compounds leads to distinct downstream signaling events.

This compound: A Highly Selective Synthetic Agonist

This compound (also known as WAY-202196) is a synthetic nonsteroidal estrogen that exhibits high selectivity for ERβ[3]. Its mechanism of action is primarily through the activation of ERβ-mediated signaling pathways. Upon binding, this compound induces a conformational change in the ERβ receptor, leading to its dimerization and translocation to the nucleus. There, the complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. The high selectivity of this compound for ERβ is anticipated to minimize the ERα-mediated proliferative effects, a desirable characteristic for therapeutic applications.

ERB196_Signaling cluster_nucleus Nucleus ERB196 This compound ERb ERβ ERB196->ERb Binds ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization ERE ERE ERb_dimer->ERE Binds Nucleus Nucleus Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Genistein: A Phytoestrogen with Dose-Dependent Effects

Genistein, an isoflavone (B191592) found in soy products, exhibits a higher binding affinity for ERβ over ERα. Its effect on cell proliferation is notably concentration-dependent. At low concentrations (in the nanomolar to low micromolar range), genistein can act as an ER agonist, stimulating the growth of estrogen-sensitive cells like MCF-7. However, at higher concentrations, it inhibits cell proliferation and can induce apoptosis. This biphasic effect is a critical consideration in its potential therapeutic application. Genistein's signaling involves both ER-dependent and independent pathways, including the modulation of tyrosine kinases and other signaling cascades.

Genistein_Signaling cluster_low_conc Low Concentration cluster_high_conc High Concentration Genistein Genistein ER_beta_low ERβ Genistein->ER_beta_low ER_beta_high ERβ Genistein->ER_beta_high TyrosineKinase Tyrosine Kinases Genistein->TyrosineKinase Proliferation_low Cell Proliferation (Agonistic) ER_beta_low->Proliferation_low Proliferation_high Cell Proliferation (Inhibition) ER_beta_high->Proliferation_high Apoptosis Apoptosis ER_beta_high->Apoptosis TyrosineKinase->Proliferation_high

Liquiritigenin: A Highly Selective ERβ Agonist from Licorice

Liquiritigenin, a flavanone (B1672756) isolated from licorice root, is a highly selective ERβ agonist. Its selectivity is attributed to the selective recruitment of the coactivator steroid receptor coactivator-2 (SRC-2) to target genes. This selective co-activator recruitment is a key feature of its mechanism, leading to the transcriptional activation of ERβ target genes without significantly engaging ERα. This high selectivity makes liquiritigenin an interesting candidate for therapeutic strategies aiming to harness the beneficial effects of ERβ activation while avoiding ERα-mediated side effects.

Liquiritigenin_Signaling cluster_nucleus Nucleus Liquiritigenin Liquiritigenin ERb ERβ Liquiritigenin->ERb Binds SRC2 SRC-2 ERb->SRC2 Selectively Recruits ERE ERE SRC2->ERE Complex Binds Transcription Gene Transcription ERE->Transcription Initiates

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize these compounds.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow start Start step1 Prepare Receptor Source (e.g., rat uterine cytosol) start->step1 step2 Incubate Receptor with Radiolabeled Ligand (e.g., [³H]E₂) and varying concentrations of Test Compound step1->step2 step3 Separate Bound from Free Radioligand (e.g., hydroxylapatite precipitation) step2->step3 step4 Quantify Radioactivity of Bound Ligand (Scintillation Counting) step3->step4 step5 Calculate IC₅₀ and Ki values step4->step5 end End step5->end

Protocol:

  • Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats[5].

  • Incubation: In a multi-well plate, incubate a fixed amount of the receptor preparation with a constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) and a range of concentrations of the unlabeled test compound (this compound, genistein, or liquiritigenin). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite, which binds the receptor-ligand complex[5].

  • Quantification: Wash the hydroxylapatite pellet to remove unbound radioligand and measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Estrogen Receptor Transcriptional Activation Assay

This reporter gene assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.

Reporter_Assay_Workflow start Start step1 Culture cells stably transfected with an ER and an ERE-luciferase reporter gene (e.g., HeLa-9903) start->step1 step2 Plate cells in a multi-well plate and treat with varying concentrations of the test compound step1->step2 step3 Incubate to allow for receptor activation and luciferase expression step2->step3 step4 Lyse cells and add luciferase substrate step3->step4 step5 Measure luminescence step4->step5 step6 Calculate EC₅₀ values step5->step6 end End step6->end

Protocol:

  • Cell Culture: Culture a suitable cell line, such as HeLa-9903, which is stably transfected with an expression vector for the human estrogen receptor and a reporter plasmid containing estrogen response elements (EREs) upstream of a luciferase gene[6][7].

  • Treatment: Seed the cells in a 96-well plate and, after allowing them to attach, treat them with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the plates for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and luciferase protein expression[8].

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase assay reagent containing the substrate luciferin.

  • Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration and determine the EC50 value.

MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

MTT_Assay_Workflow start Start step1 Seed cells (e.g., MCF-7) in a 96-well plate start->step1 step2 Treat cells with varying concentrations of the test compound step1->step2 step3 Incubate for a defined period (e.g., 24-72 hours) step2->step3 step4 Add MTT reagent to each well and incubate step3->step4 step5 Solubilize formazan (B1609692) crystals with a solubilization buffer step4->step5 step6 Measure absorbance at ~570 nm step5->step6 step7 Calculate cell viability step6->step7 end End step7->end

Protocol:

  • Cell Seeding: Seed an appropriate cell line, such as the estrogen-responsive MCF-7 breast cancer cell line, into a 96-well plate at a predetermined density[9].

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess the compound's effect on proliferation over time.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[10].

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals[11].

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of the vehicle-treated control cells.

Conclusion

This guide provides a comparative overview of the ERβ-selective synthetic ligand this compound and the phytoestrogens genistein and liquiritigenin. This compound stands out for its high selectivity for ERβ, suggesting a favorable profile for therapeutic applications where ERα-mediated effects are undesirable. Liquiritigenin also demonstrates high ERβ selectivity, mediated by the specific recruitment of the coactivator SRC-2. In contrast, genistein, while also showing a preference for ERβ, exhibits a more complex, dose-dependent pharmacological profile, acting as an agonist at low concentrations and an inhibitor at higher concentrations.

The choice of compound for further research and development will depend on the specific therapeutic goal. The high selectivity of this compound and liquiritigenin makes them attractive candidates for targeted ERβ modulation. The pleiotropic effects of genistein, however, may offer different therapeutic opportunities but also necessitate careful dose consideration. The provided experimental protocols offer a foundation for the continued investigation and characterization of these and other novel estrogen receptor modulators.

References

A Comparative Analysis of ERB-196 and WAY-200070: Selective Estrogen Receptor-β Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective estrogen receptor-β (ERβ) agonists, ERB-196 (also known as WAY-202196) and WAY-200070. Both compounds have been investigated for their therapeutic potential, targeting different applications due to their selective action on ERβ. This document summarizes their binding affinities, functional effects, and the experimental methodologies used for their characterization, providing a valuable resource for researchers in pharmacology and drug development.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of this compound and WAY-200070 for estrogen receptor α (ERα) and ERβ. This data is crucial for understanding their selectivity and potential for off-target effects.

CompoundTargetIC50 / KiSelectivity (ERα/ERβ)Reference
This compound ERαNot Publicly Available78-fold for ERβ[1]
ERβNot Publicly Available
WAY-200070 ERα260 nM (IC50)87-fold for ERβ[2]
ERβ3 nM (IC50)[2]

Experimental Protocols

A comprehensive understanding of the experimental conditions is vital for interpreting and comparing binding affinity data. Below are detailed methodologies typical for the characterization of selective estrogen receptor modulators like this compound and WAY-200070.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinities of test compounds for ERα and ERβ by measuring their ability to displace a radiolabeled estrogen, typically [3H]-estradiol, from the receptor.

1. Preparation of Receptor-Containing Lysates:

  • Human recombinant ERα and ERβ are expressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 human cells).

  • The cells are harvested and lysed to release the receptor proteins. The lysate is then centrifuged to prepare a cytosolic fraction containing the soluble receptors.

  • The protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Reaction:

  • A constant concentration of [3H]-estradiol (typically at or below its Kd for the receptor) is incubated with the receptor lysate.

  • A range of concentrations of the unlabeled test compound (this compound or WAY-200070) is added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a potent unlabeled estrogen (e.g., diethylstilbestrol (B1670540) or unlabeled estradiol).

  • The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).

3. Separation of Bound and Free Radioligand:

  • At the end of the incubation, the receptor-bound [3H]-estradiol is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.

4. Quantification and Data Analysis:

  • The radioactivity in the supernatant, representing the bound [3H]-estradiol, is measured using a liquid scintillation counter.

  • The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Signaling Pathways and Mechanisms of Action

The selective activation of ERβ by this compound and WAY-200070 leads to distinct downstream signaling events and physiological effects.

This compound: Anti-Inflammatory Signaling in Sepsis

This compound has been primarily investigated for its protective effects in models of sepsis and inflammation[3][4]. The proposed mechanism involves the activation of ERβ leading to the suppression of pro-inflammatory signaling pathways.

ERB_196_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NFkB_complex IKK IκBα p65/p50 TLR4->NFkB_complex Activates ERB196 This compound ERb ERβ ERB196->ERb Binds and Activates ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization p65p50 p65/p50 NFkB_complex->p65p50 Phosphorylation of IκBα NFkB_DNA NF-κB Binding p65p50->NFkB_DNA Translocates ERb_dimer->p65p50 Inhibits Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription ERb_dimer->ProInflammatory_Genes Represses NFkB_DNA->ProInflammatory_Genes Initiates Cytokines IL-6, TNF-α ProInflammatory_Genes->Cytokines Leads to WAY_200070_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron WAY200070 WAY-200070 ERb_neuron ERβ WAY200070->ERb_neuron Activates Gene_Expression Gene Expression (e.g., TPH2) ERb_neuron->Gene_Expression Modulates Neurotransmitter_Synthesis Dopamine & Serotonin Synthesis Gene_Expression->Neurotransmitter_Synthesis Increases Neurotransmitter_Release Increased Release Neurotransmitter_Synthesis->Neurotransmitter_Release Leads to Dopamine Neurotransmitter_Release->Dopamine Serotonin Neurotransmitter_Release->Serotonin DA_receptor Dopamine Receptor Dopamine->DA_receptor HT_receptor Serotonin Receptor Serotonin->HT_receptor Downstream_Signaling Downstream Signaling DA_receptor->Downstream_Signaling HT_receptor->Downstream_Signaling Behavioral_Effects Anxiolytic & Antidepressant Effects Downstream_Signaling->Behavioral_Effects Results in Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Chemical Synthesis of this compound & WAY-200070 Purity Purity & Structural Verification (NMR, MS) Synthesis->Purity Binding_Assay Receptor Binding Assays (ERα vs. ERβ) Purity->Binding_Assay Functional_Assay Reporter Gene Assays (Agonist/Antagonist Activity) Binding_Assay->Functional_Assay Cell_Proliferation Cell-Based Assays (e.g., Proliferation, Cytokine Release) Functional_Assay->Cell_Proliferation PK_PD Pharmacokinetics & Pharmacodynamics Cell_Proliferation->PK_PD Efficacy_Models Disease Models (Sepsis vs. Anxiety/Depression) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity Data_Analysis Comparative Data Analysis (Affinity, Efficacy, Safety) Toxicity->Data_Analysis

References

A Comparative Guide to Confirming Target Engagement of ERB-196 and Other Selective Estrogen Receptor Beta (ERβ) Agonists in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ERB-196 (also known as WAY-202196) with other selective Estrogen Receptor Beta (ERβ) agonists, focusing on their performance in target engagement studies. Experimental data is presented to facilitate the selection of appropriate research tools for investigating ERβ signaling.

Comparative Analysis of ERβ Agonists

This compound is a synthetic, nonsteroidal agonist with high selectivity for ERβ.[1] For a comprehensive evaluation of its target engagement, this guide compares it with other widely used selective ERβ agonists: Prinaberel (ERB-041), WAY-200070, and Diarylpropionitrile (DPN). The following table summarizes their binding affinities and functional potencies from various in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundReceptorAssay TypeParameterValue (nM)Selectivity (ERβ/ERα)Reference
This compound (WAY-202196) Human ERβ---78-fold (binding)[1]
Human ERβFunctional-Potent agonist-[2]
Prinaberel (ERB-041) Human ERβBindingIC505.4>200-fold[3]
Rat ERβBindingIC503.1>200-fold[3]
Mouse ERβBindingIC503.7>200-fold[3]
WAY-200070 Human ERβ-IC502.368-fold (binding)[4]
Diarylpropionitrile (DPN) Human ERβFunctionalEC500.85170-fold (potency)[5]
Human ERβBinding--70-fold[5]
Rat ERβ (S-enantiomer)BindingKi0.27~80-fold[4]
Rat ERβ (R-enantiomer)BindingKi1.82~80-fold[4]

Signaling Pathway and Experimental Workflows

To understand the context of target engagement, the following diagrams illustrate the genomic ERβ signaling pathway and a typical experimental workflow for a reporter gene assay.

ER_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand ERβ Agonist (e.g., this compound) ERbeta_inactive Inactive ERβ (bound to HSPs) Ligand->ERbeta_inactive Binding & Activation ERbeta_active Active ERβ Dimer ERbeta_inactive->ERbeta_active Dimerization ERE Estrogen Response Element (ERE) ERbeta_active->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators Reporter_Gene_Assay_Workflow Start Start Cell_Culture 1. Plate cells expressing ERβ and a luciferase reporter gene Start->Cell_Culture Treatment 2. Treat cells with ERβ agonist (e.g., this compound) Cell_Culture->Treatment Incubation 3. Incubate to allow for gene expression Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis Substrate_Addition 5. Add luciferase substrate Lysis->Substrate_Addition Measurement 6. Measure luminescence Substrate_Addition->Measurement End End Measurement->End

References

ERB-196: A Comparative Analysis of its Selectivity for Estrogen Receptor β Over Other Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on ERB-196 (also known as WAY-202196) confirms its high selectivity for the Estrogen Receptor β (ERβ) isoform over Estrogen Receptor α (ERα) and provides insights into its broader selectivity profile against other key nuclear receptors. This guide is intended for researchers, scientists, and drug development professionals interested in the specific interactions of this compound.

This compound has been identified as a potent ERβ agonist. Analysis of its binding affinity reveals a significant preference for ERβ. Specifically, this compound exhibits a 78-fold greater selectivity for ERβ compared to ERα. While a precise relative binding affinity for ERα remains to be fully elucidated in publicly available literature, its affinity for ERβ is reported to be 180% relative to a standard, underscoring its potent interaction with the β isoform.

Comparative Binding Affinity of this compound

Target ReceptorLigandRelative Binding Affinity (%)Fold Selectivity (ERβ vs. ERα)
Estrogen Receptor β (ERβ)This compound18078
Estrogen Receptor α (ERα)This compoundData not available

Experimental Protocols

The determination of the binding affinity and selectivity of compounds like this compound typically involves competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.

General Protocol for Competitive Radioligand Binding Assay:

This protocol outlines the general steps for assessing the binding affinity of a test compound (e.g., this compound) to nuclear receptors.

1. Preparation of Receptor Lysates:

  • Cells or tissues expressing the target nuclear receptor (e.g., ERα, ERβ, PR, AR, GR, MR) are homogenized in a suitable lysis buffer containing protease inhibitors.

  • The homogenate is then centrifuged to isolate the cellular fraction containing the receptor protein (e.g., cytosolic fraction for steroid receptors).

  • The protein concentration of the lysate is determined using a standard protein assay.

2. Competitive Binding Reaction:

  • A constant concentration of a high-affinity radiolabeled ligand specific for the target receptor is incubated with the receptor lysate.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated at a specific temperature for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Following incubation, the bound radioligand-receptor complexes are separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the larger receptor complexes.

4. Quantification of Binding:

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in parallel incubations containing a high concentration of a known, unlabeled ligand for the target receptor.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Visualizing this compound Selectivity

The following diagrams illustrate the targeted signaling pathway of this compound and a typical workflow for determining its receptor selectivity.

ERB196_Signaling_Pathway ERB196 This compound ERb Estrogen Receptor β (ERβ) ERB196->ERb High Affinity (Agonist) ERa Estrogen Receptor α (ERα) ERB196->ERa Low Affinity Other_NR Other Nuclear Receptors (PR, AR, GR, MR) ERB196->Other_NR Negligible Binding (Presumed) Biological_Response Cellular Response (e.g., Gene Transcription) ERb->Biological_Response

This compound preferentially binds to and activates Estrogen Receptor β.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Lysate Preparation Incubation Incubation of Receptor, Radioligand & this compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

head-to-head comparison of ERB-196 and LY500307

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two selective estrogen receptor beta (ERβ) agonists: ERB-196 (also known as WAY-202196) and LY500307 (also known as Erteberel). This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the biochemical and functional properties of this compound and LY500307, based on published literature.

Table 1: Receptor Binding Affinity and Selectivity

ParameterThis compound (WAY-202196)LY500307 (Erteberel)Reference
ERα Binding Affinity (Ki) Data not available2.68 nM[1][2]
ERβ Binding Affinity (Ki) Data not available0.19 nM[1][2]
ERβ/ERα Selectivity (Binding) 78-fold for ERβ~14-fold for ERβ[3]
ERβ Functional Potency (EC50) Data not available0.66 nM[4]
ERα Functional Potency (EC50) Data not available19.4 nM[4]
ERβ/ERα Selectivity (Functional) Data not available~32-fold for ERβ[4]

Table 2: In Vitro Efficacy in Cancer Cell Lines

Cell LineCancer TypeParameterThis compound (WAY-202196)LY500307 (Erteberel)Reference
Glioblastoma (U251, U87)Brain CancerIC50Data not available~7.4 µM (in ERβ-expressing cells)[5]
Cutaneous T-cell LymphomaLymphomaApoptosis InductionData not availableSignificant increase at 10 µM[6]
MelanomaSkin CancerProliferation InhibitionData not availableSignificant reduction[7]
ERα+ Breast Cancer (MCF7, T47D)Breast CancerProliferation InhibitionData not availableSignificant reduction[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Receptor Binding Affinity Assay (Competitive Binding Assay for LY500307)

This protocol describes a common method for determining the binding affinity (Ki) of a compound to its target receptor.

  • Reagents and Materials:

    • Recombinant human ERα and ERβ proteins.

    • Radiolabeled ligand (e.g., [3H]-estradiol).

    • Test compound (LY500307) at various concentrations.

    • Assay buffer (e.g., Tris-HCl buffer with additives).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • A reaction mixture is prepared containing the recombinant estrogen receptor (ERα or ERβ), a fixed concentration of [3H]-estradiol, and varying concentrations of the unlabeled test compound (LY500307).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound radioactivity is separated from the unbound radioactivity (e.g., via filtration).

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay (for LY500307)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.[4]

  • Reagents and Materials:

    • Cancer cell lines (e.g., glioblastoma cells).[4]

    • Cell culture medium (e.g., phenol (B47542) red-free DMEM with 5% dextran-charcoal treated FBS).[4]

    • LY500307 at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.[4]

    • The cells are then treated with various concentrations of LY500307 or vehicle control for a specified period (e.g., 72 hours).[4]

    • Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]

    • The formazan crystals are dissolved by adding a solubilization buffer.[4]

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[4]

ERE-Luciferase Reporter Assay (for LY500307)

This assay measures the ability of a compound to activate transcription through the classical estrogen response element (ERE) signaling pathway.[4][8]

  • Reagents and Materials:

    • Host cells (e.g., HEK293T or cancer cell lines).[4][8]

    • Expression plasmids for ERα or ERβ.[8]

    • A reporter plasmid containing an ERE sequence upstream of a luciferase gene (ERE-Luc).[4][8]

    • A control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization.[8]

    • Transfection reagent (e.g., Lipofectamine).

    • LY500307 at various concentrations.

    • Luciferase assay reagents.

    • Luminometer.

  • Procedure:

    • Cells are co-transfected with the ER expression plasmid, the ERE-Luc reporter plasmid, and the control plasmid.[8]

    • After transfection, cells are treated with various concentrations of LY500307 or vehicle control.[4][8]

    • Following treatment, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[8]

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control indicates the level of ERE-mediated transcriptional activation.[8]

Signaling Pathways and Mechanisms of Action

This compound and LY500307 are selective ERβ agonists. Upon binding to ERβ, they induce a conformational change in the receptor, leading to its activation. Activated ERβ can then modulate gene expression through several mechanisms.

LY500307 Signaling Pathway

LY500307 has been shown to activate both classical and non-classical ERβ signaling pathways, leading to anti-tumor effects in various cancer models.[4][7][9] In the classical pathway, the ligand-bound ERβ dimerizes and binds to estrogen response elements (EREs) in the promoter regions of target genes to regulate their transcription.[4] LY500307 has also been shown to induce apoptosis through the activation of p38 MAPK and JNK pathways and can modulate the expression of genes involved in the cell cycle and DNA damage response.[4][10]

LY500307_Signaling cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERb ERβ ERE ERE ERb->ERE Binds Gene_Expression Target Gene Transcription ERE->Gene_Expression Regulates Apoptosis_Genes Apoptosis-related Genes Gene_Expression->Apoptosis_Genes Cell_Cycle_Genes Cell Cycle Regulators Gene_Expression->Cell_Cycle_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest LY500307 LY500307 ERb_cyto ERβ LY500307->ERb_cyto Activates p38_MAPK p38 MAPK ERb_cyto->p38_MAPK Activates JNK JNK ERb_cyto->JNK Activates p38_MAPK->Apoptosis JNK->Apoptosis

Caption: Simplified signaling pathway of LY500307.
General ERβ Agonist Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective ERβ agonist like this compound or LY500307.

ERb_Agonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (ERα vs ERβ) Functional Functional Assays (e.g., ERE-Luciferase) Binding->Functional Characterize Activity Cell_Based Cell-Based Assays (Viability, Apoptosis, Migration) Functional->Cell_Based Assess Cellular Effects PK Pharmacokinetics (ADME) Cell_Based->PK Lead to In Vivo Efficacy Xenograft/Orthotopic Tumor Models PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Evaluate Safety

Caption: Preclinical evaluation workflow for ERβ agonists.

References

Comparative Guide to ERB-196 Activity in the Presence and Absence of Estrogen Receptor β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective Estrogen Receptor β (ERβ) agonist, ERB-196 (also known as WAY-202196), in preclinical models with and without the ERβ receptor. While direct experimental data of this compound in ERβ-knockout (ERβ-KO) models is not publicly available, this guide synthesizes information from studies on other selective ERβ agonists in such models to project the expected activity of this compound. This approach is standard in pharmacology to verify the on-target effects of a selective compound.

This compound is a potent and selective agonist for ERβ, a nuclear receptor that plays a significant role in modulating inflammatory responses.[1] Preclinical studies have demonstrated the anti-inflammatory potential of this compound in various models of systemic infection and inflammation.[2] The use of ERβ-knockout models is crucial to unequivocally demonstrate that the therapeutic effects of a selective ERβ agonist are indeed mediated through this receptor.

Performance Comparison of this compound in Wild-Type vs. ERβ-Knockout Models

The following table summarizes the expected outcomes of this compound treatment in an inflammatory disease model, comparing wild-type (WT) mice that have functional ERβ receptors with ERβ-knockout (ERβ-KO) mice that lack the receptor. This comparison is based on the established role of ERβ in inflammation and data from similar selective ERβ agonists.

ParameterWild-Type (WT) + this compoundERβ-Knockout (ERβ-KO) + this compoundExpected Outcome and Rationale
Inflammatory Score Significantly ReducedNo Significant ChangeThis compound is expected to exert its anti-inflammatory effects by activating ERβ. In the absence of ERβ, the drug would have no target to act upon, and thus no therapeutic effect.
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) Significantly DecreasedNo Significant ChangeActivation of ERβ is known to suppress the transcription of pro-inflammatory genes.[1][3] This effect would be absent in ERβ-KO mice.
NF-κB Pathway Activation InhibitedNo InhibitionERβ activation interferes with the NF-κB signaling pathway, a key driver of inflammation.[3][4][5] Without ERβ, this compound cannot modulate this pathway.
Tissue Damage/Histopathology Score AmelioratedNo ImprovementThe reduction in inflammation and cytokine production in WT mice would lead to less tissue damage. This protective effect would not be observed in ERβ-KO mice.

Alternative Selective ERβ Agonists in Knockout Models

To support the expected outcomes for this compound, the following table summarizes the observed effects of other selective ERβ agonists in ERβ-knockout models from published studies.

CompoundModelEffect in Wild-TypeEffect in ERβ-KnockoutReference
Diarylpropionitrile (DPN) Anxiety Behavior ModelsDecreased anxiety-like behaviorNo effect on anxiety-like behavior[6][7][8]
β-LGND2 Angiotensin-Induced Cardiac HypertrophyPrevented cardiac hypertrophyNo prevention of cardiac hypertrophy[9][10]
ERB-041 Models of Inflammatory Bowel DiseaseReversed symptoms and reduced inflammationEffect is dependent on ERβ presence[2]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.

ERB_Signaling_Pathway ERβ-Mediated Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERB196 This compound ERbeta_inactive Inactive ERβ ERB196->ERbeta_inactive Binds and activates ERbeta_active Active ERβ Dimer ERbeta_inactive->ERbeta_active Dimerization ERbeta_nucleus Active ERβ Dimer ERbeta_active->ERbeta_nucleus NFkB_complex IκBα-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB IκBα degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkBa IκBα Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->NFkB_complex Activates IKK Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes Promotes ERbeta_nucleus->NFkB_nucleus Inhibits binding to DNA Antiinflammatory_Effect Anti-inflammatory Effect ERbeta_nucleus->Antiinflammatory_Effect

Caption: ERβ-mediated anti-inflammatory signaling pathway.

Experimental_Workflow Experimental Workflow for Evaluating this compound in ERβ-KO Mice cluster_animals Animal Groups cluster_analysis Analysis WT_Vehicle Wild-Type (WT) + Vehicle Induction Induction of Inflammation (e.g., DSS, LPS) WT_Vehicle->Induction WT_ERB196 Wild-Type (WT) + this compound WT_ERB196->Induction KO_Vehicle ERβ-Knockout (KO) + Vehicle KO_Vehicle->Induction KO_ERB196 ERβ-Knockout (KO) + this compound KO_ERB196->Induction Treatment Treatment Administration (Vehicle or this compound) Induction->Treatment Monitoring Monitoring of Disease Progression (e.g., weight loss, clinical score) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology of Target Tissues Endpoint->Histology Cytokines Cytokine Profiling (ELISA/qPCR) Endpoint->Cytokines Signaling NF-κB Pathway Analysis (Western Blot) Endpoint->Signaling

Caption: Workflow for this compound evaluation in ERβ-KO mice.

Experimental Protocols

This section outlines a detailed methodology for a typical experiment designed to assess the activity of an ERβ agonist like this compound in ERβ-knockout mice.

Animal Models
  • Strains: C57BL/6J wild-type (WT) and ERβ-knockout (ERβ-KO) mice on a C57BL/6J background.[11][12]

  • Housing: Mice are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Genotyping: All ERβ-KO mice and their WT littermates are genotyped by PCR analysis of tail-tip DNA to confirm their genetic status.[11]

Induction of Inflammation (Example: DSS-Induced Colitis)
  • Acute colitis is induced by administering 2.5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 days.

  • Control groups receive regular drinking water.

Drug Administration
  • Compound: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Mice are treated daily with this compound (e.g., 10 mg/kg) or vehicle via oral gavage, starting from the first day of DSS administration.

  • Groups:

    • WT + Vehicle

    • WT + this compound

    • ERβ-KO + Vehicle

    • ERβ-KO + this compound

Assessment of Disease Activity
  • Daily Monitoring: Body weight, stool consistency, and presence of blood in the stool are recorded daily to calculate a disease activity index (DAI).

  • Endpoint Measurement: On day 7, mice are euthanized, and the colon is excised. Colon length and weight are measured.

Endpoint Analyses
  • Histopathology: A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed blindly to assess the degree of inflammation and tissue damage.

  • Cytokine Measurement: Another section of the colon is homogenized, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA or qPCR.

  • NF-κB Pathway Analysis: Protein is extracted from colonic tissue to measure the levels of key NF-κB pathway proteins (e.g., phosphorylated p65, IκBα) by Western blotting.

Statistical Analysis
  • Data are presented as mean ± SEM.

  • Statistical significance between groups is determined using appropriate tests, such as a two-way ANOVA followed by a post-hoc test.

  • A p-value of <0.05 is considered statistically significant.

Conclusion

This compound, as a selective ERβ agonist, holds promise as an anti-inflammatory therapeutic agent. The definitive validation of its mechanism of action relies on demonstrating a lack of efficacy in ERβ-knockout models. Based on substantial evidence from other selective ERβ agonists, it is strongly anticipated that the anti-inflammatory effects of this compound are ERβ-dependent. The experimental framework provided in this guide offers a robust methodology for confirming this hypothesis and further elucidating the therapeutic potential of this compound.

References

Assessing the Potency of ERB-196 Relative to Endogenous Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic estrogen receptor beta (ERβ) agonist, ERB-196, with its key endogenous counterparts: 17β-estradiol, estriol, and 27-hydroxycholesterol (B1664032). The assessment focuses on the binding affinity and functional potency of these ligands at the ERβ, supported by experimental data and detailed methodologies.

Quantitative Comparison of Ligand Potency at ERβ

The potency of a ligand is determined by its binding affinity (Ki) and its ability to elicit a functional response (EC50). The following table summarizes the available quantitative data for this compound and the endogenous ligands at the human estrogen receptor beta. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity for ERβ over ERα
This compound (WAY-202196) Data not availableData not available78-fold[1]
17β-Estradiol 0.15[2]~0.1 - 1.0~1-fold
Estriol Data not availableData not availableHigher affinity for ERβ than ERα
27-Hydroxycholesterol ~30 - 420[2][3]~130 (antagonist activity)[3]>100-fold[3]

Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates a higher functional potency. The relative binding affinity (RBA) of this compound for ERβ is reported to be 180% compared to 17β-estradiol (where estradiol (B170435) is set to 100%)[4][5]. Estriol has a relative binding affinity of 18-21% and a relative transactivational capacity of 17% for human ERβ compared to estradiol[6].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing ligand potency.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand ERβ ERβ Ligand->ERβ Binding Ligand-ERβ Complex Ligand-ERβ Complex ERβ->Ligand-ERβ Complex HSP Heat Shock Proteins HSP->ERβ Chaperoning Ligand-ERβ Complex->HSP Dissociation Dimerization Dimerization Ligand-ERβ Complex->Dimerization ERE Estrogen Response Element Dimerization->ERE Binding to DNA Transcription Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response

Estrogen Receptor Beta Signaling Pathway.

ExperimentalWorkflow cluster_binding_assay Competitive Radioligand Binding Assay cluster_functional_assay Reporter Gene Assay Prepare Receptor Prepare ERβ Protein (e.g., from rat uterine cytosol) Incubate Incubate ERβ with Radiolabeled Estradiol ([3H]-E2) and Unlabeled Ligand Prepare Receptor->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Ki Calculate IC50 and Ki Quantify->Calculate Ki Potency Assessment Potency Assessment Calculate Ki->Potency Assessment Transfect Cells Transfect Cells with ERβ Expression Vector and ERE-Luciferase Reporter Treat Cells Treat Cells with Varying Ligand Concentrations Transfect Cells->Treat Cells Measure Luciferase Measure Luciferase Activity Treat Cells->Measure Luciferase Calculate EC50 Calculate EC50 Measure Luciferase->Calculate EC50 Calculate EC50->Potency Assessment

Experimental Workflow for Potency Assessment.

LogicalComparison This compound This compound Potency at ERβ Potency at ERβ This compound->Potency at ERβ Endogenous Ligands Endogenous Ligands Endogenous Ligands->Potency at ERβ Binding Affinity (Ki) Binding Affinity (Ki) Potency at ERβ->Binding Affinity (Ki) Functional Potency (EC50) Functional Potency (EC50) Potency at ERβ->Functional Potency (EC50) Selectivity Selectivity Potency at ERβ->Selectivity Comparison Comparison Binding Affinity (Ki)->Comparison Functional Potency (EC50)->Comparison Selectivity->Comparison

Logical Framework for Ligand Comparison.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for ERβ

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to ERβ.

Materials:

  • Purified recombinant human ERβ or rat uterine cytosol as a source of ERβ.

  • [³H]-17β-estradiol (radiolabeled ligand).

  • Unlabeled test compounds (this compound, 17β-estradiol, estriol, 27-hydroxycholesterol).

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • Hydroxyapatite (B223615) slurry or glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of ERβ: If using rat uterine cytosol, prepare it from ovariectomized rats to minimize endogenous estrogen levels. Homogenize the uteri in ice-cold buffer and centrifuge to obtain the cytosolic fraction containing ERβ.

  • Incubation: In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the unlabeled test compound and a constant amount of the ERβ preparation. Include control tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by adding a hydroxyapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, vacuum filtration through glass fiber filters can be used.

  • Quantification: Add scintillation fluid to the separated bound fraction and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

ERβ Luciferase Reporter Gene Assay

This cell-based assay measures the functional potency (EC50) of a compound to activate ERβ-mediated gene transcription.

Materials:

  • A suitable mammalian cell line with low endogenous estrogen receptor expression (e.g., HEK293, HeLa).

  • An ERβ expression vector.

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

  • Transfection reagent.

  • Cell culture medium and reagents.

  • Test compounds (this compound, 17β-estradiol, estriol, 27-hydroxycholesterol).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Plating: After transfection, plate the cells into a multi-well plate (e.g., 96-well) and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ERβ agonist).

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for ligand-induced gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Plot the luciferase activity (relative light units) against the logarithm of the ligand concentration. The EC50 value (the concentration of the ligand that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

References

A Comparative Guide to ERB-196 and Non-Selective Estrogens in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the selective Estrogen Receptor β (ERβ) agonist, ERB-196, and non-selective estrogens, such as 17β-estradiol. The focus is on their differential performance in key functional assays, underpinned by experimental data and methodologies. Understanding these differences is crucial for research into the distinct physiological roles of estrogen receptor subtypes and for the development of targeted therapies.

Introduction: The Significance of Estrogen Receptor Selectivity

Estrogens exert their physiological effects primarily through two receptor subtypes: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1][2] While sharing structural similarities, these subtypes often have different tissue distributions and can mediate distinct, sometimes opposing, biological functions.[3][4]

  • ERα activation is strongly associated with the proliferative effects of estrogens in tissues like the uterus and mammary glands and is a key driver in many breast cancers.[5][6]

  • ERβ activation , in contrast, often has anti-proliferative and pro-apoptotic effects and is explored for its therapeutic potential in various conditions, including cancer, inflammation, and neurodegeneration.[3][5]

This functional dichotomy drives the development of subtype-selective ligands. Non-selective estrogens, like the endogenous hormone 17β-estradiol, activate both receptors.[7] In contrast, selective agonists like this compound (also known as WAY-202196) are designed to preferentially activate ERβ, aiming to harness its therapeutic benefits while avoiding the potentially detrimental effects of ERα stimulation.[8][9]

Compound Profiles
  • This compound (WAY-202196): A non-steroidal, potent, and highly selective agonist for ERβ.[8][9] Its selectivity allows for the targeted investigation of ERβ-mediated pathways and its potential as a therapeutic agent with an improved safety profile.

  • 17β-Estradiol (E2): The principal and most potent endogenous estrogen in humans.[1] It is the archetypal non-selective agonist, binding to and activating both ERα and ERβ with high affinity, making it the standard reference compound in functional assays.

Comparative Performance Data

While specific head-to-head quantitative data for this compound is limited in publicly accessible literature, data for another widely-used, potent, and selective ERβ agonist, Diarylpropionitrile (DPN) , is available and serves as an excellent proxy to illustrate the functional differences between a selective ERβ agonist and the non-selective 17β-Estradiol. This compound is reported to have approximately 180-fold selectivity for ERβ.[10]

The following table summarizes representative data from functional assays.

CompoundTargetAssay TypeValue (nM)β/α Selectivity RatioReference
17β-Estradiol ERαTransactivation (EC₅₀)0.02 - 0.06~1[11][12][13]
ERβTransactivation (EC₅₀)0.03 - 0.08[11]
DPN (Proxy for this compound) ERαTransactivation (EC₅₀)22.5~170-fold [11][14]
ERβTransactivation (EC₅₀)0.13[11][14]
17β-Estradiol ERαCo-activator Recruitment (EC₅₀)3.01[11]
ERβCo-activator Recruitment (EC₅₀)1.5[11]
DPN (Proxy for this compound) ERαCo-activator Recruitment (EC₅₀)87626-fold [11]
ERβCo-activator Recruitment (EC₅₀)16.7[11]

Note: EC₅₀ values can vary between different cell lines and assay conditions. The selectivity ratio is calculated from the potency (EC₅₀) values (ERα/ERβ).

Signaling and Experimental Visualizations

Classical Estrogen Receptor Signaling Pathway

The diagram below illustrates the canonical genomic signaling pathway for estrogen receptors. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA to recruit co-regulators and modulate gene transcription.

EstrogenSignaling Ligand Estrogen (E2, this compound) ER Estrogen Receptor (ERα or ERβ) Ligand->ER Binding Complex Ligand-Receptor Complex Dimer Dimerized Complex Complex->Dimer Dimerization ERE ERE (Estrogen Response Element) Dimer->ERE Translocation & DNA Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Caption: Classical genomic estrogen signaling pathway.

Conceptual Ligand Selectivity

This diagram illustrates the fundamental difference between a non-selective estrogen and a selective ERβ agonist.

Selectivity cluster_ligands cluster_receptors NonSelective Non-Selective Estrogen (E2) ERa ERα NonSelective->ERa Activates ERb ERβ NonSelective->ERb Activates Selective Selective Agonist (this compound) Selective->ERa  (Weak/No Activation) Selective->ERb Activates

Caption: Agonist selectivity for ERα and ERβ.

General Experimental Workflow

The following flowchart outlines a typical workflow for comparing the functional activity of estrogenic compounds.

Workflow start Start: Prepare Cell Lines (e.g., U2OS, HEC-1) transfect Transfect Cells with ERα or ERβ Expression Vector & ERE-Luciferase Reporter start->transfect seed Seed Transfected Cells into Assay Plates transfect->seed treat Treat Cells with Serial Dilutions of This compound (or proxy) & 17β-Estradiol seed->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells & Add Luciferase Substrate incubate->lyse measure Measure Luminescence (Reporter Activity) lyse->measure analyze Data Analysis: Plot Dose-Response Curves Calculate EC₅₀ Values measure->analyze end End: Compare Potency & Selectivity analyze->end

Caption: Workflow for a reporter gene transactivation assay.

Detailed Experimental Protocols

ER Transactivation Reporter Gene Assay

This assay measures the ability of a compound to activate an estrogen receptor, leading to the transcription of a reporter gene.

  • Cell Lines: Human cell lines lacking endogenous ERs, such as HEC-1 (endometrial) or U2OS (osteosarcoma), are commonly used.

  • Plasmids:

    • Expression vectors for full-length human ERα or ERβ.

    • A reporter vector containing multiple copies of the vitellogenin Estrogen Response Element (ERE) upstream of a promoter driving a luciferase gene (e.g., pGL3-ERE-luc).

    • A control vector for normalization (e.g., a plasmid expressing Renilla luciferase).

  • Methodology:

    • Cells are seeded in phenol (B47542) red-free medium (to avoid estrogenic activity) supplemented with charcoal-stripped serum.

    • Cells are co-transfected with the ER expression vector, the ERE-luciferase reporter, and the normalization control vector using a suitable transfection reagent.

    • After 24 hours, transfected cells are re-plated into 96-well plates.

    • Cells are then treated with a range of concentrations of the test compounds (e.g., this compound, 17β-Estradiol) or vehicle control.

    • Following an incubation period of 24-48 hours, cells are lysed.

    • Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The normalized data is plotted against compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).

In Vitro Co-activator Recruitment Assay (FRET-based)

This assay directly measures the ligand-dependent interaction between the ER ligand-binding domain (LBD) and a co-activator peptide.

  • Reagents:

    • Purified, tagged ERα or ERβ LBD (e.g., GST- or FLAG-tagged).

    • A biotinylated peptide corresponding to a co-activator nuclear receptor interaction domain (e.g., from SRC/p160 family).

    • A fluorescent donor molecule conjugated to an antibody against the LBD tag (e.g., Europium-labeled anti-FLAG).

    • A fluorescent acceptor molecule conjugated to streptavidin (e.g., Allophycocyanin-Streptavidin).

  • Methodology:

    • All reagents are combined in a microplate well in a suitable assay buffer.

    • Test compounds (this compound, 17β-Estradiol) are added at various concentrations.

    • The plate is incubated to allow binding to reach equilibrium.

    • Upon agonist binding, the ER LBD undergoes a conformational change, increasing its affinity for the co-activator peptide.

    • This brings the donor (Europium) and acceptor (Allophycocyanin) into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET).

    • The FRET signal is measured using a time-resolved fluorescence reader.

  • Data Analysis: The FRET signal is plotted against compound concentration to generate a dose-response curve and calculate the EC₅₀ for co-activator recruitment.

Cell Proliferation Assay (XTT Assay)

This assay assesses the effect of ER agonists on the proliferation of ER-positive cells, such as breast or ovarian cancer cell lines.

  • Cell Lines: ER-positive cancer cell lines (e.g., MCF-7 for breast, SKOV3 for ovarian).

  • Reagents:

    • Phenol red-free culture medium with charcoal-stripped serum.

    • XTT (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene (B151609) sulfonic acid hydrate) labeling reagent.

  • Methodology:

    • Cells are seeded in 96-well plates in phenol red-free medium and allowed to attach overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle.

    • Cells are incubated for a period of 3-5 days.

    • The XTT labeling reagent is added to each well and incubated for 4-24 hours.

    • Metabolically active (viable) cells reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.

    • The absorbance of the formazan dye is measured using a spectrophotometer (e.g., at 450 nm).

  • Data Analysis: Absorbance values, which are proportional to the number of viable cells, are plotted against compound concentration. This can reveal either proliferative (agonistic) or anti-proliferative (antagonistic or ERβ-mediated inhibitory) effects.

References

Benchmarking "ERB-196" Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The designation "ERB-196" is ambiguous and can refer to several different investigational compounds. This guide provides a comparative analysis of the performance data available for the most likely candidates associated with this identifier: This compound (WAY-202196) , an estrogen receptor β (ERβ) agonist; Acalabrutinib (B560132) (ACP-196) , a Bruton's tyrosine kinase (BTK) inhibitor; and Darovasertib (IDE196) , a protein kinase C (PKC) inhibitor. Each compound has a distinct mechanism of action and is being investigated for different therapeutic indications.

This guide is intended for researchers, scientists, and drug development professionals, providing a structured overview of the available data, experimental methodologies, and associated signaling pathways for each compound.

This compound (WAY-202196): An Estrogen Receptor Beta (ERβ) Agonist

This compound, also known as WAY-202196, is a synthetic, nonsteroidal estrogen that acts as a highly selective agonist for the estrogen receptor β (ERβ)[1]. It exhibits a 78-fold selectivity for ERβ over ERα[1]. Initially under development by Wyeth for inflammation and sepsis in 2004, its development was discontinued (B1498344) by 2011[1].

Performance Data

Publicly available performance data for this compound is limited. The primary published study evaluated its efficacy in animal models of septic shock.

Metric Result Model Reference
Survival Rate 83% vs. 25% (control)Neutropenic rat model with P. aeruginosa infection[2]
Survival Rate 83% vs. 0% (control)Mouse cecal ligation and puncture model[2]
Mechanism of Action

Estrogens exert their effects by binding to estrogen receptors (ERs), which are nuclear proteins that modulate gene expression[3]. This compound selectively binds to and activates ERβ. In the context of sepsis, the activation of ERβ by WAY-202196 was shown to preserve gastrointestinal barrier function and improve outcomes in experimental models[2]. The anti-inflammatory and pro-apoptotic functions of ERβ are thought to contribute to its protective effects[4].

Signaling Pathway

ERB_signaling cluster_cell Cell ERB196 This compound (WAY-202196) ERb Estrogen Receptor β (ERβ) ERB196->ERb Binds and activates Dimerization Dimerization ERb->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Pro_apoptotic Pro-apoptotic Effects Gene_Expression->Pro_apoptotic

Caption: Signaling pathway of this compound (WAY-202196) via ERβ activation.

Experimental Protocol: Sepsis Models

A key study evaluated the efficacy of WAY-202196 in two animal models of sepsis[2].

  • Neutropenic Rat Model:

    • Sprague-Dawley rats were rendered neutropenic.

    • Rats were challenged with a lethal dose of Pseudomonas aeruginosa.

    • WAY-202196 (50 mg/kg) or a vehicle control was administered daily.

    • Survival rates, intestinal mucosal weight, and histopathological changes were assessed.

  • Cecal Ligation and Puncture (CLP) Mouse Model:

    • BALB/c mice underwent CLP to induce sepsis.

    • WAY-202196 (50 mg/kg) or a vehicle control was administered in multiple oral doses.

    • Survival rates, intestinal epithelial integrity, systemic bacteremia, and peritoneal cytokine levels (IL-6, TNF) were measured.

Experimental Workflow

Sepsis_Workflow cluster_neutropenic Neutropenic Rat Model cluster_clp CLP Mouse Model N1 Induce Neutropenia N2 Challenge with P. aeruginosa N1->N2 N3 Administer WAY-202196 or Vehicle N2->N3 N4 Assess Outcomes (Survival, Histopathology) N3->N4 C1 Perform Cecal Ligation and Puncture (CLP) C2 Administer WAY-202196 or Vehicle C1->C2 C3 Assess Outcomes (Survival, Bacteremia, Cytokines) C2->C3

Caption: Workflow for preclinical evaluation of WAY-202196 in sepsis models.

Acalabrutinib (ACP-196): A Bruton's Tyrosine Kinase (BTK) Inhibitor

Acalabrutinib (ACP-196) is a second-generation, highly selective, and irreversible BTK inhibitor[5]. It is approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL)[6].

Performance Data

The following table summarizes the performance of Acalabrutinib in a Phase I/II study in patients with relapsed CLL.

Metric Result Patient Population Reference
Overall Response Rate (ORR) 95%Relapsed CLL (n=61)[7][8]
Partial Response (PR) 85%Relapsed CLL (n=61)[7][8]
PR with Lymphocytosis 10%Relapsed CLL (n=61)[7][8]
ORR in del(17p13.1) patients 100%Relapsed CLL with del(17p13.1)[7][8]
Mechanism of Action

Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK[6]. This irreversible binding inhibits BTK activity, which is a critical component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased proliferation and survival of malignant B-cells[5].

Signaling Pathway

Acalabrutinib_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PLCg2->AKT NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation and Survival AKT->Proliferation NFkB->Proliferation Acalabrutinib Acalabrutinib (ACP-196) Acalabrutinib->BTK Irreversibly Inhibits

Caption: Acalabrutinib's mechanism of action via BTK inhibition in the BCR pathway.

Experimental Protocol: Phase I/II CLL Study

The efficacy and safety of acalabrutinib were evaluated in a multicenter, open-label, Phase I/II study in patients with relapsed CLL[7][8].

  • Eligibility: Patients with relapsed CLL/SLL who required treatment and had received at least one prior therapy.

  • Study Design:

    • Phase I (Dose Escalation): Patients received oral acalabrutinib at doses of 100 mg to 400 mg once daily.

    • Phase II (Dose Expansion): Patients received 100 mg twice daily.

  • Primary Endpoints: Safety and efficacy.

  • Assessments: Response rates were assessed according to the International Workshop on Chronic Lymphocytic Leukemia (IWCLL) guidelines. Pharmacokinetics and pharmacodynamics (BTK occupancy) were also evaluated.

Experimental Workflow

Acalabrutinib_Workflow Patient_Screening Patient Screening (Relapsed CLL) Phase1 Phase I: Dose Escalation (100-400mg QD) Patient_Screening->Phase1 Phase2 Phase II: Dose Expansion (100mg BID) Patient_Screening->Phase2 Treatment Acalabrutinib Administration Phase1->Treatment Phase2->Treatment Assessment Efficacy and Safety Assessment (ORR, Adverse Events) Treatment->Assessment PK_PD Pharmacokinetic and Pharmacodynamic Analysis Treatment->PK_PD

Caption: Workflow of the Phase I/II clinical trial of Acalabrutinib in CLL.

Darovasertib (IDE196): A Protein Kinase C (PKC) Inhibitor

Darovasertib (IDE196) is a first-in-class inhibitor of protein kinase C (PKC) being investigated for the treatment of metastatic uveal melanoma (MUM)[9]. Over 90% of uveal melanomas have mutations in GNAQ or GNA11, which activate the PKC signaling pathway[9][10].

Performance Data

The following table summarizes the performance of Darovasertib, both as a monotherapy and in combination with the cMET inhibitor Crizotinib, in patients with MUM.

Treatment Metric Result Patient Population Reference
Darovasertib Monotherapy 1-Year Overall Survival (OS)57%Heavily pre-treated MUM[11]
Median OS13.2 monthsHeavily pre-treated MUM[11]
Darovasertib + Crizotinib Disease Control Rate (DCR)90%First-line MUM (n=20)[10]
Overall Response Rate (ORR)31%Heavily pre-treated MUM (n=13 with >2 scans)[12]
DCR100%Heavily pre-treated MUM (n=16 with >1 scan)[12]
Mechanism of Action

Darovasertib inhibits PKC, a key enzyme in the signaling cascade downstream of GNAQ/GNA11 mutations[9][10]. These mutations lead to constitutive activation of the PKC-MAPK pathway, promoting cell survival and proliferation. By blocking PKC, Darovasertib aims to halt the growth and migration of uveal melanoma cells[9][10]. The combination with Crizotinib, a cMET inhibitor, is based on preclinical evidence of synergistic effects, as cMET overexpression is associated with metastatic progression[9].

Signaling Pathway

Darovasertib_Pathway GNAQ_GNA11 GNAQ/GNA11 Mutation PKC Protein Kinase C (PKC) GNAQ_GNA11->PKC Activates MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway Proliferation Cell Proliferation and Survival MAPK_Pathway->Proliferation Darovasertib Darovasertib (IDE196) Darovasertib->PKC Inhibits

Caption: Darovasertib's mechanism of action via PKC inhibition in GNAQ/GNA11-mutant uveal melanoma.

Experimental Protocol: Phase I/II MUM Study (NCT03947385)

This ongoing Phase I/II clinical trial is evaluating Darovasertib as a monotherapy and in combination with other agents in patients with solid tumors, including MUM[11].

  • Eligibility: Patients with metastatic uveal melanoma.

  • Study Design: A multi-arm study including:

    • Darovasertib monotherapy dose escalation and expansion.

    • Darovasertib in combination with Binimetinib (MEK inhibitor).

    • Darovasertib in combination with Crizotinib (cMET inhibitor).

  • Primary Endpoints: Dose-limiting toxicities, maximum tolerated dose, and recommended Phase II dose.

  • Secondary Endpoints: Overall response rate, duration of response, disease control rate, progression-free survival, and overall survival.

Experimental Workflow

Darovasertib_Workflow Patient_Screening Patient Screening (Metastatic Uveal Melanoma) Arm_A Arm A: Darovasertib Monotherapy Patient_Screening->Arm_A Arm_B Arm B: Darovasertib + Binimetinib Patient_Screening->Arm_B Arm_C Arm C: Darovasertib + Crizotinib Patient_Screening->Arm_C Dose_Escalation Phase I: Dose Escalation Arm_A->Dose_Escalation Arm_B->Dose_Escalation Arm_C->Dose_Escalation Dose_Expansion Phase II: Dose Expansion Dose_Escalation->Dose_Expansion Assessment Efficacy and Safety Assessment Dose_Expansion->Assessment

Caption: Workflow of the multi-arm Phase I/II trial of Darovasertib in MUM.

References

Safety Operating Guide

Navigating the Safe Disposal of ERB-196 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

ERB-196, also known as WAY-202196, is a highly selective agonist of the estrogen receptor β (ERβ).[1][2] Its development for the treatment of inflammation and sepsis was discontinued.[1][2] Due to its biological activity, it should be handled with care, and its disposal must be managed to prevent environmental contamination and potential biological effects.

Chemical and Physical Data

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValue
IUPAC Name 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-carbonitrile
CAS Number 550997-55-2
Molecular Formula C17H10FNO2
Molar Mass 279.27 g/mol
Solubility 10 mM in DMSO

Source:[1][3][4]

Experimental Protocols: General Handling and Decontamination

While specific experimental protocols involving this compound are proprietary, general laboratory practice for handling potent synthetic estrogens should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

For decontamination of surfaces and equipment, a solution known to degrade similar compounds, such as a 10% bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach, can be considered. However, validation of the decontamination procedure's effectiveness for this compound would be necessary.

This compound Proper Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This procedure is based on standard practices for chemical waste management in a laboratory setting.

It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Segregate solid waste (e.g., contaminated gloves, weighing paper, vials) from liquid waste (e.g., solutions containing this compound).

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and any solvents used.

    • Label the container as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any other chemicals present.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealed container.

    • The container should be appropriate for the volume and type of solvent used (e.g., a solvent-safe plastic or glass container).

    • Label the container as "Hazardous Waste" and list all chemical components and their approximate concentrations, including "this compound."

  • Storage of Waste:

    • Store the waste containers in a designated, secure, and well-ventilated secondary containment area.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, as indicated on the labels.

    • Follow their specific procedures for waste transfer and documentation.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ERB_196_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal A This compound Use in Experiment B Solid Waste (Gloves, Vials, etc.) A->B C Liquid Waste (Solutions) A->C D Collect in Labeled Solid Waste Container B->D E Collect in Labeled Liquid Waste Container C->E F Store in Designated Secondary Containment D->F E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Facility G->H

Caption: Logical workflow for the proper disposal of this compound.

This structured approach to waste management is essential for maintaining a safe laboratory environment and adhering to regulatory requirements. By following these guidelines, researchers can minimize risks associated with the handling and disposal of potent chemical compounds like this compound.

References

Essential Safety and Logistical Information for Handling ERB-196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of ERB-196 (also known as WAY-202196), a synthetic nonsteroidal estrogen and a highly selective agonist of the estrogen receptor beta (ERβ). Given the potent biological activity of this compound, stringent adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.

Immediate Safety and Handling

Due to its high potency, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE) to prevent accidental exposure through inhalation, skin contact, or ingestion.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential.
Solution Preparation - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of nitrile glovesReduced risk of aerosolization, but potential for splashes and spills requires eye and skin protection.
In-vitro/In-vivo Dosing - Lab coat- Safety glasses- Nitrile glovesProtects against accidental splashes and skin contact during administration.
Engineering Controls
  • Weighing and preparing stock solutions of powdered this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.

  • All subsequent dilutions and handling of solutions should be carried out in a chemical fume hood.

Operational Plan: Step-by-Step Guidance

A systematic approach is critical for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Weighing and Solution Preparation
  • Preparation: Before handling the powder, ensure the designated containment area (e.g., fume hood) is clean and free of clutter. Prepare all necessary equipment, including a calibrated balance, weighing paper/vessels, spatulas, and solvent.

  • Donning PPE: Put on the appropriate PPE as specified in the table above for handling potent powders.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use a gentle technique to avoid creating airborne dust.

  • Dissolution: Add the solvent to the vessel containing the weighed powder. Cap the vessel and mix gently until the compound is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Decontamination and Cleaning
  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • A recommended procedure is a two-step cleaning process:

    • Initial Decontamination: Wipe surfaces with a solution known to deactivate similar compounds, if available. In the absence of a specific deactivating agent, a thorough wipe-down with a suitable laboratory detergent should be performed.

    • Secondary Cleaning: Follow the initial decontamination with a rinse of 70% ethanol (B145695) or another appropriate laboratory disinfectant.

  • For potent compounds, surface wipe testing is recommended to validate the effectiveness of the cleaning procedure.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release.

Waste Segregation and Collection
Waste TypeCollection and Labeling
Unused/Expired this compound (Powder) - Collect in a clearly labeled, sealed, and puncture-proof container.- Label as "Hazardous Chemical Waste: this compound".
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, sealed hazardous waste bag or container.- Label as "Hazardous Chemical Waste: this compound Contaminated Debris".
Contaminated PPE (gloves, lab coats, etc.) - Collect in a designated, sealed hazardous waste bag.- Label as "Hazardous Chemical Waste: this compound Contaminated PPE".
Aqueous Waste Solutions - Collect in a sealed, leak-proof, and clearly labeled container.- Label as "Aqueous Hazardous Waste: this compound".
Organic Solvent Waste Solutions - Collect in a sealed, leak-proof, and clearly labeled container compatible with the solvent.- Label as "Organic Hazardous Waste: this compound in [Solvent Name]".
Final Disposal
  • Do not dispose of any this compound waste down the drain or in the regular trash.

  • All segregated and labeled waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling and Disposal

ERB196_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_area Prepare Containment Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound Powder don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate & Label Waste doff_ppe->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste dispose Dispose via Certified Vendor store_waste->dispose

Caption: General workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.